molecular formula C13H12N2O2 B000471 Ozagrel CAS No. 82571-53-7

Ozagrel

Cat. No.: B000471
CAS No.: 82571-53-7
M. Wt: 228.25 g/mol
InChI Key: SHZKQBHERIJWAO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ozagrel (sodium this compound), also referred to as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is a potent, selective, and first commercially available inhibitor of thromboxane A2 (TXA2) synthase . Its primary mechanism of action is the inhibition of thromboxane A2, a potent vasoconstrictor and powerful inducer of platelet aggregation . By blocking the production of TXA2, this compound exerts antiplatelet aggregation and vasodilatory effects, making it a critical compound for studying cardiovascular and cerebrovascular pathophysiology . Research on this compound has extensively focused on its application in models of acute ischemic stroke, where it has been shown to improve neurological impairment by reducing the volume of brain damage and improving cerebral blood flow through the inhibition of platelet aggregation in vasospastic arteries . Beyond stroke, its investigational uses have extended to areas such as cerebral vasospasm, asthma, and diabetic nephropathies, highlighting its broad research utility . This small molecule provides scientists with a targeted tool to dissect the thromboxane A2 pathway and develop novel therapeutic strategies. The product is supplied for laboratory research applications. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048547
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82571-53-7
Record name Ozagrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Ozagrel in Platelet Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade that leads to platelet aggregation and vasoconstriction.[1][2] Its mechanism of action is centered on the targeted disruption of this pathway, resulting in a significant reduction of the pro-aggregatory and vasoconstrictive molecule, thromboxane A2.[3] Concurrently, this inhibition leads to a redirection of the prostaglandin (B15479496) endoperoxide substrate (PGH2) towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3] This dual action underscores this compound's efficacy as an antiplatelet agent. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound's primary therapeutic effect is derived from its highly selective and potent inhibition of thromboxane A2 synthase.[3] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a key mediator in platelet activation and vasoconstriction.[3][4] By blocking this critical step, this compound effectively reduces the downstream signaling cascade initiated by TXA2.

A significant consequence of TXA2 synthase inhibition is the accumulation of PGH2. This substrate is then available for other enzymes in the arachidonic acid pathway, notably prostacyclin synthase, which converts PGH2 to prostacyclin (PGI2).[3] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a powerful vasodilator and a potent inhibitor of platelet aggregation.[3][5] This "endoperoxide shunt" phenomenon contributes significantly to the overall antiplatelet effect of this compound.[3]

Signaling Pathways

The inhibitory action of this compound on platelet function is a result of its modulation of two key signaling pathways: the pro-aggregatory TXA2 pathway and the anti-aggregatory PGI2 pathway.

Thromboxane A2 (TXA2) Signaling Pathway:

TXA2_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Gq Gq TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PIP2 PIP2 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Activation Platelet Shape Change, Granule Release, Aggregation Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation This compound This compound This compound->TXA2_Synthase Inhibits

PGI2_Pathway cluster_endothelium Endothelial Cell cluster_platelet_membrane Platelet Membrane cluster_platelet_cytosol Platelet Cytosol PGH2_endo Prostaglandin H2 (PGH2) PGI2_Synthase Prostacyclin Synthase PGH2_endo->PGI2_Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 IP_Receptor Prostacyclin Receptor (IP) PGI2->IP_Receptor Gs Gs IP_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Ca_Reduction ↓ Intracellular Ca²⁺ PKA->Ca_Reduction Platelet_Inhibition Inhibition of Platelet Activation Ca_Reduction->Platelet_Inhibition Ozagrel_effect This compound leads to PGH2 accumulation Ozagrel_effect->PGH2_endo Shunts substrate

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (Thromboxane A2 Synthase Inhibition) 4 nMNot Specified
11 nMRabbit Platelets[3]
IC50 (Platelet Aggregation Inhibition)
Arachidonic Acid-induced52.46–692.40 µMNot Specified[6]
ADP-induced485–1000 µMNot Specified[6][7]

Table 2: In Vivo Efficacy of this compound in Rats

ParameterRoute of AdministrationValueReference
ID50 (Inhibition of Blood TXA2 Generation) Oral0.3 mg/kg[4]
ID50 (Inhibition of Ex Vivo Arachidonic Acid-Induced Platelet Aggregation) Oral0.92 mg/kg[4]

Detailed Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of thromboxane A2 synthase.

Methodology:

  • Preparation of Platelet Microsomes:

    • Obtain fresh human or rabbit blood anticoagulated with 3.2% sodium citrate (B86180).

    • Prepare platelet-rich plasma (PRP) by centrifugation at 200 x g for 15 minutes at room temperature.

    • Isolate platelets from PRP by further centrifugation at 1500 x g for 15 minutes.

    • Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).

    • Lyse the platelets by sonication or freeze-thaw cycles and prepare a microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes). The microsomal pellet contains the thromboxane A2 synthase.

    • Resuspend the microsomal pellet in a buffer and determine the protein concentration.

  • Enzyme Reaction:

    • In a reaction tube, combine the platelet microsome preparation with a buffer solution (e.g., Tris-HCl buffer, pH 7.4).

    • Add various concentrations of this compound or vehicle control and pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the substrate, Prostaglandin H2 (PGH2), at a final concentration of approximately 10-30 µM.

    • Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).

  • Quantification of Thromboxane B2 (TXB2):

    • Stop the reaction by adding a stopping solution (e.g., a solution containing a stable TXA2 analog and a reducing agent, or by acidification).

    • Measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of TXA2, using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Thromboxane A2 Synthase Inhibition Assay:

TXA2_Assay_Workflow Start Start Blood_Collection Collect Anticoagulated Blood (Human/Rabbit) Start->Blood_Collection PRP_Prep Prepare Platelet-Rich Plasma (PRP) via Low-Speed Centrifugation Blood_Collection->PRP_Prep Microsome_Prep Isolate Platelets, Lyse, and Prepare Microsomal Fraction via Ultracentrifugation PRP_Prep->Microsome_Prep Reaction_Setup Set up Reaction: Microsomes + Buffer + This compound (or Vehicle) Microsome_Prep->Reaction_Setup Add_Substrate Initiate Reaction by Adding PGH2 Substrate Reaction_Setup->Add_Substrate Incubation Incubate at 37°C for 1-2 minutes Add_Substrate->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Quantify_TXB2 Quantify TXB2 Levels (EIA or RIA) Stop_Reaction->Quantify_TXB2 Data_Analysis Calculate % Inhibition and Determine IC50 Quantify_TXB2->Data_Analysis End End Data_Analysis->End

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect fresh venous blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]

    • Process blood samples within 4 hours of collection and maintain at room temperature.[8]

    • Prepare PRP by centrifuging the blood at a low speed (150-200 x g) for 10-15 minutes at room temperature.[8]

    • Carefully transfer the upper PRP layer to a separate plastic tube.

    • Prepare PPP by centrifuging the remaining blood at a higher speed (1500-2000 x g) for 15-20 minutes.[8]

  • Assay Procedure:

    • Use a light transmission aggregometer. Set the baseline (0% aggregation) with PRP and the maximum transmission (100% aggregation) with PPP.

    • Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[9]

    • Add various concentrations of this compound or a vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a platelet agonist such as arachidonic acid (e.g., 0.5-1 mM), ADP (e.g., 5-20 µM), or collagen (e.g., 1-5 µg/mL).[9][10]

    • Record the change in light transmission over time (typically 5-10 minutes).[9]

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Platelet Aggregation Assay:

Aggregation_Assay_Workflow Start Start Blood_Collection Collect Citrated Venous Blood Start->Blood_Collection PRP_PPP_Prep Prepare PRP and PPP by Differential Centrifugation Blood_Collection->PRP_PPP_Prep Aggregometer_Setup Calibrate Aggregometer: 0% with PRP, 100% with PPP PRP_PPP_Prep->Aggregometer_Setup Sample_Incubation Incubate PRP with This compound (or Vehicle) at 37°C Aggregometer_Setup->Sample_Incubation Add_Agonist Add Platelet Agonist (e.g., Arachidonic Acid, ADP) Sample_Incubation->Add_Agonist Record_Aggregation Record Light Transmission for 5-10 minutes Add_Agonist->Record_Aggregation Data_Analysis Determine Max Aggregation, Calculate % Inhibition, and Determine IC50 Record_Aggregation->Data_Analysis End End Data_Analysis->End

Conclusion

This compound's mechanism of action in platelet inhibition is well-defined, stemming from its selective inhibition of thromboxane A2 synthase. This targeted approach not only curtails the pro-thrombotic and vasoconstrictive effects of TXA2 but also beneficially shunts the arachidonic acid cascade towards the production of the anti-thrombotic and vasodilatory prostacyclin, PGI2. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the pharmacological properties of this compound and other thromboxane A2 synthase inhibitors. The visualization of the intricate signaling pathways and experimental workflows aims to facilitate a deeper understanding of its core mechanism of action.

References

Ozagrel Sodium vs. Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade.[1][2] By blocking the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, this compound is a valuable tool in the research of thrombosis, ischemic stroke, and other cardiovascular disorders.[3][4] This technical guide provides a comprehensive comparison of two commonly used salt forms of this compound: the sodium salt and the hydrochloride salt. This document outlines their chemical properties, mechanism of action, and applications in research, with a focus on providing detailed experimental protocols and quantitative data to aid in study design and execution.

Chemical and Physical Properties

The selection of a salt form for a drug candidate can significantly impact its physicochemical properties, including solubility, stability, and bioavailability. While both this compound sodium and this compound hydrochloride share the same active moiety, their salt forms lead to differences in their chemical and physical characteristics.

PropertyThis compound SodiumThis compound Hydrochloride
IUPAC Name sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate[5](E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride[6]
Chemical Formula C₁₃H₁₁N₂NaO₂[5]C₁₃H₁₃ClN₂O₂[6]
Molecular Weight 250.23 g/mol [5]264.71 g/mol [6]
CAS Number 189224-26-8[5]78712-43-3[6]
Appearance White powderWhite powder[7]
Solubility Data not readily available in searched results.Soluble to 100 mM in water.[8] Soluble in DMSO (53-65 mg/mL).[9][10]

Mechanism of Action and Signaling Pathway

Both this compound sodium and this compound hydrochloride exert their pharmacological effects through the selective inhibition of thromboxane A2 synthase.[3][11] This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane A2 (TXA2). The inhibition of TXA2 synthase by this compound leads to a reduction in TXA2 levels, which in turn decreases platelet aggregation and vasoconstriction.[11]

Furthermore, the inhibition of TXA2 synthase can lead to a "shunting" of the PGH2 substrate towards the synthesis of other prostanoids, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] This dual action of reducing pro-thrombotic and vasoconstrictive signals while potentially increasing anti-thrombotic and vasodilatory signals is a key aspect of this compound's mechanism of action.[11]

Signaling Pathway of this compound's Action

Ozagrel_Signaling_Pathway This compound's Mechanism of Action in the Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation This compound This compound (Sodium or Hydrochloride) This compound->TXA2_Synthase

This compound's inhibition of Thromboxane A2 Synthase.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data for this compound from various research studies. It is important to note that in many publications, the specific salt form is not explicitly stated, or the name "this compound" is used generically.

In Vitro Efficacy
ParameterValueSpecies/SystemSalt Form SpecifiedReference
IC₅₀ (Thromboxane A2 Synthase)4 nMNot specifiedHydrochloride[8]
IC₅₀ (Thromboxane A2 Synthase)11 nMRabbit PlateletNot specified[12]
IC₅₀ (Platelet Aggregation - Arachidonic Acid induced)53.12 µMNot specifiedSodium[13]
In Vivo Efficacy
ModelDosageEffectSalt Form SpecifiedReference
Rat MCAO Model3 mg/kgDecreased cortical infarction area and volumeNot specified[14]
Rat Microthrombosis ModelNot specifiedSuppressive effects on neurologic deficitsNot specified[14]
Acetaminophen-induced Hepatotoxicity in Mice200 mg/kgAttenuated mortality and liver damageHydrochloride[15]
Rat Femoral Vein ThrombosisID₅₀ = 13.7 mg/kg (p.o.)Inhibition of thrombus formationNot specified (OKY-046)[16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. The following sections provide methodologies for key assays used to evaluate the activity of this compound.

Thromboxane A2 Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of isolated thromboxane A2 synthase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for TXA2 synthase.

Materials:

  • Platelet microsomes (as a source of TXA2 synthase)

  • Prostaglandin H2 (PGH2) substrate

  • This compound (sodium or hydrochloride) test compound

  • Buffer solution (e.g., Tris-HCl)

  • Reaction termination solution (e.g., citric acid)

  • Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2

Procedure:

  • Preparation of Platelet Microsomes:

    • Isolate human platelets from whole blood via differential centrifugation.

    • Wash the isolated platelets.

    • Disrupt the platelet cell membranes through sonication or nitrogen cavitation.

    • Isolate the microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[2]

  • Enzyme Reaction:

    • Pre-incubate the platelet microsome preparation with various concentrations of this compound or a vehicle control in a buffer solution at 37°C for a specified time.[17]

    • Initiate the enzymatic reaction by adding the PGH2 substrate.

    • Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.[2]

  • Reaction Termination:

    • Stop the reaction by adding a termination solution.[17]

  • Quantification of TXB2:

    • Measure the concentration of TXB2 in each reaction mixture using a competitive EIA kit, following the manufacturer's instructions.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.[17]

TXA2_Inhibition_Workflow Workflow for TXA2 Synthase Inhibition Assay start Start prep_microsomes Prepare Platelet Microsomes (Source of TXA2 Synthase) start->prep_microsomes pre_incubate Pre-incubate Microsomes with this compound or Vehicle prep_microsomes->pre_incubate initiate_reaction Initiate Reaction with PGH2 Substrate pre_incubate->initiate_reaction terminate_reaction Terminate Reaction initiate_reaction->terminate_reaction quantify_txb2 Quantify TXB2 (stable metabolite) via EIA terminate_reaction->quantify_txb2 data_analysis Data Analysis: Calculate % Inhibition and IC50 quantify_txb2->data_analysis end End data_analysis->end

Workflow for TXA2 Synthase Inhibition Assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the effect of a compound on platelet aggregation in response to an agonist.

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate (B86180) (3.2%) anticoagulant.[18]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists (e.g., arachidonic acid, ADP, collagen).[18]

  • This compound (sodium or hydrochloride) test compound.

  • Saline solution.

  • Light transmission aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Collect human whole blood into tubes containing 3.2% sodium citrate.[18]

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-20 minutes at room temperature to obtain PRP (the supernatant).[19]

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes.[19]

  • Aggregometry:

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[20]

    • Place a specific volume of PRP into the aggregometer cuvettes with a magnetic stir bar.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a working concentration of a platelet agonist.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.[21]

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.[22]

Platelet_Aggregation_Workflow Workflow for Platelet Aggregation Assay start Start blood_collection Collect Human Whole Blood (3.2% Sodium Citrate) start->blood_collection prp_ppp_prep Prepare PRP and PPP by Centrifugation blood_collection->prp_ppp_prep incubation Incubate PRP with This compound or Vehicle at 37°C prp_ppp_prep->incubation aggregation_induction Induce Aggregation with Agonist (e.g., AA, ADP) incubation->aggregation_induction measure_aggregation Measure Light Transmission in Aggregometer aggregation_induction->measure_aggregation data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_aggregation->data_analysis end End data_analysis->end

Workflow for Platelet Aggregation Assay.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model to mimic focal cerebral ischemia, characteristic of human stroke.

Objective: To evaluate the neuroprotective effects of this compound in a model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (270-320 g).[23]

  • Anesthetic (e.g., ketamine/xylazine or isoflurane).[23]

  • 4-0 nylon monofilament with a silicon-coated tip.[23]

  • Surgical microscope or loupes.

  • Microvascular clips and standard surgical instruments.

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37.5 ± 0.5°C.[23]

  • Surgical Exposure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]

  • Vessel Ligation: Ligate the distal ECA and the proximal CCA. Place a temporary microvascular clip on the ICA.[23]

  • Filament Insertion: Introduce the monofilament through an incision in the ECA stump into the ICA. Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[23]

  • Occlusion and Reperfusion: For transient MCAO, the filament is kept in place for a defined period (e.g., 90 or 120 minutes) before withdrawal to allow for reperfusion. For permanent MCAO, the filament is left in place.[23]

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) at a designated time point (before, during, or after occlusion).[14]

  • Assessment: Evaluate neurological deficits, infarct volume (e.g., using TTC staining), and other relevant molecular or histological markers at a predetermined time point after MCAO.[23]

MCAO_Workflow Workflow for In Vivo MCAO Model start Start animal_prep Animal Preparation (Anesthesia, Temperature Control) start->animal_prep surgical_procedure Surgical Exposure of Carotid Arteries animal_prep->surgical_procedure mcao_induction MCAO Induction via Intraluminal Filament surgical_procedure->mcao_induction drug_admin This compound Administration (e.g., 3 mg/kg) mcao_induction->drug_admin reperfusion Reperfusion (Filament Withdrawal) drug_admin->reperfusion assessment Neurological Assessment, Infarct Volume Analysis reperfusion->assessment end End assessment->end

Workflow for the In Vivo MCAO Model.

Clinical Significance and Applications in Research

Both this compound sodium and hydrochloride are utilized in clinical and preclinical research to investigate the role of the thromboxane pathway in various pathologies. A meta-analysis of randomized controlled trials suggests that sodium this compound is effective for improving neurological impairment in patients with acute ischemic stroke.[24][25] It has also been studied for its potential in managing thromboembolism during neurointerventional procedures and for its protective effects against drug-induced liver injury.[15][26]

For researchers, the choice between the sodium and hydrochloride salt may be influenced by factors such as solubility in a desired vehicle for administration and the specific requirements of the experimental model. The hydrochloride salt's documented solubility in water may make it a more convenient choice for aqueous formulations.[8]

Conclusion

References

The Core of Thromboxane A2 Synthase Inhibition: A Technical Guide to Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel is a potent and highly selective inhibitor of Thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade. By selectively blocking the conversion of Prostaglandin (B15479496) H2 (PGH2) to TXA2, this compound effectively mitigates the prothrombotic and vasoconstrictive effects of TXA2. This targeted mechanism of action not only reduces platelet aggregation and vascular tone but also promotes a favorable shift in the prostanoid balance through the "endoperoxide shunt" phenomenon, increasing the production of the vasodilatory and anti-aggregatory prostacyclin (PGI2). This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and key experimental methodologies for studying this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its therapeutic potential and research applications in cardiovascular and cerebrovascular diseases.

Mechanism of Action: Selective Inhibition and the Endoperoxide Shunt

This compound's primary pharmacological effect is the selective and potent inhibition of Thromboxane A2 synthase (TXA2S), a member of the cytochrome P450 superfamily (CYP5A1).[1] TXA2S catalyzes the isomerization of the prostaglandin endoperoxide PGH2 into TXA2, a key mediator in hemostasis and thrombosis.[1]

By binding to and inhibiting TXA2S, this compound curtails the production of TXA2, thereby attenuating its downstream effects, which include:

  • Platelet Aggregation: TXA2 is a potent platelet agonist that, upon binding to its G-protein coupled receptor (TP receptor), initiates a signaling cascade leading to platelet activation, degranulation, and aggregation.[1][2]

  • Vasoconstriction: TXA2 induces the contraction of vascular smooth muscle cells, contributing to increases in vascular resistance and blood pressure.[3]

A significant consequence of TXA2S inhibition is the accumulation of its substrate, PGH2. This accumulation leads to a metabolic redirection of PGH2 towards other enzymatic pathways, a phenomenon known as the "endoperoxide shunt."[1] Notably, PGH2 can be utilized by prostacyclin synthase to produce prostacyclin (PGI2), a prostanoid with opposing physiological effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[1][4] This dual action of reducing a prothrombotic agent while increasing an anti-thrombotic one underscores the therapeutic potential of this compound.[1]

Signaling Pathway of this compound's Action

cluster_0 Arachidonic Acid Cascade cluster_1 Thromboxane Pathway cluster_2 Prostacyclin Pathway (Endoperoxide Shunt) AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2S Thromboxane A2 Synthase PGH2->TXA2S PGI2S Prostacyclin Synthase PGH2->PGI2S Shunted Pathway TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Platelet_Activation Platelet Aggregation & Vasoconstriction TP_Receptor->Platelet_Activation PGI2 Prostacyclin (PGI2) PGI2S->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Vasodilation Vasodilation & Inhibition of Platelet Aggregation IP_Receptor->Vasodilation This compound This compound This compound->TXA2S Inhibits cluster_membrane Platelet Membrane cluster_cytosol Cytosol TP_Receptor TP Receptor (TXA2 Receptor) Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Response Platelet Shape Change, Granule Release, Aggregation Ca_release->Platelet_Response PKC_activation->Platelet_Response TXA2 Thromboxane A2 TXA2->TP_Receptor start Animal Model (e.g., Rat) administer_drug Administer this compound or Vehicle (p.o. or i.v.) start->administer_drug induce_thrombosis Induce Thrombosis (e.g., Ferric Chloride Injury) administer_drug->induce_thrombosis monitor Monitor Thrombus Formation (e.g., Blood Flow Measurement) induce_thrombosis->monitor collect_samples Collect Blood Samples monitor->collect_samples analyze_data Data Analysis (Calculate ID50/ED50) monitor->analyze_data measure_txb2 Measure Serum TXB2 (ELISA) collect_samples->measure_txb2 measure_txb2->analyze_data end Determine Antithrombotic Efficacy analyze_data->end

References

Ozagrel: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, a potent and highly selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, has been a subject of significant research and clinical interest for its antithrombotic and vasodilatory properties. This technical guide provides a comprehensive overview of the discovery, development history, and mechanism of action of this compound. It details the core chemical properties, synthesis pathway, and pharmacological effects of the drug. Quantitative data from preclinical and clinical studies are systematically presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this compound's scientific foundation.

Discovery and Development History

This compound, also known by its developmental code OKY-046, was discovered and developed through a collaboration between Kissei Pharmaceutical and Ono Pharmaceutical in Japan.[1][2] The research focused on identifying highly selective inhibitors of thromboxane A2 synthase as potential therapeutic agents for a range of conditions, including ischemic heart disease, thromboembolic disorders, and asthma.[2]

The development of this compound stemmed from structure-activity relationship studies of imidazole (B134444) and pyridine (B92270) derivatives, which demonstrated potent inhibitory effects on TXA2 synthase.[2] Through these investigations, (E)-4-(1-imidazolylmethyl) cinnamic acid, later named this compound, was selected as the lead candidate based on its superior pharmacological, physicochemical, and toxicological profile.[2]

This compound was first launched in Japan for the treatment of asthma and for its antithrombotic effects.[1] Its clinical applications have since expanded to include cerebral vasospasm following subarachnoid hemorrhage and acute ischemic stroke.[1][3] While it has been marketed for several indications, development for other conditions such as dry eye associated with Sjögren's syndrome has been discontinued.[1][4]

Chemical Properties and Synthesis

This compound hydrochloride is chemically known as (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid hydrochloride.[5] Its chemical structure features an imidazole ring linked to a phenylpropenoic acid moiety, which is crucial for its selective inhibition of TXA2 synthase.[5]

A common and efficient synthetic route for this compound hydrochloride begins with p-tolualdehyde.[5] The synthesis involves a three-step process: bromination, substitution with imidazole, and a final condensation reaction, followed by the formation of the hydrochloride salt.[5]

Synthetic Workflow

G p_tolualdehyde p-Tolualdehyde bromination Bromination (N-bromosuccinimide, benzoyl peroxide) p_tolualdehyde->bromination intermediate1 4-(Bromomethyl)benzaldehyde bromination->intermediate1 substitution Substitution (Imidazole, potassium carbonate) intermediate1->substitution intermediate2 4-(1H-Imidazol-1-ylmethyl)benzaldehyde substitution->intermediate2 condensation Condensation (Malonic acid, pyridine, piperidine) intermediate2->condensation ozagrel_base This compound (free base) condensation->ozagrel_base salt_formation Salt Formation (Hydrochloric acid) ozagrel_base->salt_formation ozagrel_hcl This compound Hydrochloride salt_formation->ozagrel_hcl

A simplified workflow for the synthesis of this compound hydrochloride.

Mechanism of Action

This compound exerts its pharmacological effects through the potent and selective inhibition of thromboxane A2 (TXA2) synthase.[6][7] This enzyme is a critical component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into TXA2.[7]

TXA2 is a powerful mediator of platelet aggregation and vasoconstriction.[7] By inhibiting TXA2 synthase, this compound leads to two significant downstream effects:

  • Reduced TXA2 Production: This directly results in decreased platelet aggregation and vasodilation, which are the primary therapeutic benefits of the drug.[7]

  • Increased Prostacyclin (PGI2) Production: The inhibition of TXA2 synthase causes an accumulation of its substrate, PGH2. This excess PGH2 can then be shunted towards the synthesis of other prostanoids, notably prostacyclin (PGI2), by the enzyme prostacyclin synthase.[8] PGI2 is a potent vasodilator and an inhibitor of platelet aggregation, thus complementing the effects of reduced TXA2 levels.[8]

Signaling Pathway of this compound's Action

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Inhibition_of_Aggregation Inhibition of Aggregation PGI2->Inhibition_of_Aggregation Vasodilation Vasodilation PGI2->Vasodilation This compound This compound This compound->TXA2_Synthase Inhibits

Mechanism of action of this compound in the arachidonic acid cascade.

Quantitative Data

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpecies/SystemValueReference(s)
IC50 (TXA2 Synthase) Human Platelets4 nM[9]
Rabbit Platelets11 nM[5]
IC50 (TXA2 Synthase Inhibition) Rabbit56.0 ng/mL[10]
Emax (TXA2 Synthase Inhibition) Rabbit94%[10]
ID50 (Inhibition of Thrombosis) Rat Femoral Vein13.7 mg/kg (p.o.)[11]
Selectivity (IC50) Cyclooxygenase (COX)> 1 mM[9]
Prostacyclin (PGI2) Synthase> 1 mM[9]
Prostaglandin E2 (PGE2) Isomerase> 1 mM[9]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
ParameterSpeciesDoseValueReference(s)
Terminal Half-life (t1/2β) Rat15 mg/kg (IV)0.173 h[12]
Rat45 mg/kg (IV)0.160 h[12]
Time to Max Concentration (Tmax) RabbitRectal20 min[10]
Bioavailability RabbitRectal100%[10]
Table 3: Clinical Efficacy of this compound in Acute Ischemic Stroke
Outcome MeasureTreatment GroupResultReference(s)
Improvement in Neurological Impairment (MESSS) This compound vs. ControlMean Difference = -4.17 (95% CI: -4.95 to -3.40)[13][14]
Improvement in NIHSS This compound Monotherapy (Lacunar Infarct)-1.4 (pre=3.6, post=2.2)[15]
Improvement in NIHSS This compound Monotherapy (Atherothrombotic Infarct)-2.4 (pre=4.4, post=2.0)[15]
Death at Follow-up This compound vs. ControlRelative Risk = 0.67 (95% CI: 0.11 to 4.04)[13][14]

MESSS: Modified Edinburgh-Scandinavian Stroke Scale; NIHSS: National Institutes of Health Stroke Scale

Table 4: Adverse Events in Clinical Trials
Adverse EventThis compound vs. ControlSignificanceReference(s)
Digestive HemorrhageNo significant difference-[13][14]
Hemorrhagic StrokeNo significant difference-[13][14]

Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of thromboxane A2 synthase.

Materials:

  • Fresh human or rabbit blood (anticoagulated with citrate)

  • Buffer solutions for platelet isolation and washing

  • Ultracentrifuge

  • Test compound (this compound hydrochloride) and vehicle control

  • Prostaglandin H2 (PGH2) substrate

  • Stopping solution

  • Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for Thromboxane B2 (TXB2)

Protocol:

  • Preparation of Platelet Microsomes:

    • Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).[16]

    • Isolate platelets from the PRP by further centrifugation and wash them in a suitable buffer.[16]

    • Lyse the platelets and prepare a microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[16]

  • Enzyme Reaction:

    • In a reaction tube, combine the platelet microsome preparation with a buffer solution.[16]

    • Add various concentrations of the test compound or a vehicle control.[16]

    • Initiate the enzymatic reaction by adding the PGH2 substrate.[16]

    • Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).[16]

  • Quantification of Thromboxane B2 (TXB2):

    • Stop the reaction by adding a stopping solution.[16]

    • Measure the concentration of TXB2, the stable metabolite of TXA2, using a specific EIA or RIA kit.[16]

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 formation for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of enzyme activity.[17]

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood (collected in sodium citrate (B86180) anticoagulant)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., Arachidonic acid, ADP)

  • Test compound (this compound hydrochloride) and vehicle control

  • Saline solution

  • Light transmission aggregometer

Protocol:

  • Sample Preparation:

    • Collect whole blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10 minutes).[17]

    • Prepare PPP by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[17]

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.[17]

  • Assay Performance:

    • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[17]

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[17]

    • Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period.[17]

    • Add a platelet agonist to the cuvette to induce aggregation.[17]

    • Record the change in light transmission for a set period.[17]

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmission.[17]

    • Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound compared to the vehicle control.[17]

    • Generate a dose-response curve and determine the IC50 value for each agonist.[17]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Whole_Blood Whole Blood Collection Centrifuge_Low Low-Speed Centrifugation (200 x g, 10 min) Whole_Blood->Centrifuge_Low PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High High-Speed Centrifugation (2000 x g, 15 min) Centrifuge_Low->Centrifuge_High Adjust_Platelets Adjust Platelet Count PRP->Adjust_Platelets PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Adjust_Platelets Incubate_PRP Incubate PRP in Aggregometer (37°C) Adjust_Platelets->Incubate_PRP Calibrate Calibrate (PRP=0%, PPP=100%) Incubate_PRP->Calibrate Add_Compound Add this compound or Vehicle Calibrate->Add_Compound Add_Agonist Add Platelet Agonist Add_Compound->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50

A generalized workflow for an in vitro platelet aggregation assay.

References

Ozagrel downstream signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ozagrel's Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, the terminal enzyme in the synthesis of the prothrombotic and vasoconstrictive agent, thromboxane A2.[1] Its mechanism of action confers significant antiplatelet and vasodilatory effects, underpinning its clinical use in the management of ischemic stroke and other thromboembolic disorders.[1][2] This technical guide provides a comprehensive examination of the downstream signaling pathways modulated by this compound. By inhibiting TXA2 synthase, this compound not only attenuates TXA2-mediated signaling but also redirects prostaglandin (B15479496) metabolism, leading to a concomitant increase in the anti-platelet and vasodilatory mediator, prostacyclin (PGI2).[3] This document details these core pathways, presents key quantitative data, outlines detailed experimental protocols for assessing this compound's activity, and provides visualizations of the molecular cascades involved.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound's primary pharmacological action is the selective and potent inhibition of Thromboxane A2 Synthase (TXA2S), a cytochrome P450 enzyme (CYP5A1).[3] TXA2S catalyzes the conversion of prostaglandin H2 (PGH2), an endoperoxide intermediate derived from arachidonic acid, into thromboxane A2 (TXA2).[3]

The inhibition of TXA2S by this compound has a dual downstream consequence:

  • Reduction of Thromboxane A2 (TXA2): This is the most direct effect, leading to the attenuation of all signaling pathways mediated by TXA2. This reduces platelet aggregation and vasoconstriction.[1]

  • Increased Prostacyclin (PGI2) - The "Endoperoxide Shunt": By blocking the conversion of PGH2 to TXA2, the accumulated PGH2 substrate is redirected and utilized by the enzyme prostacyclin synthase (PGIS), which is present in the vascular endothelium. This results in an increased synthesis of prostacyclin (PGI2), a molecule with opposing physiological effects to TXA2—namely, inhibition of platelet aggregation and promotion of vasodilation.[1][3]

This dual action of decreasing a pro-thrombotic agent while increasing an anti-thrombotic one is central to this compound's therapeutic efficacy.

Ozagrel_Core_Mechanism This compound's Core Mechanism of Action AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS Primary Pathway PGIS Prostacyclin Synthase PGH2->PGIS Shunt Pathway TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Effects_TXA2 Platelet Aggregation Vasoconstriction TXA2->Effects_TXA2 PGI2 Prostacyclin (PGI2) PGIS->PGI2 Effects_PGI2 Inhibition of Aggregation Vasodilation PGI2->Effects_PGI2 This compound This compound This compound->TXAS Inhibition

This compound's inhibitory effect on the arachidonic acid cascade.

Primary Downstream Signaling Pathways

Attenuation of TXA2-Mediated Signaling

Thromboxane A2 exerts its effects by binding to the Thromboxane Receptor (TP), a G-protein coupled receptor (GPCR). Activation of the TP receptor initiates an intracellular signaling cascade primarily through Gαq and Gα12/13 proteins. By preventing the synthesis of TXA2, this compound effectively blocks this entire pathway.

The key steps are:

  • G-Protein Activation: Ligand binding activates Gαq, which in turn activates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization & PKC Activation: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The elevated intracellular Ca²⁺ and DAG synergistically activate Protein Kinase C (PKC).

  • Physiological Response: The rise in intracellular Ca²⁺ and activation of PKC in platelets leads to shape change, degranulation, and activation of the GPIIb/IIIa receptor, culminating in platelet aggregation. In vascular smooth muscle cells, this cascade leads to contraction and vasoconstriction.

TXA2_Signaling_Pathway Inhibition of TXA2 Downstream Signaling by this compound This compound This compound TXA2 Thromboxane A2 This compound->TXA2 Blocks Synthesis TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds Gq Gαq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular [Ca²⁺] ER->Ca2 Releases Ca2->PKC Activates Response Platelet Aggregation Vasoconstriction Ca2->Response Leads to PKC->Response Leads to

This compound blocks the TXA2 signaling cascade leading to aggregation.
Potentiation of PGI2-Mediated Signaling

The increased production of prostacyclin (PGI2) due to the endoperoxide shunt activates a signaling pathway that directly opposes the effects of TXA2. PGI2 binds to the Prostacyclin Receptor (IP), a GPCR that is coupled to the Gαs protein.

The key steps are:

  • G-Protein Activation: PGI2 binding to the IP receptor activates Gαs.

  • cAMP Production: Activated Gαs stimulates the enzyme Adenylyl Cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Physiological Response: PKA phosphorylates various downstream targets. In vascular smooth muscle cells, PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation and vasodilation. In platelets, PKA activation inhibits Ca²⁺ mobilization and GPIIb/IIIa activation, thus preventing platelet aggregation.

PGI2_Signaling_Pathway Potentiation of PGI2 Downstream Signaling by this compound This compound This compound PGI2 Prostacyclin (PGI2) This compound->PGI2 Increases Synthesis IP_Receptor Prostacyclin Receptor (IP) PGI2->IP_Receptor Binds Gs Gαs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Aggregation Vasodilation PKA->Response Leads to

This compound promotes the PGI2 signaling cascade, inhibiting aggregation.
Other Potential Downstream Effects

  • Crosstalk with Nitric Oxide (NO) Signaling: Some evidence suggests an interaction between the TXA2 and nitric oxide (NO) pathways. In cultured porcine basilar arterial endothelial cells, this compound was found to significantly increase the spontaneous production of NO. A proposed mechanism is that TXA2 may tonically inhibit endothelial Nitric Oxide Synthase (eNOS). By reducing TXA2 levels, this compound may disinhibit eNOS, leading to increased NO production, which would synergistically promote vasodilation and inhibit platelet aggregation.[4]

  • Anti-Inflammatory Signaling: this compound has demonstrated anti-inflammatory properties in preclinical models, such as reducing the infiltration of macrophages and neutrophils and decreasing the expression of pro-inflammatory chemokines like MCP-1 and IL-8.[5] This effect is likely secondary to the reduction of TXA2, as TXA2 itself is a pro-inflammatory mediator that can promote leukocyte activation and adhesion. A direct, primary effect of this compound on inflammatory signaling pathways such as NF-κB has not been clearly established.

  • Effects on MAPK and other Proliferation Pathways: There is no strong evidence to suggest that this compound directly modulates canonical signaling pathways like MAPK or PI3K/Akt. Its effects on cellular processes regulated by these pathways, such as in the context of cancer, are considered indirect. By inhibiting platelet aggregation, this compound can interfere with tumor cell-induced platelet aggregation (TCIPA), a process that shields cancer cells from immune surveillance and promotes metastasis. Platelet-derived factors can activate MAPK and Akt signaling in tumor cells; therefore, by inhibiting platelet activation, this compound may indirectly attenuate these pro-survival signals.

Quantitative Pharmacological Data

The potency of this compound has been characterized in various in vitro and in vivo systems. The half-maximal inhibitory concentration (IC50) is a key metric for its activity against its target enzyme and its functional effects on platelets.

ParameterDescriptionValueSpecies/SystemReference(s)
IC50 Inhibition of Thromboxane A2 Synthase4 nM - 11 nMHuman / Rabbit Platelets[2][5]
IC50 Inhibition of Arachidonic Acid-induced Platelet Aggregation53.12 µMNot Specified[2]
Inhibition % Inhibition of plasma Thromboxane B2 (TXB2)99.6% at 100 µMNot Specified[2]

Detailed Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TXA2 synthase. As TXA2 is highly unstable, the assay measures its stable, inactive metabolite, Thromboxane B2 (TXB2).

Objective: To determine the IC50 value of this compound for TXA2 synthase.

Methodology:

  • Enzyme Source Preparation:

    • Prepare a microsomal fraction rich in TXA2 synthase from platelets (e.g., human or rabbit) or other relevant tissues via ultracentrifugation.

  • Enzyme Reaction:

    • In a reaction tube, pre-incubate the platelet microsome preparation with various concentrations of this compound (or vehicle control) in a suitable buffer at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

    • Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding an ice-cold stop solution, often containing a chelating agent like EDTA or by adding an organic solvent.

  • Quantification of TXB2:

    • Measure the concentration of the stable metabolite TXB2 in each sample using a validated competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 production for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

TXA2_Assay_Workflow Workflow for TXA2 Synthase Inhibition Assay Prep Prepare Platelet Microsomal Fraction Incubate Pre-incubate Microsomes with this compound (various conc.) Prep->Incubate React Add PGH2 Substrate (Incubate at 37°C) Incubate->React Stop Terminate Reaction React->Stop Measure Quantify TXB2 (ELISA / RIA) Stop->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

Generalized workflow for determining TXA2 synthase inhibition.
Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for measuring platelet function and is used to assess the inhibitory effect of compounds on platelet aggregation induced by various agonists.

Objective: To determine the IC50 of this compound for inhibiting arachidonic acid-induced platelet aggregation.

Methodology:

  • Sample Preparation:

    • Draw whole blood from healthy, drug-free human donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes. PPP is used to set the 100% light transmission baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Set this as the 0% light transmission baseline. Use a separate cuvette with PPP to set the 100% baseline.

    • Add this compound (at various final concentrations) or a vehicle control to the PRP and incubate for 1-5 minutes while stirring.

    • Initiate platelet aggregation by adding a platelet agonist. For this compound, arachidonic acid is a suitable agonist as it provides the substrate for the TXA2 pathway.

  • Data Recording and Analysis:

    • Record the change in light transmission through the PRP over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.

    • Determine the maximum percentage of platelet aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.[6][7]

LTA_Workflow Workflow for Light Transmission Aggregometry (LTA) Collect Collect Citrated Whole Blood Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) Collect->Centrifuge1 Centrifuge2 High-Speed Centrifugation (e.g., 1500 x g) Collect->Centrifuge2 PRP Prepare Platelet-Rich Plasma (PRP) Centrifuge1->PRP PPP Prepare Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Incubate PRP with this compound or Vehicle in Aggregometer PRP->Incubate PPP->Incubate Sets 100% baseline Aggregate Add Agonist (e.g., Arachidonic Acid) Incubate->Aggregate Record Record Light Transmission Over Time Aggregate->Record Analyze Calculate Max Aggregation % Determine IC50 Record->Analyze

Generalized workflow for platelet aggregation studies.

Conclusion

This compound is a highly selective thromboxane A2 synthase inhibitor with a well-defined dual mechanism of action. Its primary downstream effect is the profound attenuation of the pro-aggregatory and vasoconstrictive TXA2/TP receptor signaling cascade. Concurrently, by shunting PGH2 metabolism, it potentiates the anti-aggregatory and vasodilatory PGI2/IP receptor pathway. While further research is needed to fully elucidate its indirect effects on inflammatory and NO signaling, its core downstream pathways are well-characterized. The quantitative data and experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound and other TXA2 synthase inhibitors in thrombosis, cerebrovascular disease, and beyond.

References

An In-depth Technical Guide on the In Vitro Characterization of Ozagrel's Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ozagrel, a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By elucidating its mechanism of action, presenting key quantitative data, and detailing experimental protocols, this document serves as a valuable resource for professionals in the field of drug discovery and development.

This compound's primary mechanism of action is the selective inhibition of TXA2 synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2.[3][4] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[2][4] By blocking TXA2 synthesis, this compound not only reduces these effects but also leads to an increased production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][5] This dual action underscores its therapeutic potential in various thromboembolic and vasospastic disorders.[1][6]

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterSpecies/SystemIC50 ValueReference
Thromboxane A2 Synthase InhibitionRabbit Platelets11 nM[1][4]
Thromboxane A2 Synthase InhibitionNot Specified4 nM[3][7]
Arachidonic Acid-induced Platelet AggregationNot Specified53.12 µM[1][4]
ADP-induced Platelet AggregationNot Specified52.46–692.40 µM[1][8]

Table 2: In Vitro Selectivity of this compound

EnzymeIC50 ValueReference
Prostacyclin (PGI2) Synthetase> 1 mM[1][3]
Cyclooxygenase (COX)> 1 mM[3]
Prostaglandin E2 (PGE2) Isomerase> 1 mM[1][3]
5-LipoxygenaseNot affected[5]

Signaling Pathways and Experimental Workflows

To visually represent the biochemical and experimental processes involved in the characterization of this compound, the following diagrams have been generated.

Ozagrel_Mechanism_of_Action AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) TXA2S Thromboxane A2 Synthase PGH2->TXA2S PGI2S Prostacyclin Synthase PGH2->PGI2S TXA2 Thromboxane A2 (TXA2) Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) Platelet_Inhibition Inhibition of Platelet Aggregation Vasodilation PGI2->Platelet_Inhibition COX->PGH2 TXA2S->TXA2 PGI2S->PGI2 This compound This compound This compound->TXA2S

Mechanism of action of this compound.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Whole_Blood Whole Blood Collection (Sodium Citrate) PRP_Prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Whole_Blood->PRP_Prep Incubation Incubation of PRP with This compound or Vehicle PRP_Prep->Incubation Induction Induction of Aggregation (e.g., ADP, Arachidonic Acid) Incubation->Induction Aggregometry Light Transmission Aggregometry Induction->Aggregometry Data_Analysis Data Analysis: % Inhibition, IC50 Determination Aggregometry->Data_Analysis

Workflow for platelet aggregation studies.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound's activity.

1. Thromboxane A2 Synthase Inhibition Assay

This assay quantifies the in vitro potency of this compound in inhibiting the enzymatic conversion of PGH2 to TXA2.[1][7]

  • Objective: To determine the IC50 value of this compound for TXA2 synthase.[7]

  • Materials:

    • Platelet microsomes (source of TXA2 synthase)[1]

    • Prostaglandin H2 (PGH2) substrate[1]

    • This compound hydrochloride[1]

    • Assay buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.4)[1][7]

    • Reaction termination solution (e.g., citric acid)[1][7]

    • Enzyme immunoassay (EIA) or ELISA kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2[1][7]

  • Procedure:

    • Preparation of Platelet Microsomes:

      • Obtain fresh human or rabbit blood anticoagulated with citrate (B86180).[4]

      • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).[4]

      • Isolate platelets from PRP by further centrifugation.[4]

      • Lyse the platelets and prepare a microsomal fraction by ultracentrifugation.[3][4]

    • Enzyme Reaction:

      • Pre-incubate the platelet microsome preparation with varying concentrations of this compound or a vehicle control at 37°C.[3]

      • Initiate the enzymatic reaction by adding the PGH2 substrate.[3]

      • Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).[4]

    • Reaction Termination: Stop the reaction by adding the termination solution.[1]

    • Quantification of TXB2: Measure the concentration of TXB2 in each reaction mixture using a competitive EIA or ELISA kit according to the manufacturer's instructions.[1][4]

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each this compound concentration compared to the vehicle control.[1]

    • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.[1]

    • Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of enzyme activity.[1]

2. Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol evaluates the antiplatelet effects of this compound by measuring its ability to inhibit platelet aggregation induced by various agonists.[1][7]

  • Objective: To measure the inhibitory effect of this compound on platelet aggregation.[7]

  • Materials:

    • Freshly drawn human whole blood collected in sodium citrate anticoagulant[1]

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)[1]

    • Platelet agonists: Arachidonic acid (AA), Adenosine diphosphate (B83284) (ADP)[1]

    • This compound hydrochloride[1]

    • Saline solution[7]

    • Light transmission aggregometer[1]

  • Procedure:

    • Sample Preparation:

      • Collect whole blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10-20 minutes).[1][7]

      • Prepare PPP by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes).[1][7]

      • Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.[1]

    • Assay Performance:

      • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[9]

      • Pipette a known volume of PRP into cuvettes with a stir bar and place them in the heating block at 37°C.[7]

      • Add different concentrations of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 2-10 minutes).[7][9]

      • Add the platelet agonist to initiate aggregation.[7]

      • Record the change in light transmission for a set period (e.g., 5-10 minutes).[7]

  • Data Analysis:

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.[7]

    • Analyze the dose-dependent inhibitory effect of this compound on platelet aggregation.[7]

    • Generate a dose-response curve and determine the IC50 value for each agonist.[1]

References

Ozagrel's Effects on Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[1][2] By selectively blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound serves as a valuable therapeutic agent and a precision tool for basic research.[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its modulatory effects on prostaglandin (B15479496) synthesis, and its applications in research. We present key quantitative data, detailed experimental protocols for its evaluation, and visual diagrams of its signaling pathways and experimental workflows to facilitate further investigation and drug development.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound's primary pharmacological effect is the potent and selective inhibition of thromboxane A2 (TXA2) synthase.[4][5][6] This enzyme is responsible for the conversion of the prostaglandin endoperoxide H2 (PGH2) into TXA2.[1][5] The inhibition of TXA2 synthase by this compound has two major consequences on prostaglandin synthesis:

  • Reduction of Thromboxane A2 (TXA2) Production: By directly blocking its synthesis, this compound significantly lowers the levels of TXA2. Since TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, its reduction leads to vasodilation and antiplatelet effects.[1][3][5]

  • Redirection of Prostaglandin Endoperoxide H2 (PGH2) Metabolism: The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 is then shunted towards other enzymatic pathways in the arachidonic acid cascade.[1][7] Notably, PGH2 is increasingly converted by prostacyclin (PGI2) synthase into prostacyclin (PGI2), a prostaglandin with opposing effects to TXA2—it is a potent vasodilator and inhibitor of platelet aggregation.[4][7][8] This "endoperoxide shunt" phenomenon complements the primary effect of TXA2 reduction, enhancing this compound's overall therapeutic and research utility.[7]

The dual action of diminishing a pro-thrombotic and vasoconstrictive agent (TXA2) while simultaneously increasing an anti-thrombotic and vasodilatory agent (PGI2) makes this compound a powerful modulator of hemostasis and vascular tone.[7][8]

Ozagrel_Mechanism cluster_arachidonic_acid_cascade Arachidonic Acid Cascade cluster_txa2_pathway Thromboxane Pathway cluster_pgi2_pathway Prostacyclin Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin (PGI2) Synthase PGH2->PGI2_Synthase   Shunt Pathway (Enhanced by this compound) TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasodilation Inhibition of Platelet Aggregation & Vasodilation PGI2->Vasodilation This compound This compound This compound->Inhibition Inhibition->TXA2_Synthase

This compound's dual-action mechanism on prostaglandin synthesis.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value Species / System Reference
IC₅₀ (Thromboxane A2 Synthase Inhibition) 4 nM Not Specified [6][9]
11 nM Rabbit Platelets [4][9][10][11]
IC₅₀ (Platelet Aggregation Inhibition) 53.12 µM Arachidonic Acid-induced [4][8][11]
IC₅₀ (Other Enzymes) > 1 mM PGI₂ Synthase, Cyclooxygenase, PGE₂ Isomerase [1][6][8]

| Inhibition of Plasma TXB₂ | 99.6% | At 100 µM concentration |[1][10] |

Table 2: In Vivo Efficacy of this compound in Animal Models

Parameter Route of Administration Value Model Reference
ID₅₀ (Inhibition of Blood TXA₂ Generation) Oral 0.3 mg/kg Rat [8]
ID₅₀ (Thrombosis Inhibition) Oral 13.7 mg/kg Rat (Femoral vein thrombosis) [1]
ED₅₀ (Thrombosis Inhibition) Intravenous (i.v.) 0.066 mg/kg Rat (Therapeutic effect on existing thrombosis) [1]

| Neuroprotection | Intravenous (i.v.) | 3 mg/kg | Rat (Middle Cerebral Artery Occlusion) |[1][9] |

Key Experimental Protocols

This compound's effects on prostaglandin synthesis can be assessed using a variety of established in vitro and in vivo models.

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of TXA2 synthase.

Objective: To determine the IC₅₀ value of this compound for TXA2 synthase.

Methodology:

  • Preparation of Enzyme Source:

    • Prepare platelet-rich plasma (PRP) from freshly drawn human or rabbit whole blood by low-speed centrifugation (e.g., 200 x g for 15 minutes).[12]

    • Isolate platelets from PRP by further centrifugation and wash them in a suitable buffer.[12]

    • Lyse the platelets and prepare a microsomal fraction, which is rich in TXA2 synthase, by ultracentrifugation.[12]

  • Enzyme Reaction:

    • In reaction tubes, combine the platelet microsome preparation with a buffer solution.

    • Add various concentrations of this compound or a vehicle control to the tubes and pre-incubate the mixture at 37°C for a specified time.[8]

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).[8][12]

    • Allow the reaction to proceed for a defined period at 37°C.[8]

  • Reaction Termination and Quantification:

    • Stop the reaction by adding a termination solution (e.g., a solution containing a stable TXA2 analog and a solvent to precipitate proteins).

    • Quantify the amount of TXB2 (the stable, inactive metabolite of TXA2) produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each this compound concentration compared to the vehicle control.

    • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

TXA2_Inhibition_Workflow cluster_prep 1. Enzyme Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Quantification & Analysis p1 Isolate Platelets from Whole Blood p2 Prepare Microsomal Fraction (Source of TXA2 Synthase) p1->p2 r1 Incubate Microsomes with This compound or Vehicle p2->r1 r2 Add PGH2 Substrate to Initiate Reaction r1->r2 r3 Stop Reaction after Defined Period r2->r3 a1 Quantify TXB2 Levels (e.g., ELISA, LC-MS) r3->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Workflow for the in vitro TXA2 synthase inhibition assay.

This assay assesses the functional consequence of TXA2 inhibition on platelet function.

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

  • Sample Preparation:

    • Collect human whole blood in sodium citrate (B86180) anticoagulant.[8]

    • Prepare platelet-rich plasma (PRP) by low-speed centrifugation (e.g., 200 x g for 10 minutes).[8]

    • Prepare platelet-poor plasma (PPP) by high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.[8]

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Assay Performance (Light Transmission Aggregometry):

    • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in a light transmission aggregometer at 37°C.[12]

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).[12]

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[8]

    • Initiate aggregation by adding a platelet agonist, such as arachidonic acid (which requires TXA2 synthesis for aggregation) or ADP.[8][12]

    • Record the change in light transmission for a set period (typically 5-10 minutes) as platelets aggregate.[7]

  • Data Analysis:

    • Measure the maximum percentage change in light transmission, which corresponds to the extent of platelet aggregation.

    • Calculate the percentage of inhibition of platelet aggregation for each this compound concentration compared to the vehicle control.

    • Generate a dose-response curve to determine the IC₅₀ value for each agonist used.[8]

Platelet_Aggregation_Workflow cluster_prep 1. Sample Preparation cluster_assay 2. Aggregometry cluster_analysis 3. Data Analysis p1 Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) p2 Adjust Platelet Count in PRP p1->p2 a1 Incubate PRP with This compound or Vehicle p2->a1 a2 Add Agonist (e.g., Arachidonic Acid) to Induce Aggregation a1->a2 a3 Record Light Transmission a2->a3 d1 Calculate Max % Aggregation a3->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Workflow for the in vitro platelet aggregation assay.

This model is used to study the effects of this compound on ischemic stroke, where TXA2-mediated vasoconstriction and thrombosis are key pathological factors.[1]

Objective: To evaluate the neuroprotective effects of this compound in a model of focal cerebral ischemia.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Anesthetize the animal and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

  • Induction of Ischemia:

    • Ligate the ECA and insert a silicone-coated nylon suture into the ICA via the ECA stump.[13]

    • Advance the suture into the ICA until it occludes the origin of the middle cerebral artery (MCA), thereby blocking blood flow.[1][13]

    • Keep the suture in place for a defined period (e.g., 2 hours) to induce ischemia.[1]

  • Treatment and Reperfusion:

    • Administer this compound (e.g., 3 mg/kg, i.v.) or vehicle control at a specified time point (e.g., before, during, or after ischemia).[1][9]

    • After the ischemic period, withdraw the suture to allow for reperfusion of the MCA territory.[1]

  • Outcome Assessment (24-48 hours post-MCAO):

    • Neurological Deficit Scoring: Assess motor and neurological deficits using a standardized scoring system.[9][13]

    • Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

    • Cerebral Blood Flow Measurement: Use techniques like laser Doppler flowmetry to measure blood flow changes in the ischemic territory.[1]

  • Data Analysis:

    • Compare the neurological deficit scores, infarct volumes, and cerebral blood flow between the this compound-treated and vehicle control groups to determine the neuroprotective efficacy of the compound.

MCAO_Workflow cluster_model 1. Ischemia Induction cluster_treatment 2. Treatment & Reperfusion cluster_assessment 3. Outcome Assessment m1 Anesthetize Rat and Expose Carotid Arteries m2 Insert Suture to Occlude Middle Cerebral Artery (MCA) m1->m2 t1 Administer this compound or Vehicle Control m2->t1 t2 Withdraw Suture to Allow Reperfusion t1->t2 a1 Perform Neurological Scoring t2->a1 a2 Measure Infarct Volume (TTC Staining) t2->a2 a3 Analyze Data and Compare Groups a1->a3 a2->a3

Workflow for the in vivo MCAO rat model of ischemic stroke.

Conclusion

This compound hydrochloride is a highly selective and potent inhibitor of thromboxane A2 synthase.[1][7] Its mechanism of action, which involves the reduction of TXA2 production and a concurrent shunting of PGH2 metabolism towards the synthesis of the beneficial prostacyclin PGI2, provides a powerful and targeted approach to modulating prostaglandin synthesis.[7] The quantitative data and detailed experimental protocols presented in this guide underscore its utility as a critical tool for researchers and drug development professionals investigating thromboembolic diseases, ischemic conditions, and the broader role of the thromboxane pathway in physiology and pathology.

References

Beyond Thromboxane A2 Synthase: An In-depth Technical Guide to the Cellular Targets of Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, a well-established antiplatelet and vasodilatory agent, is primarily characterized by its potent and selective inhibition of thromboxane (B8750289) A2 (TXA2) synthase. This targeted action effectively curtails the production of the pro-aggregatory and vasoconstrictive molecule, TXA2, while promoting the synthesis of the vasodilatory and anti-aggregatory prostacyclin (PGI2). While this primary mechanism is well-documented, emerging evidence suggests that this compound's pharmacological profile may be broader, encompassing interactions with other cellular targets. This technical guide delves into the known and putative cellular targets of this compound beyond TXA2 synthase, providing a comprehensive overview of its off-target pharmacology. We present quantitative data on these interactions, detailed experimental protocols for their investigation, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research.

Introduction

This compound's therapeutic efficacy in conditions such as cerebral vasospasm and ischemic stroke has been largely attributed to its selective inhibition of TXA2 synthase.[1] This enzyme is a key player in the arachidonic acid cascade, responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2.[1] By blocking this step, this compound not only reduces TXA2 levels but also leads to an accumulation of PGH2, which can then be shunted towards the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation.[1] While this dual action is central to its mechanism, a comprehensive understanding of a drug's full spectrum of molecular interactions is crucial for predicting its complete therapeutic and toxicological profile. This guide focuses on elucidating the cellular targets of this compound that are independent of its effects on TXA2 synthase.

Identified Off-Target Interactions: Cytochrome P450 Enzymes

The most substantiated off-target interactions of this compound involve the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics and endogenous compounds. As an imidazole-containing compound, this compound has been shown to inhibit certain CYP isoforms.

Quantitative Data: Inhibition of Cytochrome P450 Isoforms

In vitro studies utilizing mouse hepatic microsomes have demonstrated that this compound can inhibit several CYP-mediated reactions. The inhibitory constants (Ki) for these interactions are summarized in the table below. It is important to note that these concentrations are significantly higher than the IC50 for TXA2 synthase, suggesting that these off-target effects are more likely to be observed at higher doses of this compound.

Enzyme ActivityTest SystemKi Value (mM)Reference
Aminopyrine N-demethylaseMouse Hepatic Microsomes0.19 - 3.72[2]
Aniline hydroxylaseMouse Hepatic Microsomes0.19 - 3.72[2]
Testosterone 6β-hydroxylaseMouse Hepatic Microsomes0.19 - 3.72[2]
Testosterone 7α-hydroxylaseMouse Hepatic Microsomes0.19 - 3.72[2]

Studies in humans have also suggested that high doses of this compound (800 mg/day) can lead to a reduction in hepatic oxidative drug-metabolizing capacity.[3] However, one study found that this compound has little impact on the activity of CYP2E1.[4] This indicates a degree of selectivity in this compound's inhibition of CYP isoforms.

Signaling and Metabolic Pathways

The inhibition of CYP enzymes by this compound can have significant implications for drug-drug interactions. Co-administration of this compound with other drugs that are metabolized by the inhibited CYP isoforms could lead to altered pharmacokinetic profiles, potentially increasing the risk of toxicity.

cluster_0 Drug Metabolism by Cytochrome P450 Drug Co-administered Drug (CYP Substrate) Metabolite Metabolite Drug->Metabolite Metabolism This compound This compound CYP Cytochrome P450 Enzyme This compound->CYP Inhibition

Figure 1: this compound's inhibitory effect on Cytochrome P450 enzymes.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for specific CYP450 isoforms.

Materials:

  • Human liver microsomes (or specific recombinant CYP isoforms)

  • CYP isoform-specific substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a series of this compound dilutions in the appropriate solvent.

  • In a microplate, incubate human liver microsomes (or recombinant CYP enzyme) with the isoform-specific substrate and each concentration of this compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a predetermined time.

  • Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow CYP450 Inhibition Assay Workflow A Prepare Reagents: - Microsomes/Enzyme - Substrate - this compound dilutions B Incubate at 37°C A->B C Initiate Reaction (add NADPH) B->C D Incubate at 37°C C->D E Terminate Reaction (add Acetonitrile) D->E F Centrifuge E->F G LC-MS/MS Analysis of Metabolite F->G H Calculate IC50 G->H

Figure 2: Workflow for a CYP450 inhibition assay.

Putative Off-Target Interactions: P2Y12 Receptor

Computational studies have suggested a potential interaction between this compound and the P2Y12 receptor, a key G-protein coupled receptor on the surface of platelets that is crucial for ADP-mediated platelet aggregation.

Molecular Docking Studies

A molecular docking study investigating an this compound-paeonol codrug also performed docking simulations for this compound itself with the P2Y12 receptor.[5] While the interaction energies were not as favorable as for the codrug, this in silico evidence provides a rationale for experimental investigation into whether this compound can directly bind to and/or modulate P2Y12 receptor activity.

Signaling Pathways

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi, which, upon activation by ADP, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key negative regulator of platelet activation. Inhibition of the P2Y12 receptor would therefore be expected to increase cAMP levels and inhibit platelet aggregation.

cluster_1 P2Y12 Receptor Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Platelet_Activation Platelet Activation cAMP->Platelet_Activation Inhibits This compound This compound (Putative) This compound->P2Y12 Potential Interaction

Figure 3: P2Y12 signaling and potential interaction with this compound.

Experimental Protocols

Objective: To determine if this compound can directly bind to the P2Y12 receptor and to quantify its binding affinity (Ki).

Materials:

  • Human platelet membranes or cell lines expressing the human P2Y12 receptor

  • A specific P2Y12 receptor radioligand (e.g., [³H]-PSB-0413)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of this compound dilutions.

  • In assay tubes, incubate a constant concentration of the radioligand with the P2Y12 receptor source in the presence of varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To assess the functional effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP)

  • Adenosine diphosphate (B83284) (ADP)

  • This compound

  • Saline (vehicle control)

  • Light transmission aggregometer

Procedure:

  • Pre-warm PRP to 37°C.

  • Add a known volume of PRP to the aggregometer cuvettes.

  • Add varying concentrations of this compound or vehicle to the PRP and incubate for a specified time.

  • Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

  • Record the change in light transmission over time to measure the extent of platelet aggregation.

  • Compare the aggregation curves in the presence of this compound to the vehicle control to determine any inhibitory effect.

Other Potential Interactions

An early study suggested that this compound may inhibit bronchoconstriction induced by leukotrienes and platelet-activating factor.[6] However, the same study reported that this compound does not affect 5-lipoxygenase, a key enzyme in leukotriene synthesis.[6] This suggests that any effect on the leukotriene pathway is likely downstream of its synthesis or indirect, rather than a direct inhibition of the synthetic enzymes. Further research is needed to elucidate the mechanism behind these observations.

Conclusion

While the primary therapeutic effects of this compound are unequivocally linked to its potent and selective inhibition of TXA2 synthase, this guide highlights the importance of considering its off-target activities. The documented inhibition of various cytochrome P450 isoforms by this compound underscores the potential for drug-drug interactions, a critical consideration in clinical practice. Furthermore, the putative interaction with the P2Y12 receptor, suggested by computational models, presents an intriguing avenue for future research to determine if this contributes to this compound's antiplatelet effects. A thorough understanding of these non-TXA2 synthase targets is essential for a complete pharmacological characterization of this compound and for optimizing its therapeutic use while minimizing potential adverse effects. The experimental protocols provided herein offer a framework for researchers to further investigate these and other potential off-target interactions of this important therapeutic agent.

References

Ozagrel in Non-Human Primates: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Executive Summary

Ozagrel is a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor with established antiplatelet and vasodilatory effects.[1] Clinically, it is utilized in the management of acute ischemic stroke and cerebral vasospasm.[1][2] While its pharmacological profile is well-characterized in vitro and in various animal models such as rodents and rabbits, there is a notable scarcity of publicly available, in-depth research on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound specifically in non-human primates (NHPs).

This technical guide serves as a core resource for researchers and drug development professionals. It consolidates the known pharmacology of this compound, outlines relevant NHP models for its investigation, and provides detailed experimental protocols. By highlighting the existing data from other species and describing the appropriate primate models, this document aims to provide a foundational framework for designing future preclinical studies to explore the therapeutic potential of this compound in non-human primates, a critical step in translational medicine.

Mechanism of Action

This compound's primary mechanism is the selective and potent inhibition of thromboxane A2 synthase.[3] This enzyme is critical in the arachidonic acid cascade, responsible for converting prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2).[3] TXA2 is a powerful mediator known for inducing platelet aggregation and potent vasoconstriction.[3]

By inhibiting TXA2 synthase, this compound achieves a dual therapeutic effect:

  • Reduction of TXA2: This directly leads to decreased platelet aggregation and vasodilation, mitigating the formation of blood clots and improving blood flow.[4]

  • Redirection of PGH2 Metabolism: The inhibition of TXA2 synthase can lead to an accumulation of the precursor PGH2. This substrate is then preferentially metabolized by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4] This redirection of the pathway further enhances the antithrombotic and vasodilatory effects of the drug.

The following diagram illustrates the signaling pathway affected by this compound.

Ozagrel_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Anti_Aggregation Inhibition of Platelet Aggregation Vasodilation PGI2->Anti_Aggregation This compound This compound This compound->TXA2_Synthase Inhibits Experimental_Workflow cluster_pre Pre-Clinical Phase cluster_exp Experimental Phase cluster_post Post-Operative Phase Acclimation Animal Acclimation & Baseline Measurements Group_Assignment Randomized Group Assignment (this compound vs. Vehicle) Acclimation->Group_Assignment Anesthesia Anesthesia & Surgical Prep Group_Assignment->Anesthesia Stroke_Induction MCA Occlusion (e.g., FeCl3 Model) Anesthesia->Stroke_Induction Drug_Admin Drug Administration (IV Infusion) Stroke_Induction->Drug_Admin Monitoring Intra-operative Monitoring (CBF, Vitals) Drug_Admin->Monitoring Recovery Post-Surgical Recovery Monitoring->Recovery Neuro_Assess Neurological Scoring (Daily/Weekly) Recovery->Neuro_Assess Imaging MRI for Infarct Volume (e.g., Day 1, 7, 28) Recovery->Imaging Histo Terminal Histopathology Neuro_Assess->Histo Imaging->Histo

References

Methodological & Application

Application Notes and Protocols for Ozagrel Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ozagrel, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, in murine models. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction.[3][4] By inhibiting TXA2 synthesis, this compound effectively reduces these effects.[1] Furthermore, the inhibition of TXA2 synthase can lead to an increased production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, as the precursor PGH2 is shunted to alternative pathways.[1][2] This dual action makes this compound a valuable tool for studying conditions involving thrombosis and vasoconstriction.[1]

Data Presentation

In Vitro Potency of this compound
ParameterSpeciesValue
IC50 (TXA2 Synthase)Rabbit Platelet11 nM[5]
IC50 (TXA2 Synthase)4 nM[5]
In Vivo Efficacy of this compound in Murine Models
Animal ModelSpeciesThis compound Hydrochloride DoseRoute of AdministrationKey FindingsReference
Acetaminophen-induced Liver InjuryMouse (ICR)200 mg/kgIntraperitoneal (i.p.)Significantly attenuated mortality, elevated serum ALT, and hepatic necrosis.[1][6]
Cerebral Ischemia-ReperfusionMouseNot specifiedNot specifiedImproved locomotor activity and motor coordination.[7]
Pentobarbital-induced SleepMouse100 mg/kgIntraperitoneal (i.p.)Significantly prolonged sleeping time.[8]
Femoral Vein ThrombosisRatNot specifiedOralInhibited thrombus formation.[7]
Middle Cerebral Artery OcclusionRat3 mg/kgNot specifiedDecreased area and volume of cortical infarction.[2][5]
Hyperhomocysteinemia-induced Vascular Cognitive ImpairmentRat10 and 20 mg/kgOral (p.o.)Ameliorated endothelial dysfunction and memory deficits.[9]
Oleic Acid-induced Lung InjuryGuinea Pig80 mg/kgIntravenous (i.v.)Attenuated lung injury and decreased inflammatory markers.[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the arachidonic acid cascade.

Ozagrel_Signaling_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PIS Prostacyclin Synthase PGH2->PIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PIS->PGI2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Inhibit_Platelet_Aggregation Inhibition of Platelet Aggregation PGI2->Inhibit_Platelet_Aggregation Vasodilation Vasodilation PGI2->Vasodilation This compound This compound This compound->TXAS Inhibits

Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice for Acetaminophen-Induced Hepatotoxicity Model

This protocol is based on a study investigating the protective effects of this compound in a model of drug-induced liver injury.[6]

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Acetaminophen (B1664979) (APAP)

  • Male ICR mice

  • 25-30 gauge needles and syringes

Procedure:

  • Animal Preparation: Acclimatize male ICR mice for at least one week before the experiment. House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • This compound Preparation: Prepare a solution of this compound hydrochloride in sterile saline at the desired concentration (e.g., for a 200 mg/kg dose in a 25g mouse, dissolve 5 mg of this compound in a suitable volume for i.p. injection, typically 100-200 µL).

  • Acetaminophen Preparation: Prepare a solution of acetaminophen in warm sterile saline.

  • Induction of Hepatotoxicity: Induce liver injury by a single intraperitoneal injection of acetaminophen at a dose of 300-330 mg/kg.[1][6]

  • This compound Administration: Administer this compound hydrochloride (200 mg/kg) via intraperitoneal injection 30 minutes after the acetaminophen injection.[1][6]

  • Monitoring and Sample Collection: Monitor the mice for mortality. At predetermined time points (e.g., 6, 12, 24 hours) post-acetaminophen injection, collect blood samples for serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) analysis.

  • Tissue Harvesting: At the end of the experiment, euthanize the mice and harvest the liver tissue for histopathological analysis (e.g., H&E staining), biochemical assays (e.g., glutathione (B108866) levels, DNA fragmentation), and gene expression analysis.[6]

Experimental Workflow for Acetaminophen-Induced Hepatotoxicity Model

The following diagram outlines the experimental workflow for the protocol described above.

experimental_workflow start Start fasting Overnight Fasting of Mice start->fasting apap_injection i.p. Injection of Acetaminophen (300-330 mg/kg) fasting->apap_injection ozagrel_injection i.p. Injection of This compound HCl (200 mg/kg) (30 min post-APAP) apap_injection->ozagrel_injection monitoring Monitoring and Sample Collection (e.g., 6, 12, 24 hours) ozagrel_injection->monitoring blood_collection Blood Collection (ALT, AST) monitoring->blood_collection tissue_harvest Liver Tissue Harvest monitoring->tissue_harvest end End blood_collection->end histopathology Histopathology (H&E) tissue_harvest->histopathology biochemical_assays Biochemical Assays (DNA fragmentation, Glutathione) tissue_harvest->biochemical_assays

Workflow for the in vivo hepatotoxicity model.
Protocol 2: Oral Gavage Administration in Rats for Vascular Cognitive Impairment Model

This protocol is adapted from a study evaluating this compound's efficacy in a rat model of vascular dementia.[9]

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • L-methionine

  • Wistar rats

  • Oral gavage needles

Procedure:

  • Animal Preparation: Acclimatize Wistar rats as described in Protocol 1.

  • Induction of Vascular Cognitive Impairment: Administer L-methionine (1.7 g/kg/day) orally for 8 weeks to induce hyperhomocysteinemia and subsequent vascular cognitive impairment.[9]

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle at the desired concentrations (e.g., 10 and 20 mg/kg).[9]

  • This compound Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study.

  • Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze.[9]

  • Physiological and Biochemical Analysis: At the end of the treatment period, assess endothelial function in isolated aorta and measure serum nitrite (B80452) levels.[9]

  • Brain Tissue Analysis: Euthanize the animals and collect brain tissue for the analysis of oxidative stress markers, acetylcholinesterase activity, and inflammatory markers.[9]

Disclaimer: The information provided is for Research Use Only. These protocols should be adapted and optimized for specific experimental conditions and must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ozagrel in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ozagrel in human plasma. This compound is a selective thromboxane (B8750289) A2 synthase inhibitor used as an antiplatelet agent.[1][2][3] Monitoring its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is sensitive, specific, accurate, and precise, making it suitable for routine analysis in a research or clinical setting. The protocol covers plasma sample preparation, chromatographic conditions, method validation according to International Council for Harmonisation (ICH) guidelines, and data analysis.[1][4]

Introduction

This compound functions by selectively inhibiting the thromboxane A2 synthase enzyme.[3] This enzyme is critical for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4][5] By blocking this pathway, this compound effectively reduces TXA2 levels, leading to decreased platelet aggregation and vasodilation, which is beneficial in treating conditions like ischemic stroke.[6] A validated bioanalytical method is essential for accurately measuring drug levels in biological matrices to ensure safety and efficacy.

Mechanism of Action

The signaling pathway below illustrates the mechanism of action of this compound.

Ozagrel_Pathway cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Result Platelet Aggregation & Vasoconstriction TXA2->Result This compound This compound Inhibits Inhibits Inhibits->TXA2_Synthase

Caption: this compound inhibits the Thromboxane A2 Synthase enzyme.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity >99.5%)

  • Internal Standard (IS): A suitable, structurally related compound not present in the plasma matrix (e.g., a stable isotope-labeled this compound or a similar compound).

  • Acetonitrile (B52724) (HPLC Grade)[1]

  • Methanol (B129727) (HPLC Grade)[4][7]

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)[1][6][7]

  • Orthophosphoric Acid (Analytical Grade)[1][6][7]

  • Water (Milli-Q or equivalent)[1]

  • Human Plasma (K2EDTA as anticoagulant)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.[1]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, pH meter, sonicator, and vortex mixer.

  • Centrifuge capable of reaching >10,000 x g.

Chromatographic Conditions

The separation is achieved on a C18 column with a mobile phase designed for optimal resolution and peak shape.[2]

ParameterSpecification
Stationary Phase C18 Column (e.g., Brownlee ODS C-18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and 0.02 M KH₂PO₄ (pH adjusted to 4.0 with Orthophosphoric Acid) in a ratio of 80:20 (v/v)[6][7]
Flow Rate 1.0 mL/min[6][8]
Column Temperature 30 °C[1]
Detection Wavelength 272 nm[1][2][6][8]
Injection Volume 20 µL[2][6][8]
Run Time Approximately 10 minutes[2][8]
Retention Time This compound: ~9.9 minutes[2]
Preparation of Solutions
  • Mobile Phase: Prepare a 0.02 M solution of KH₂PO₄ in HPLC grade water. Mix with methanol in an 80:20 (v/v) ratio. Adjust the pH of the final mixture to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas by sonication before use.[4][6][7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.[2][4][5]

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare in the same manner as the this compound stock solution using the selected internal standard.

  • Working Standard Solutions: Prepare calibration curve standards by serially diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3.0, and 8.0 µg/mL) from a separate stock solution and spike into blank human plasma.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution and vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.[9]

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Analytical Workflow

The diagram below outlines the complete workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown, QC, Calibrator) Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (272 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify this compound in Samples Calibrate->Quantify

Caption: Experimental workflow for this compound quantification in plasma.

Method Validation Summary

The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[4]

ParameterResult
Specificity No interference from endogenous plasma components at the retention times of this compound and IS.
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%[1]
Precision (% RSD) Intra-day and Inter-day RSD < 2.0%[1][6]
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantitation (LOQ) 0.1 µg/mL (Lowest point on the calibration curve)

System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor < 2.0[6]
Theoretical Plates > 2000[6]
% RSD of Peak Area < 2.0% (for n=5 injections)[5][6]

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the quantification of this compound in human plasma.[4] The method has been successfully validated and can be readily implemented for routine pharmacokinetic research, bioequivalence studies, and therapeutic drug monitoring of this compound. The provided protocols serve as a comprehensive guide for researchers and professionals in the field of bioanalysis.

References

Application Notes and Protocols: Thromboxane A2 Synthase Activity Assay Using Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane (B8750289) A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[1] It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction.[1][2] Dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases. Ozagrel is a selective inhibitor of Thromboxane A2 synthase (TXA2S), the key enzyme responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2.[1][3] By selectively blocking this step, this compound effectively reduces the levels of TXA2.[1] These application notes provide detailed protocols for assessing the activity of Thromboxane A2 synthase and its inhibition by this compound.

Signaling Pathway of Thromboxane A2 Synthesis and Action

The synthesis of Thromboxane A2 begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then metabolizes PGH2 to produce TXA2.[4] TXA2 exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor, leading to downstream signaling cascades that result in platelet aggregation and vasoconstriction.[5][6] this compound specifically inhibits Thromboxane A2 synthase, thereby blocking the production of TXA2.[1]

Thromboxane_A2_Signaling_Pathway cluster_synthesis TXA2 Synthesis cluster_action TXA2 Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX-1/COX-2 TXA2S Thromboxane A2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor This compound This compound This compound->TXA2S Inhibits G_Protein Gq / G12/13 TP_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Mobilization->Vasoconstriction

Thromboxane A2 synthesis and signaling pathway with the point of inhibition by this compound.

Quantitative Data: this compound Inhibition of Thromboxane A2 Synthase

This compound is a potent and selective inhibitor of Thromboxane A2 synthase. The following tables summarize its inhibitory activity from various studies.

Table 1: In Vitro Potency of this compound against Thromboxane A2 Synthase

CompoundParameterSpecies/PreparationValueReference
This compoundIC50Human Platelet Microsomes60 nM[7]
This compoundIC50Human Platelet Microsomes24 nM[7]
This compoundIC50Human Platelets300 nM[7]
This compoundIC50Human Whole Blood900 nM[7]
This compoundpIC50Human Platelet Microsomes7.62[7]
This compoundpIC50Human Whole Blood6.05[7]

IC50: The half maximal inhibitory concentration. pIC50: The negative logarithm of the IC50.

Table 2: Comparative In Vivo Efficacy of Thromboxane A2 Synthase Inhibitors in Rats

CompoundInhibition of TXA2 Generation (Oral ID50)Inhibition of Ex Vivo Arachidonic Acid-Induced Platelet Aggregation (Oral ID50)Reference
This compound0.3 mg/kg0.92 mg/kg[8][9]
Isbogrel (CV-4151)0.04 mg/kg0.06 mg/kg[8][9]
Aspirin6.4 mg/kg7.0 mg/kg[9]

ID50: The dose required to achieve 50% inhibition of the measured biological response in vivo.

Experimental Protocols

In Vitro Thromboxane A2 Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against TXA2 synthase.[1] The objective is to measure the half-maximal inhibitory concentration (IC50) of this compound for TXA2 synthase.

Materials:

  • Purified or microsomal preparation of Thromboxane A2 synthase (e.g., from human platelets)

  • Prostaglandin H2 (PGH2) substrate

  • This compound hydrochloride

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Stopping solution (e.g., citric acid)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions of this compound hydrochloride in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a microplate, add the TXA2 synthase preparation to each well. Add the different concentrations of this compound hydrochloride or a vehicle control to the respective wells. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.[1]

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the PGH2 substrate to all wells. Incubate the reaction mixture for a defined period (e.g., 1-2 minutes) at 37°C.[1]

  • Reaction Termination: Terminate the reaction by adding the stopping solution.[1]

  • Measurement of TXB2: Measure the concentration of TXB2, the stable metabolite of TXA2, in each well using a competitive ELISA kit according to the manufacturer's instructions.[10]

  • Data Analysis: Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound hydrochloride concentration. Calculate the IC50 value from the dose-response curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a method to determine the inhibitory effect of this compound on platelet aggregation in vitro.[11]

Materials:

  • Freshly drawn human whole blood

  • 3.2% Sodium citrate (B86180) (anticoagulant)

  • Platelet agonist (e.g., arachidonic acid, ADP, collagen)

  • This compound hydrochloride

  • Saline

  • Light Transmission Aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood into tubes containing 3.2% sodium citrate.[11]

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[11]

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.[11]

  • Incubation with Inhibitor: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control at 37°C for a specified time (e.g., 10-30 minutes).[11]

  • Induction and Measurement of Aggregation:

    • Place the PRP samples in an aggregometer cuvette with a stir bar.

    • Add a platelet agonist to initiate aggregation.[11]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[11]

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce the maximum aggregation by 50%) is calculated from the dose-response curve.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the IC50 of a Thromboxane A2 synthase inhibitor like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Microsomes Isolate Platelet Microsomes (Source of TXA2 Synthase) Incubate Incubate Microsomes with This compound or Vehicle Isolate_Microsomes->Incubate Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Incubate Add_Substrate Add Substrate (PGH2) Incubate->Add_Substrate Reaction Allow Enzymatic Reaction to Proceed (37°C) Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_TXB2 Measure TXB2 Levels (ELISA) Stop_Reaction->Measure_TXB2 Calculate_Inhibition Calculate % Inhibition Measure_TXB2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for determining the IC50 of this compound for Thromboxane A2 synthase.

References

Application Notes and Protocols for In Vitro Platelet Aggregation Assay with Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, is a valuable pharmacological tool for investigating platelet function and developing antiplatelet therapeutics.[1][2] By specifically blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound allows for the detailed study of the thromboxane pathway's role in hemostasis and thrombosis.[3][4] These application notes provide a comprehensive guide to utilizing this compound in in vitro platelet aggregation assays, including detailed protocols, data interpretation, and visualization of the underlying signaling pathways.

Mechanism of Action

This compound exerts its antiplatelet effect by selectively inhibiting the enzyme thromboxane A2 synthase.[2] This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a highly potent vasoconstrictor and platelet agonist that amplifies the initial platelet activation signals.[5][6] By binding to thromboxane prostanoid (TP) receptors on the surface of platelets, TXA2 initiates a signaling cascade that leads to increased intracellular calcium levels, platelet shape change, degranulation, and ultimately, aggregation.[2][7]

This compound's inhibition of TXA2 synthase effectively reduces the production of TXA2, thereby dampening this pro-aggregatory signaling cascade.[2] A potential secondary effect of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards the production of other prostaglandins, such as prostacyclin (PGI2), which is a potent vasodilator and inhibitor of platelet aggregation.[4]

Data Presentation

The inhibitory potency of this compound on platelet aggregation can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the platelet aggregation response by 50%. The IC50 value is a key parameter for comparing the efficacy of different antiplatelet agents.

ParameterAgonistIC50 Value (µM)Species/System
Platelet Aggregation InhibitionArachidonic Acid53.12Not Specified
Platelet Aggregation InhibitionADP52.46–692.40Not Specified
Thromboxane A2 Synthase Inhibition-0.011 (11 nM)Rabbit Platelets
Thromboxane A2 Synthase Inhibition-0.004 (4 nM)Not Specified

Table 1: In Vitro Potency of this compound Hydrochloride. This table summarizes the reported IC50 values for this compound in inhibiting platelet aggregation induced by different agonists and its direct inhibition of thromboxane A2 synthase. Data compiled from multiple sources.[4][8][9][10]

Signaling Pathway

The following diagram illustrates the signaling pathway of platelet aggregation mediated by thromboxane A2 and the point of inhibition by this compound.

Thromboxane_Pathway Thromboxane A2 Signaling Pathway in Platelet Aggregation Arachidonic Acid Arachidonic Acid Cyclooxygenase-1 (COX-1) Cyclooxygenase-1 (COX-1) Arachidonic Acid->Cyclooxygenase-1 (COX-1) Metabolized by Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase-1 (COX-1)->Prostaglandin H2 (PGH2) Thromboxane A2 Synthase Thromboxane A2 Synthase Prostaglandin H2 (PGH2)->Thromboxane A2 Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane A2 Synthase->Thromboxane A2 (TXA2) This compound This compound This compound->Thromboxane A2 Synthase Inhibits TP Receptor TP Receptor Thromboxane A2 (TXA2)->TP Receptor Binds to Gq Protein Activation Gq Protein Activation TP Receptor->Gq Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq Protein Activation->Phospholipase C (PLC) Activation PIP2 PIP2 Phospholipase C (PLC) Activation->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Platelet Activation Platelet Activation Ca2+ Release->Platelet Activation PKC Activation->Platelet Activation Platelet Aggregation Platelet Aggregation Platelet Activation->Platelet Aggregation

Thromboxane A2 Signaling Pathway

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer. LTA is considered the gold standard for in vitro assessment of platelet function.[11]

1. Materials and Reagents:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate (B86180) anticoagulant

  • This compound hydrochloride

  • Platelet aggregation agonists (e.g., Arachidonic Acid, ADP, Collagen)

  • Saline solution (0.9% NaCl)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.[12]

  • Gently mix the blood with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.

  • To obtain PRP, centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[13]

  • Carefully aspirate the upper PRP layer and transfer it to a separate plastic tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.[1]

  • Collect the supernatant PPP and store it in a separate tube.

3. Assay Procedure:

  • Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Adjust the platelet count in the PRP to a standardized concentration (typically 2.5 x 10⁸ platelets/mL) using autologous PPP if necessary.

  • Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

  • Pipette a defined volume of the adjusted PRP into a cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes with stirring.

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for 1-5 minutes.

  • Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., arachidonic acid, ADP).

  • Record the change in light transmission for 5-10 minutes. The aggregometer software will generate an aggregation curve.

4. Data Analysis:

  • The maximum percentage of aggregation is determined from the aggregation curve.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the in vitro platelet aggregation assay with this compound.

Workflow Experimental Workflow for In Vitro Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collection Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection->Centrifugation (Low Speed) PRP Isolation PRP Isolation Centrifugation (Low Speed)->PRP Isolation Centrifugation (High Speed) Centrifugation (High Speed) Centrifugation (Low Speed)->Centrifugation (High Speed) Platelet Count Adjustment Platelet Count Adjustment PRP Isolation->Platelet Count Adjustment PPP Isolation PPP Isolation Centrifugation (High Speed)->PPP Isolation PPP Isolation->Platelet Count Adjustment Aggregometer Setup Aggregometer Setup Platelet Count Adjustment->Aggregometer Setup PRP Incubation PRP Incubation Aggregometer Setup->PRP Incubation Add this compound/Vehicle Add this compound/Vehicle PRP Incubation->Add this compound/Vehicle Add Agonist Add Agonist Add this compound/Vehicle->Add Agonist Record Aggregation Record Aggregation Add Agonist->Record Aggregation Determine Max Aggregation Determine Max Aggregation Record Aggregation->Determine Max Aggregation Calculate % Inhibition Calculate % Inhibition Determine Max Aggregation->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

In Vitro Platelet Aggregation Workflow

Conclusion

This compound is a powerful tool for dissecting the role of thromboxane A2 in platelet function. The protocols and information provided in these application notes offer a robust framework for conducting in vitro platelet aggregation assays. Accurate and reproducible data generated from these assays are crucial for advancing our understanding of platelet biology and for the development of novel antiplatelet therapies.

References

Application Notes and Protocols: Ozagrel for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Ozagrel is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade.[1][2][3] By blocking the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2, this compound effectively reduces the levels of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1][4][5] This targeted mechanism makes this compound a valuable tool for in vitro research in thrombosis, cardiovascular diseases, and inflammatory processes. These application notes provide detailed protocols for the preparation, handling, and application of this compound in cell culture experiments, along with a summary of its quantitative effects and the signaling pathways it modulates.

Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

This compound's primary mechanism of action is the specific and potent inhibition of thromboxane A2 (TXA2) synthase.[6][7] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2.[4] The inhibition of TXA2 synthase by this compound has a dual effect: it significantly decreases the production of pro-aggregatory and vasoconstrictive TXA2 and may also lead to an accumulation of PGH2.[1][8] This accumulated PGH2 can then be preferentially metabolized by prostacyclin (PGI2) synthase into PGI2, a powerful vasodilator and inhibitor of platelet aggregation.[1][8][9][10] this compound shows remarkable selectivity, as it does not significantly inhibit other key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) or PGI2 synthase.[6][8]

The downstream effects of TXA2 are mediated by the G-protein coupled thromboxane receptor (TP).[4] Activation of this receptor triggers a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in increased intracellular calcium and protein kinase C (PKC) activation, culminating in platelet shape change and aggregation.[4] By blocking TXA2 production, this compound effectively dampens this entire signaling cascade.[4]

Ozagrel_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin (PGI2) Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Platelet_Inhibition Inhibition of Platelet Aggregation & Vasodilation PGI2->Platelet_Inhibition COX->PGH2 This compound This compound This compound->TXA2_Synthase Inhibits

Caption: this compound's mechanism of action in the arachidonic acid pathway.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for in vitro applications.

Table 1: In Vitro Potency of this compound Hydrochloride

Parameter Species/System Value Reference(s)
IC₅₀ (TXA2 Synthase) Rabbit Platelets 11 nM [3][11]
IC₅₀ (TXA2 Synthase) Not Specified 4 nM [2][6]
IC₅₀ (Platelet Aggregation) Arachidonic Acid-Induced 53.12 µM [7]

| IC₅₀ (Other Enzymes) | COX, PGI2 Synthase, PGE2 Isomerase | > 1 mM |[6][12] |

Table 2: Solubility of this compound Hydrochloride

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes Reference(s)
Water 45 - 100 ~170 - 200+ [8]

| DMSO | ≥10.8 | ~40.8 | Use fresh, anhydrous DMSO as moisture can reduce solubility. |[2][8][13] |

Table 3: Storage and Stability of this compound Hydrochloride

Form Storage Temperature Duration Notes Reference(s)
Solid Powder -20°C 3 years Store protected from light. [8][14]
Stock Solution in DMSO -20°C 1 month Aliquot to avoid repeated freeze-thaw cycles. [13][14]

| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |[13] |

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound Hydrochloride powder (Molecular Weight: 264.71 g/mol )[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Safety Precautions: Handle this compound hydrochloride powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[8]

  • Calculate Required Mass: Use the following formula to determine the mass of this compound hydrochloride needed for your desired stock concentration and volume.

    • Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM × 1 mL × 264.71 g/mol = 2.647 mg[8]

  • Weighing: Carefully weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add the required volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[13][14]

Protocol 2: Thromboxane A2 (TXA2) Synthase Inhibition Assay

This protocol provides a general method to determine the in vitro potency of this compound in inhibiting TXA2 synthase activity, typically using platelet microsomes as the enzyme source.[12]

Materials:

  • Platelet microsomes (source of TXA2 synthase)[6]

  • Prostaglandin H2 (PGH2) substrate[6]

  • This compound hydrochloride stock solution

  • Assay buffer (e.g., Tris-HCl)

  • Reaction termination solution (e.g., citric acid)[12]

  • Enzyme Immunoassay (EIA) or ELISA kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2[12]

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations. Include a vehicle control (buffer with DMSO equivalent).

  • Enzyme Reaction:

    • In a reaction tube or microplate well, combine the platelet microsome preparation, assay buffer, and the diluted this compound or vehicle control.[12]

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the PGH2 substrate.[6]

    • Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.[15]

  • Reaction Termination: Stop the reaction by adding the termination solution.[12]

  • Quantification of Thromboxane B2 (TXB2):

    • Measure the concentration of TXB2 in each sample using a competitive EIA or ELISA kit, following the manufacturer’s instructions.[12][15] TXB2 is the stable, inactive metabolite of the highly unstable TXA2.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each this compound concentration compared to the vehicle control.[15]

    • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that produces 50% inhibition) by fitting the data to a suitable model.[15]

Protocol 3: Platelet Aggregation Assay (In Vitro)

This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist like arachidonic acid.

Materials:

  • Freshly drawn human or animal blood (anticoagulated with citrate)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)[15]

  • Platelet agonist (e.g., Arachidonic Acid, ADP, Collagen)[15]

  • This compound hydrochloride stock solution

  • Saline or appropriate buffer

  • Light-transmission aggregometer

Procedure:

  • Preparation of Platelets:

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g for 15 minutes).[15]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed to pellet all cells. PPP is used to set the 100% aggregation baseline.

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Assay Performance:

    • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Add various concentrations of this compound or a vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).[15]

    • Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).

    • Initiate platelet aggregation by adding a platelet agonist (e.g., arachidonic acid).[15]

    • Record the change in light transmission over time (typically 5-10 minutes).[15]

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition of aggregation compared to the vehicle control.[15]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration.[15]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock & Working Solutions D Treat Cells with this compound (Dose-Response & Controls) A->D B Seed Cells in Culture Plates C Incubate Cells (e.g., 24-48h) B->C C->D E Incubate for Defined Period D->E F Perform Endpoint Assay (e.g., Viability, ELISA) E->F G Collect & Analyze Data F->G H Determine IC₅₀ / EC₅₀ G->H

Caption: A generalized workflow for cell-based experiments using this compound.
General Considerations for Cell Culture Experiments

  • Vehicle Control: Since this compound is often dissolved in DMSO, it is crucial to include a vehicle control group in all experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Dose-Response: The effective concentration of this compound can vary significantly between different cell types and experimental conditions. It is essential to perform a dose-response experiment to determine the optimal working concentration range for your specific cell line and assay.

  • Solubility in Media: While this compound has good aqueous solubility, high concentrations may precipitate in complex cell culture media.[8] Visually inspect the media after adding the drug to ensure it remains in solution. If precipitation occurs, consider adjusting the solvent or concentration.

  • Colloidal Aggregation: At concentrations above their critical aggregation threshold, some small molecules can form colloids in cell culture media, which can reduce the effective concentration of the free drug and lead to misleading results.[16] While specific data for this compound is not available, this is a general consideration for in vitro drug testing.

  • Stability in Media: The stability of any compound in culture media over the course of an experiment can affect outcomes. For long-term incubations (e.g., >24 hours), the stability of this compound under specific culture conditions (37°C, 5% CO₂) should be considered.[17]

References

Application Notes and Protocols: Ozagrel in the Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The Middle Cerebral Artery Occlusion (MCAO) model is a widely utilized preclinical model that mimics the pathophysiology of human ischemic stroke, providing a valuable platform for the investigation of potential therapeutic agents.[1] Ozagrel, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, has emerged as a promising candidate for the treatment of acute ischemic stroke.[2][3] By inhibiting the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation, this compound helps to restore cerebral blood flow and reduce ischemic brain injury.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in the rat MCAO model, including detailed experimental protocols, quantitative data on its efficacy, and a summary of its mechanism of action.

Mechanism of Action: this compound

This compound's primary therapeutic effect lies in its selective inhibition of thromboxane A2 synthase.[2][4] This enzyme is a key component of the arachidonic acid cascade, responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane A2 (TXA2).[4] TXA2 exerts its pathological effects in ischemic stroke through two main pathways:

  • Vasoconstriction: TXA2 is a potent vasoconstrictor, and its production during ischemia further reduces blood flow to the affected brain tissue.[3]

  • Platelet Aggregation: TXA2 promotes the aggregation of platelets, leading to the formation of thrombi that can occlude cerebral blood vessels.[3][4]

By inhibiting TXA2 synthase, this compound effectively blocks the production of TXA2. This leads to a reduction in vasoconstriction and platelet aggregation, thereby improving microcirculation and reducing the size of the ischemic lesion.[2][3]

Furthermore, the inhibition of TXA2 synthase can lead to a redirection of the PGH2 substrate towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual action of decreasing pro-thrombotic TXA2 and increasing anti-thrombotic PGI2 contributes to the overall therapeutic benefit of this compound in ischemic stroke.

Signaling Pathway of this compound's Action

Ozagrel_Mechanism Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Shunt Pathway TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 This compound This compound This compound->TXA2_Synthase Inhibits Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasodilation Vasodilation PGI2->Vasodilation Inhibit_Platelet_Aggregation Inhibition of Platelet Aggregation PGI2->Inhibit_Platelet_Aggregation

Caption: this compound inhibits Thromboxane A2 Synthase, reducing TXA2 and increasing PGI2.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in the rat MCAO model, demonstrating its efficacy in reducing brain injury and improving neurological outcomes.

Table 1: Effect of this compound on Infarct Volume in Rat MCAO Model

Treatment GroupDoseNumber of Animals (n)Infarct Volume (mm³) (Mean ± SD)
Control (MCAO)-10219 ± 32
This compound3 mg/kg, i.v.10185 ± 25*

*Data extracted and interpreted from a study by Son et al. (2011), which showed a non-significant trend towards reduction with this compound monotherapy in that particular study design.[3][5] Other studies have demonstrated a significant reduction in infarct volume with this compound.[2]

Table 2: Effect of this compound on Neurological Deficit in Rat MCAO Model

Treatment GroupDoseNeurological Score (Mean ± SD)
MCAO Model-3.33 ± 0.52
This compound3 mg/kg2.00 ± 0.63***

***p < 0.001 compared to the MCAO model group. Data from a study evaluating a paeonol-ozagrel conjugate, with an this compound sodium (OS) group for comparison.[6] The neurological deficit was evaluated on a 5-point scale.

Table 3: Effect of this compound on Thromboxane A2 and Prostacyclin I2 Metabolites

AnalyteMCAO + VehicleMCAO + this compound
TXB2 (Metabolite of TXA2)IncreasedPrevented Increase
6-keto-PGF1α (Metabolite of PGI2)-Increased

*This table summarizes the qualitative findings from a study by Ichikawa et al. (1999), which demonstrated that this compound prevents the ischemia-induced increase in the stable metabolite of TXA2 (TXB2) and increases the level of the stable metabolite of PGI2 (6-keto-PGF1α) in the brain.[1]

Experimental Protocols

Experimental Workflow for MCAO Model and this compound Treatment

MCAO_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Behavioral Baseline Behavioral Testing (Optional) Animal_Acclimatization->Baseline_Behavioral MCAO_Surgery Transient MCAO Surgery (e.g., 90 min occlusion) Baseline_Behavioral->MCAO_Surgery Treatment_Admin This compound (3 mg/kg, i.v.) or Vehicle Administration MCAO_Surgery->Treatment_Admin Reperfusion Reperfusion Period (e.g., 24 hours) Treatment_Admin->Reperfusion Neuro_Scoring Neurological Deficit Scoring (e.g., at 24h post-MCAO) Reperfusion->Neuro_Scoring Euthanasia Euthanasia and Brain Tissue Collection Neuro_Scoring->Euthanasia Infarct_Measurement Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct_Measurement Molecular_Analysis Molecular/Histological Analysis (Optional) Euthanasia->Molecular_Analysis

Caption: A typical experimental workflow for evaluating this compound in a rat MCAO model.

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Heating pad with a rectal probe to maintain body temperature at 37°C

  • Surgical microscope

  • Microsurgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • 6-0 silk sutures

Procedure:

  • Anesthetize the rat and place it in a supine position on the heating pad.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA with a 6-0 silk suture.

  • Place a temporary ligature around the CCA.

  • Gently introduce the 4-0 nylon monofilament through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.

  • Tighten the temporary ligature around the CCA to secure the filament.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Permanently ligate the ECA stump.

  • Close the cervical incision with sutures.

  • Allow the animal to recover in a warm cage.

Protocol 2: Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white).

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix

  • Cold saline

  • 10% buffered formalin

Procedure:

  • At 24 hours post-MCAO, euthanize the rat and carefully remove the brain.

  • Chill the brain in cold saline for 2-5 minutes to firm the tissue.

  • Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.

  • Immerse the brain slices in the 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Transfer the stained slices to 10% buffered formalin for fixation.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to measure the area of the entire hemisphere and the infarcted (white) area for each slice.

  • Calculate the infarct volume for each slice by multiplying the infarct area by the slice thickness (2 mm).

  • Sum the infarct volumes of all slices to obtain the total infarct volume.

  • To correct for edema, the infarct volume can be calculated as: Corrected Infarct Volume = [Volume of the contralateral hemisphere] - [Volume of the non-infarcted ipsilateral hemisphere].

Protocol 3: Neurological Deficit Scoring

Neurological scoring is essential for assessing the functional outcome after stroke. The Bederson and Garcia scoring systems are commonly used.

Bederson Scoring System:

This is a simple and rapid test to assess major neurological deficits.

  • Score 0: No observable deficit.

  • Score 1: Forelimb flexion. The rat shows flexion of the contralateral forelimb when lifted by the tail.

  • Score 2: Circling. The rat circles towards the paretic side when walking.

  • Score 3: Falling. The rat falls to the paretic side.

  • Score 4: No spontaneous motor activity.

Garcia Neurological Scoring System (18-point scale):

This is a more comprehensive scoring system that evaluates a range of sensory and motor functions. The total score is the sum of the scores from six individual tests (each scored from 0 to 3, where a higher score indicates better function).

  • Spontaneous Activity:

    • 3: Moves and explores actively.

    • 2: Moves but with reduced activity.

    • 1: Moves only when stimulated.

    • 0: Does not move.

  • Symmetry in Limb Movement:

    • 3: All four limbs move symmetrically.

    • 2: Asymmetry in the movement of the forelimbs.

    • 1: Clear asymmetry in gait.

    • 0: No movement of the contralateral limbs.

  • Forepaw Outstretching:

    • 3: Both forelimbs extend fully towards the floor.

    • 2: Contralateral forelimb shows partial extension.

    • 1: Minimal extension of the contralateral forelimb.

    • 0: No extension of the contralateral forelimb.

  • Climbing:

    • 3: Climbs a wire cage wall easily.

    • 2: Difficulty in climbing, slips.

    • 1: Unable to climb.

    • 0: Falls off the cage wall.

  • Body Proprioception:

    • 3: Resists a gentle push from either side.

    • 2: Reduced resistance to a push from the contralateral side.

    • 1: Falls when pushed from the contralateral side.

    • 0: Spontaneously falls to the contralateral side.

  • Response to Vibrissae Touch:

    • 3: Symmetrical response to vibrissae stimulation on both sides.

    • 2: Reduced response to contralateral vibrissae stimulation.

    • 1: Minimal or no response to contralateral stimulation.

    • 0: No response from either side.

Conclusion

The MCAO model in rats is a robust and clinically relevant tool for the preclinical evaluation of novel stroke therapies. This compound, through its targeted inhibition of thromboxane A2 synthase, has demonstrated significant neuroprotective effects in this model, leading to a reduction in infarct volume and an improvement in neurological function. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound and other related compounds in the context of ischemic stroke.

References

Measuring Ozagrel's Efficacy in Preclinical Thrombosis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, presents a compelling therapeutic strategy for thrombotic disorders.[1][2] By potently blocking the conversion of prostaglandin (B15479496) H2 to the pro-aggregatory and vasoconstrictive agent TXA2, this compound effectively mitigates thrombus formation.[1][3][4] Furthermore, this inhibition can lead to an accumulation of prostaglandin endoperoxides, which may be redirected to produce prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established animal models of thrombosis. It includes structured quantitative data, step-by-step methodologies, and visual diagrams of the underlying signaling pathway and experimental workflows to guide researchers in their preclinical assessment of this antiplatelet agent.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase.[1][4] This enzyme is critical in the arachidonic acid cascade for the synthesis of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[5] By inhibiting this enzyme, this compound reduces the levels of TXA2, thereby decreasing platelet activation and aggregation.[1] An additional potential benefit of inhibiting TXA2 synthase is the shunting of its substrate, prostaglandin H2 (PGH2), towards the production of prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[1]

Signaling Pathway of this compound's Action

Ozagrel_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 Prostacyclin Synthase Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Platelet_Inhibition Inhibition of Platelet Aggregation & Vasodilation PGI2->Platelet_Inhibition This compound This compound This compound->PGH2 Inhibits

This compound's inhibition of Thromboxane A2 synthesis.

Quantitative Data on this compound Efficacy

The following tables summarize the in vivo and ex vivo efficacy of this compound in various animal models and assays.

ParameterAnimal Model/SystemThis compound Dose/ConcentrationEffect vs. Control/Baseline
Inhibition of Thrombosis Rat Femoral Vein Thrombosis (Endothelial Injury)ID50: 13.7 mg/kg (p.o.)Potent inhibition of platelet-rich thrombosis.[1]
Inhibition of Platelet Aggregation Rat (ex vivo)ID50: 0.92 mg/kg (p.o.)Inhibition of arachidonic acid-induced platelet aggregation.[1]
Rabbit PlateletsIC50: 53.12 µMSignificant inhibition of arachidonic acid-induced platelet aggregation.[1]
Inhibition of TXA2 Generation Rat BloodID50: 0.3 mg/kg (p.o.)Potent inhibition of thromboxane A2 generation.[1]
Neurological Improvement Mouse Cerebral Ischemia-ReperfusionNot specifiedImproved locomotor activity and motor coordination.[1]

Experimental Protocols

Ferric Chloride-Induced Arterial Thrombosis Model in Mice

This model is widely used to evaluate the efficacy of antiplatelet agents by inducing endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus.[6][7][8]

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., saline)

  • Male C57Bl/6 mice (10-12 weeks old)[6]

  • Anesthetic (e.g., ketamine/xylazine (B1663881) mixture)[6]

  • Ferric chloride (FeCl₃) solution (e.g., 2.5-6% w/v)[6][9]

  • Filter paper (1 x 2 mm)[6]

  • Surgical instruments

  • Doppler flow probe and flowmeter[6]

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[6]

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired doses and time points prior to thrombosis induction.

  • Surgical Exposure: Make a midline cervical incision and carefully expose the carotid artery.[10]

  • Baseline Blood Flow: Place a Doppler flow probe on the carotid artery to measure baseline blood flow.[6]

  • Thrombus Induction: Soak a piece of filter paper in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[6]

  • Blood Flow Monitoring: After removing the filter paper, continuously monitor the blood flow with the Doppler probe until occlusion occurs (cessation of blood flow) or for a predetermined observation period.[6]

  • Endpoint Measurement: The primary endpoint is the time to occlusion. A significant increase in the time to occlusion in the this compound-treated group compared to the vehicle group indicates antithrombotic efficacy. Thrombus weight can also be measured post-mortem by excising and weighing the thrombus.[11]

Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model in Mice

This model assesses the ability of a compound to prevent fatal thromboembolism induced by the intravenous injection of platelet agonists.[12][13]

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., saline)

  • Mice

  • Collagen

  • Epinephrine (B1671497)

  • Syringes and needles for intravenous injection

Procedure:

  • Drug Administration: Administer this compound or vehicle at various doses via the desired route (e.g., p.o. or i.v.) at a specified time before the challenge.

  • Thromboembolism Induction: Inject a mixture of collagen (e.g., 150 µg/kg) and epinephrine (e.g., 3 µg/kg) intravenously via the tail vein.[13]

  • Endpoint Measurement: The primary endpoint is the mortality rate within a specified time frame (e.g., 15-30 minutes). A dose-dependent reduction in mortality in the this compound-treated groups compared to the vehicle group indicates a protective effect. Other endpoints can include measuring the drop in circulating platelet count after agonist injection.[14]

Ex Vivo Platelet Aggregation Assay

This assay measures the effect of this compound on platelet aggregation in response to various agonists using blood collected from treated animals.[1]

Materials:

  • This compound hydrochloride

  • Vehicle

  • Rats or other suitable animal species

  • Anesthetic

  • 3.8% sodium citrate (B86180) solution[1]

  • Platelet aggregation inducers (e.g., arachidonic acid, ADP, collagen)

  • Platelet aggregometer

Procedure:

  • Drug Administration: Administer this compound or vehicle to the animals at the desired doses and route.[1]

  • Blood Collection: At a specified time after drug administration (e.g., 2 hours), anesthetize the animals and collect blood from the abdominal aorta into a tube containing 3.8% sodium citrate.[1]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to obtain platelet-rich plasma.[1]

  • Platelet Aggregation Measurement: Place the PRP in the aggregometer cuvettes. Add a platelet agonist (e.g., arachidonic acid) to induce aggregation and measure the change in light transmission, which corresponds to the degree of platelet aggregation.[1][15]

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each this compound dose group compared to the vehicle control. Determine the ID50 value, the dose of this compound that inhibits platelet aggregation by 50%.

Experimental Workflow and Diagrams

General Experimental Workflow for Efficacy Testing

Experimental_Workflow Animal_Model Select Animal Model (e.g., Ferric Chloride, Collagen/Epinephrine) Dose_Administration Administer this compound or Vehicle (Dose-Response) Animal_Model->Dose_Administration Thrombosis_Induction Induce Thrombosis Dose_Administration->Thrombosis_Induction Endpoint_Measurement Measure Endpoints (Time to Occlusion, Thrombus Weight, Mortality) Thrombosis_Induction->Endpoint_Measurement Data_Analysis Data Analysis (e.g., ID50 Calculation, Statistical Comparison) Endpoint_Measurement->Data_Analysis

A typical workflow for evaluating this compound's efficacy.

Conclusion

The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of this compound's antithrombotic efficacy. The quantitative data consistently demonstrate this compound's ability to inhibit key pathways in thrombus formation.[1] By following these detailed methodologies, researchers can generate reliable and reproducible data to further characterize the therapeutic potential of this compound in the treatment and prevention of thrombotic diseases.

References

LC-MS/MS method for Ozagrel metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method provides a robust, sensitive, and specific platform for the identification and quantification of Ozagrel and its metabolites, crucial for pharmacokinetic studies and drug safety assessments. This document outlines a detailed protocol for this purpose, targeting researchers, scientists, and professionals in drug development.

Introduction

This compound is an antiplatelet agent that functions as a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking the synthesis of TXA2, a potent mediator of platelet aggregation and vasoconstriction, this compound exerts its therapeutic effects.[2][3] The study of its metabolic fate is critical in drug development to understand its efficacy, clearance, and potential for drug-drug interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying drug metabolites in complex biological matrices.[1][4]

Mechanism of Action and Metabolic Pathway

This compound selectively inhibits the thromboxane A2 synthase enzyme, which converts prostaglandin (B15479496) H2 (PGH2) into TXA2.[2] This inhibition leads to a decrease in pro-thrombotic TXA2 levels. Concurrently, the accumulated PGH2 substrate can be shunted towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to this compound's therapeutic effect.[3]

In rats, the metabolic pathway of this compound involves its conversion to two primary metabolites, designated M1 and M2.[5] M1 is identified as the beta-oxidized form and M2 as the reduced form of the parent drug.[6] Interestingly, studies have shown that M2 can be further converted to M1 in systemic circulation.[5] The primary site for these metabolic transformations is believed to be the liver, although some metabolism occurs in the intestinal mucosa.[5]

G cluster_pathway This compound Metabolic Pathway This compound This compound M2 Metabolite M2 (Reduced Form) This compound->M2 Metabolism (e.g., Liver, Intestine) M1 Metabolite M1 (Beta-oxidized Form) This compound->M1 Metabolism (e.g., Liver, Intestine) M2->M1 Systemic Conversion

A simplified diagram of this compound's primary metabolic pathway.

Experimental Protocols

This section details the methodology for the analysis of this compound and its metabolites using LC-MS/MS.

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • This compound Metabolite (M1, M2) Reference Standards (if available)

  • Acetonitrile (B52724) (LC-MS grade)[1]

  • Methanol (B129727) (LC-MS grade)[1]

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Biological Matrix (e.g., plasma, urine)

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound and its metabolite reference standards in methanol to create individual stock solutions.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.[1] These solutions are used to build a calibration curve, with concentrations typically ranging from 0.1 ng/mL to 1000 ng/mL.[1]

  • Biological Sample Preparation (Plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in 100 µL of the initial mobile phase.[4][7]

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates.[8]

LC-MS/MS Method

A reversed-phase LC method coupled with a triple quadrupole mass spectrometer is recommended for this analysis.

Liquid Chromatography (LC) Parameters

The following parameters provide a starting point and should be optimized for the specific instrumentation used.[8]

ParameterRecommended Condition
LC System UPLC/HPLC System[9]
Column Acquity UPLC BEH C18 (50x2.1 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.4 mL/min[9]
Injection Volume 2 µL[9]
Column Temperature 40 °C
Run Time ~5 minutes

Table 1: Suggested Liquid Chromatography Conditions.

A gradient elution is recommended to ensure adequate separation of this compound from its more polar metabolites.[9][10]

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Illustrative Gradient Elution Profile.

Mass Spectrometry (MS) Parameters

Analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[1]

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][8]
Scan Mode Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.5 kV[1]
Source Temperature 150 °C[1]
Desolvation Temp. 400 °C[1]
Desolvation Gas Flow 800 L/hr[1]
Collision Gas Argon[1]

Table 3: General Mass Spectrometry Conditions.

MRM transitions must be optimized for this compound and each metabolite by infusing the individual standard solutions. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
This compoundTo be determinedTo be determined
Metabolite M1To be determinedTo be determined
Metabolite M2To be determinedTo be determined
Internal StandardAnalyte-specificAnalyte-specific

Table 4: MRM Transitions for Quantification (Requires Experimental Optimization).

Data Presentation and Quantitative Performance

The method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery.[11] The data below is illustrative and based on the analysis of a related this compound impurity.[1]

ParameterIllustrative Value
Analyte This compound & Metabolites
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Linearity (r²) > 0.999
Recovery (%) 95 - 105%
Precision (%RSD) < 5%

Table 5: Representative Quantitative Performance Data.

Overall Experimental Workflow

The complete analytical process from sample receipt to final data interpretation follows a structured workflow.

G cluster_workflow LC-MS/MS Workflow for this compound Metabolite Identification cluster_prep Details prep 1. Sample Preparation lc 2. LC Separation prep->lc ms 3. MS/MS Detection lc->ms data 4. Data Analysis ms->data p1 Protein Precipitation p2 Centrifugation p1->p2 p3 Evaporation & Reconstitution p2->p3

A high-level overview of the analytical workflow.

Conclusion

The described LC-MS/MS application and protocol provide a comprehensive framework for the reliable identification and quantification of this compound and its key metabolites (M1 and M2). The use of reversed-phase chromatography with a triple quadrupole mass spectrometer in MRM mode ensures high sensitivity, specificity, and throughput. This methodology is well-suited for pharmacokinetic and drug metabolism studies, supporting the advancement of drug development programs. Proper method validation is essential to ensure data accuracy and compliance with regulatory standards.

References

Application Notes and Protocols for Immunohistochemical Analysis of Ozagrel-Induced Protein Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade.[1][2] By blocking the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, this compound exerts therapeutic effects in conditions such as cerebral thrombosis and other ischemic disorders.[1][2] The inhibition of TXA2 synthase not only reduces pro-thrombotic and vasoconstrictive signals but may also lead to an increase in the production of prostacyclin (PGI2), which has opposing vasodilatory and anti-platelet aggregation effects.[1] Beyond its effects on hemostasis, emerging evidence suggests that this compound can modulate cellular processes such as inflammation and apoptosis by altering the expression of key regulatory proteins.

Immunohistochemistry (IHC) is an invaluable technique for visualizing the spatial distribution and quantifying the expression levels of specific proteins within the tissue context. This allows for a detailed analysis of the cellular and tissue-specific effects of pharmacological agents like this compound. These application notes provide a framework for utilizing IHC to investigate this compound-induced changes in proteins associated with inflammation, apoptosis, and angiogenesis.

Potential Protein Markers for this compound's Effects

Based on preclinical studies investigating the mechanism of this compound and other thromboxane synthase inhibitors, the following protein markers are suggested for immunohistochemical analysis:

  • Inflammatory Markers:

    • Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): this compound has been shown to decrease the mRNA expression of MCP-1 in models of lung injury.[3] IHC for MCP-1 can verify if this change is reflected at the protein level in inflammatory infiltrates and resident cells.

    • Interleukin-8 (IL-8/CXCL8): Similar to MCP-1, this compound has been observed to reduce IL-8 mRNA levels.[3] IHC can localize the cellular sources of IL-8 and quantify changes in its expression in response to this compound.

    • Nuclear Factor-kappa B (NF-κB): As a key regulator of inflammation, the activation and nuclear translocation of NF-κB subunits (e.g., p65) are critical events. IHC can be used to assess the nuclear localization of NF-κB, indicating its activation state.

  • Apoptosis Markers:

    • c-Jun and c-Fos: this compound has been reported to inhibit the hepatic expression of the immediate early genes jun and fos, which are involved in cell death signaling.[3] IHC for their protein products, c-Jun and c-Fos, can determine if this compound treatment leads to a reduction in these apoptosis-related transcription factors in target tissues.

    • Cleaved Caspase-3: As a key executioner caspase, the detection of its cleaved, active form is a hallmark of apoptosis.[4] IHC for cleaved caspase-3 can provide direct evidence of this compound's potential anti-apoptotic effects.

  • Angiogenesis Markers:

    • Vascular Endothelial Growth Factor (VEGF): Thromboxane A2 signaling has been implicated in the regulation of angiogenesis, with some studies suggesting it can inhibit VEGF-induced endothelial cell differentiation and migration.[1][5] Investigating VEGF expression by IHC in tissues treated with this compound could reveal its impact on angiogenic processes.

    • CD31 (PECAM-1): This marker is expressed on endothelial cells and is commonly used to assess microvessel density.[6] IHC for CD31 can provide a quantitative measure of angiogenesis, which may be modulated by this compound.

Data Presentation

Quantitative analysis of IHC staining is crucial for objective interpretation. The data should be summarized in tables to facilitate comparison between treatment groups (e.g., Vehicle Control vs. This compound-treated).

Table 1: Quantitative Analysis of Inflammatory Marker Expression

Protein MarkerTreatment GroupStaining Intensity (Mean Optical Density)Percentage of Positive Cells (%)H-Score
MCP-1 Vehicle ControlDataDataData
This compoundDataDataData
IL-8 Vehicle ControlDataDataData
This compoundDataDataData
NF-κB (nuclear) Vehicle ControlDataDataData
This compoundDataDataData

Table 2: Quantitative Analysis of Apoptosis Marker Expression

Protein MarkerTreatment GroupStaining Intensity (Mean Optical Density)Percentage of Positive Cells (%)Apoptotic Index (%)
c-Jun Vehicle ControlDataDataN/A
This compoundDataDataN/A
c-Fos Vehicle ControlDataDataN/A
This compoundDataDataN/A
Cleaved Caspase-3 Vehicle ControlDataDataData
This compoundDataDataData

Table 3: Quantitative Analysis of Angiogenesis Marker Expression

Protein MarkerTreatment GroupStaining Intensity (Mean Optical Density)Microvessel Density (vessels/mm²)
VEGF Vehicle ControlDataN/A
This compoundDataN/A
CD31 Vehicle ControlN/AData
This compoundN/AData

Experimental Protocols

The following are generalized protocols for immunohistochemical staining. It is critical to optimize these protocols for the specific primary antibody, tissue type, and fixation method used.

Protocol 1: Immunohistochemistry for MCP-1 in Lung Tissue

1. Tissue Preparation:

  • Fix fresh lung tissue in 10% neutral buffered formalin for 24-48 hours.
  • Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.
  • Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections onto charged slides.

2. Deparaffinization and Rehydration:

  • Incubate slides at 60°C for 30 minutes.
  • Immerse in xylene (2 changes, 5 minutes each).
  • Rehydrate through graded ethanol (100%, 95%, 70%, 50%; 3 minutes each) to distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
  • Allow slides to cool to room temperature (approximately 20 minutes).

4. Staining Procedure:

  • Wash sections in Tris-buffered saline with 0.05% Tween-20 (TBST).
  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
  • Wash with TBST.
  • Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.
  • Incubate with primary antibody against MCP-1 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C in a humidified chamber.
  • Wash with TBST (3 changes, 5 minutes each).
  • Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
  • Wash with TBST.
  • Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
  • Wash with TBST.
  • Develop the signal with 3,3'-diaminobenzidine (B165653) (DAB) substrate until a brown precipitate is visible.
  • Wash with distilled water.
  • Counterstain with hematoxylin.
  • Dehydrate, clear, and mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry for c-Fos in Liver Tissue

1. Tissue Preparation:

  • Perfuse the animal transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[6]
  • Post-fix the liver in 4% PFA overnight at 4°C.
  • Cryoprotect the tissue in 30% sucrose (B13894) in PBS until it sinks.
  • Embed in optimal cutting temperature (OCT) compound and freeze.
  • Cut 10-20 µm cryosections onto charged slides.

2. Staining Procedure:

  • Air dry the sections for 30 minutes.
  • Wash in PBS (3 changes, 5 minutes each).
  • Permeabilize with 0.3% Triton X-100 in PBS (PBST) for 15 minutes.
  • Block non-specific binding with 10% normal goat serum in PBST for 1 hour.
  • Incubate with primary antibody against c-Fos (e.g., rabbit polyclonal, Santa Cruz Biotechnology, sc-52) diluted in blocking buffer for 48 hours at 4°C.[6]
  • Wash with PBST (3 changes, 10 minutes each).
  • Incubate with a fluorophore-conjugated goat anti-rabbit secondary antibody (e.g., Alexa Fluor 488) for 2 hours at room temperature in the dark.
  • Wash with PBST (3 changes, 10 minutes each) in the dark.
  • Counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
  • Wash with PBS.
  • Mount with an anti-fade mounting medium.

Mandatory Visualizations

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 This compound This compound This compound->TXA2_Synthase TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasodilation Vasodilation PGI2->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition

Caption: this compound's mechanism of action and downstream signaling.

IHC_Workflow start Tissue Sample Collection (e.g., from this compound-treated and control animals) fixation Fixation (e.g., 10% Formalin or 4% PFA) start->fixation embedding Processing and Embedding (Paraffin or OCT) fixation->embedding sectioning Sectioning (4-10 µm) embedding->sectioning deparaffinization Deparaffinization and Rehydration (for paraffin sections) sectioning->deparaffinization antigen_retrieval Antigen Retrieval (HIER or PIER) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase and Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-MCP-1, anti-c-Fos) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated or Fluorophore-conjugated) primary_ab->secondary_ab detection Detection (ABC-DAB or Fluorescence) secondary_ab->detection counterstain Counterstaining (Hematoxylin or DAPI) detection->counterstain mounting Dehydration, Clearing, and Mounting counterstain->mounting analysis Microscopy and Image Analysis (Quantification) mounting->analysis

Caption: General immunohistochemistry experimental workflow.

References

Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a selective and potent inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound exerts significant antiplatelet effects.[1][3] This mechanism involves the reduction of TXA2 production and a potential redirection of prostaglandin (B15479496) metabolism towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][3] Flow cytometry is a powerful and precise technique for the single-cell analysis of platelet activation, enabling the quantification of various cell surface markers that are upregulated upon activation.

These application notes provide a comprehensive framework for utilizing flow cytometry to assess the inhibitory effects of this compound on platelet activation. The key platelet activation markers discussed are P-selectin (CD62P) and the activated conformation of the glycoprotein (B1211001) IIb/IIIa complex, recognized by the PAC-1 antibody.

  • P-selectin (CD62P): An alpha-granule membrane protein that is rapidly translocated to the platelet surface upon activation, serving as a direct indicator of platelet degranulation.

  • Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): This integrin complex undergoes a conformational change during platelet activation, allowing it to bind fibrinogen and mediate platelet aggregation. The PAC-1 monoclonal antibody specifically binds to the activated form of GPIIb/IIIa.

Mechanism of Action of this compound

This compound selectively inhibits the thromboxane A2 synthase enzyme, which is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1][2] This inhibition leads to a decrease in the levels of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[2] Consequently, the accumulated PGH2 can be shunted towards the production of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[1]

Ozagrel_Mechanism Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Thromboxane Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Prostacyclin Synthase Prostacyclin Synthase Prostaglandin H2 (PGH2)->Prostacyclin Synthase Shunt Pathway Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) Platelet Activation & Aggregation Platelet Activation & Aggregation Thromboxane A2 (TXA2)->Platelet Activation & Aggregation Prostacyclin (PGI2) Prostacyclin (PGI2) Prostacyclin Synthase->Prostacyclin (PGI2) Vasodilation & Inhibition of Aggregation Vasodilation & Inhibition of Aggregation Prostacyclin (PGI2)->Vasodilation & Inhibition of Aggregation This compound This compound This compound->Thromboxane Synthase Inhibits

This compound's Mechanism of Action

Quantitative Data: Inhibitory Effects of this compound

The following tables summarize the in vitro potency of this compound in inhibiting platelet aggregation induced by various agonists. The data is derived from light transmission aggregometry studies.

Table 1: In Vitro Potency of this compound on Platelet Aggregation

ParameterAgonistSpeciesIC50 ValueReference
Platelet Aggregation InhibitionArachidonic AcidNot Specified52.46–692.40 µM[4]
Platelet Aggregation InhibitionADPNot Specified485 to >1,000 µM[4]

Table 2: In Vitro Potency of this compound on Thromboxane A2 Synthase

ParameterSpecies/SystemIC50 ValueReference
Thromboxane A2 Synthase InhibitionRabbit Platelets11 nM[1]

Experimental Protocols

The following are detailed protocols for the in vitro analysis of platelet activation with this compound using flow cytometry.

Protocol 1: P-selectin (CD62P) Expression Assay

Objective: To quantify the inhibitory effect of this compound on agonist-induced P-selectin expression on the platelet surface.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Platelet agonists: Arachidonic Acid (AA), Collagen, or Thrombin Receptor Activating Peptide (TRAP)

  • Phosphate-buffered saline (PBS)

  • Fluorescently conjugated anti-CD61 (platelet identification) and anti-CD62P (P-selectin) antibodies

  • Isotype control antibody

  • Fixative solution (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

Method:

  • Blood Collection: Collect blood into sodium citrate tubes and process within 2 hours.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150 x g for 15 minutes at room temperature to obtain PRP.

  • This compound Incubation: Aliquot PRP into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for 15-30 minutes at 37°C.

  • Platelet Activation: Add the chosen agonist (e.g., arachidonic acid) to the this compound-treated PRP and incubate for 10 minutes at 37°C.

  • Antibody Staining: Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (and an isotype control in a separate tube) to each sample. Incubate for 20 minutes at room temperature in the dark.

  • Fixation: Add 500 µL of fixative solution to each tube and vortex gently.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics and positive CD61 staining.

    • Determine the percentage of P-selectin positive platelets within the platelet gate.

Protocol 2: Activated GPIIb/IIIa (PAC-1 Binding) Assay

Objective: To measure the effect of this compound on the conformational activation of the GPIIb/IIIa complex.

Materials:

  • Same as Protocol 1, but replace the anti-CD62P antibody with a fluorescently conjugated PAC-1 antibody.

Method:

  • Blood Collection and PRP Preparation: Follow steps 1 and 2 from Protocol 1.

  • This compound Incubation: Follow step 3 from Protocol 1.

  • Antibody and Agonist Incubation: Add the PAC-1 antibody to the this compound-treated PRP. Immediately add the chosen agonist and incubate for 10-15 minutes at room temperature in the dark. The simultaneous addition of the antibody and agonist is crucial for detecting the transiently expressed activated GPIIb/IIIa.

  • Fixation: Follow step 6 from Protocol 1.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the platelet population as described in Protocol 1.

    • Determine the Mean Fluorescence Intensity (MFI) of PAC-1 binding within the platelet gate.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Activation cluster_staining Staining & Fixation cluster_analysis Data Acquisition & Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation PRP Preparation (Centrifugation at 150g) Blood_Collection->PRP_Preparation Ozagrel_Incubation Incubate PRP with this compound (Varying Concentrations) PRP_Preparation->Ozagrel_Incubation Activation Add Agonist (e.g., Arachidonic Acid) Ozagrel_Incubation->Activation Staining Add Fluorescent Antibodies (Anti-CD61, Anti-CD62P or PAC-1) Activation->Staining Fixation Fixation (1% Paraformaldehyde) Staining->Fixation Flow_Cytometry Flow Cytometry Acquisition Fixation->Flow_Cytometry Data_Analysis Data Analysis (% Positive Cells or MFI) Flow_Cytometry->Data_Analysis

Experimental Workflow for Flow Cytometry Analysis

Data Presentation and Interpretation

The inhibitory effect of this compound on agonist-induced platelet activation can be quantified by the reduction in the percentage of P-selectin and PAC-1 positive platelets and their respective Mean Fluorescence Intensities (MFI). The data should be presented in clearly structured tables for easy comparison. A dose-response curve can be generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Expected Results:

Based on its mechanism of action, this compound is expected to significantly inhibit platelet activation induced by agonists that rely on the thromboxane A2 pathway, such as arachidonic acid and collagen. This inhibition will be observed as a dose-dependent decrease in the expression of P-selectin and a reduction in the binding of PAC-1 to the activated GPIIb/IIIa complex. The inhibitory effect on ADP-induced activation may be less pronounced as ADP can activate platelets through P2Y1 and P2Y12 receptors, partially independent of the TXA2 pathway.

Conclusion

The flow cytometry-based protocols described in these application notes provide a robust and quantitative method for assessing the inhibitory activity of this compound on platelet activation. By measuring the expression of key activation markers, P-selectin and activated GPIIb/IIIa, these assays allow for the detailed characterization of this compound's dose-dependent inhibition of the thromboxane A2 synthesis pathway. This information is valuable for researchers, scientists, and drug development professionals in the field of antiplatelet therapy.

References

Ozagrel in Preclinical Models of Acute Lung Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, also known as OKY-046, is a selective and potent inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking the synthesis of TXA2, a powerful mediator of vasoconstriction, platelet aggregation, and inflammation, this compound has demonstrated therapeutic potential in a variety of disease models.[1][2] In the context of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), the inhibition of the thromboxane pathway is a key area of investigation. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of ALI, with a focus on the oleic acid-induced model where its effects have been quantitatively characterized.

Mechanism of Action

This compound's primary mechanism is the selective inhibition of thromboxane A2 synthase, a critical enzyme in the arachidonic acid cascade. This inhibition prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2). The reduction in TXA2 leads to decreased platelet aggregation and vasoconstriction.[3] A secondary effect is the potential shunting of the PGH2 precursor towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its therapeutic effects.[2]

Ozagrel_Mechanism_of_Action membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa (+) cox Cyclooxygenase (COX) aa->cox (+) pgh2 Prostaglandin H2 (PGH2) cox->pgh2 txas Thromboxane A2 Synthase pgh2->txas pgis Prostacyclin Synthase pgh2->pgis txa2 Thromboxane A2 (TXA2) txas->txa2 pgi2 Prostacyclin (PGI2) pgis->pgi2 effects_txa2 Vasoconstriction Platelet Aggregation Inflammation txa2->effects_txa2 effects_pgi2 Vasodilation Inhibition of Platelet Aggregation pgi2->effects_pgi2 This compound This compound This compound->txas Inhibits

This compound's Mechanism of Action

Data Presentation: this compound in Oleic Acid-Induced ALI

The following tables summarize the quantitative effects of this compound in a well-established model of acute lung injury induced by intravenous injection of oleic acid in guinea pigs.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Protein (µg/ml)Macrophages (x10⁴ cells/ml)Neutrophils (x10⁴ cells/ml)
Control (Saline) 48.9 ± 5.012.3 ± 0.61.1 ± 0.2
Oleic Acid (OA) 215.1 ± 27.220.7 ± 1.613.5 ± 1.8
OA + this compound (80 mg/kg) 101.3 ± 14.1#14.2 ± 0.9#4.9 ± 1.0#
Data are presented as mean ± S.E.M. (n=5-7 per group).
p<0.05 vs. Control group.
#p<0.05 vs. Oleic Acid group.
(Data sourced from Ishitsuka Y, et al. J Pharmacol Sci. 2009)

Table 2: Effect of this compound on Pro-inflammatory mRNA Expression in Lung Tissue

Treatment GroupMCP-1 mRNA Expression (ratio to GAPDH)IL-8 mRNA Expression (ratio to GAPDH)
Control (Saline) 0.09 ± 0.020.12 ± 0.02
Oleic Acid (OA) 0.45 ± 0.060.55 ± 0.08
OA + this compound (80 mg/kg) 0.18 ± 0.03#0.21 ± 0.04#
Data are presented as mean ± S.E.M. (n=5-7 per group).
*p<0.05 vs. Control group.
#p<0.05 vs. Oleic Acid group.
(Data sourced from Ishitsuka Y, et al. J Pharmacol Sci. 2009)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted and optimized for specific laboratory conditions.

Experimental_Workflow acclimatization Animal Acclimatization (e.g., Hartley Guinea Pigs, 300-350g) grouping Random Group Assignment (Control, ALI, ALI + this compound) acclimatization->grouping treatment Pre-treatment (this compound 80 mg/kg, i.v. or Vehicle) grouping->treatment ali_induction ALI Induction (Oleic Acid 50 mg/kg, i.v.) treatment->ali_induction monitoring Monitoring Period (e.g., 4 hours) ali_induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia balf_analysis BALF Analysis (Total Protein, Cell Counts) euthanasia->balf_analysis lung_analysis Lung Tissue Analysis (Wet/Dry Ratio, MPO, Histology, qRT-PCR) euthanasia->lung_analysis

General Experimental Workflow
Protocol 1: Oleic Acid-Induced Acute Lung Injury in Guinea Pigs

This protocol describes the induction of ALI using oleic acid (OA), a model characterized by endothelial damage, increased vascular permeability, and inflammatory cell infiltration.

Materials:

  • Male Hartley guinea pigs (300–350 g)

  • This compound hydrochloride (soluble in sterile saline)

  • Oleic acid

  • Sterile 0.9% saline

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Intravenous catheters

Procedure:

  • Animal Preparation: Anesthetize the guinea pig (e.g., with pentobarbital sodium, 30-50 mg/kg, i.p.). Place the animal in a supine position and maintain body temperature.

  • Catheterization: Surgically expose and cannulate the jugular vein for intravenous administration of substances.

  • This compound Administration: Administer this compound hydrochloride (80 mg/kg) or vehicle (sterile saline) intravenously over a period of 1-2 minutes.

  • ALI Induction: 15 minutes after this compound or vehicle administration, slowly inject oleic acid (50 mg/kg) into the jugular vein.

  • Monitoring: Monitor the animal for a set period (e.g., 4 hours). Observe for signs of respiratory distress.

  • Euthanasia and Sample Collection: At the end of the monitoring period, euthanize the animal via an overdose of anesthetic. Immediately proceed to bronchoalveolar lavage and lung tissue collection.

Protocol 2: Bronchoalveolar Lavage (BAL)

BAL is performed to collect cells and fluid from the lower respiratory tract for analysis.

Materials:

  • Tracheal cannula

  • Suture thread

  • Sterile, cold phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺

  • Syringes (5 ml)

  • Centrifuge tubes

Procedure:

  • After euthanasia, expose the trachea through a midline cervical incision.

  • Carefully insert a cannula into the trachea and secure it with a suture.

  • Instill 5 ml of cold, sterile PBS into the lungs via the cannula.

  • Gently aspirate the fluid. Repeat the instillation and aspiration process three times with fresh aliquots of PBS.

  • Pool the recovered fluid (BALF) into a centrifuge tube and keep it on ice.

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant for protein analysis (e.g., BCA assay).

  • Resuspend the cell pellet in a known volume of PBS. Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides from the cell suspension and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of macrophages, neutrophils, and other leukocytes.

Protocol 3: Lung Wet-to-Dry (W/D) Weight Ratio

The lung W/D ratio is a standard measure of pulmonary edema.

Materials:

  • Analytical balance

  • Drying oven

Procedure:

  • Following euthanasia and BAL, carefully dissect the right lung lobes.

  • Blot the lung tissue gently to remove excess surface blood and fluid.

  • Immediately weigh the tissue to obtain the "wet weight."

  • Place the tissue in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.

  • Weigh the completely dried tissue to obtain the "dry weight."

  • Calculate the ratio: W/D Ratio = Wet Weight / Dry Weight . An increased ratio indicates edema.

Protocol 4: Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils. Its activity in lung tissue homogenates is used as a quantitative index of neutrophil infiltration.

Materials:

  • Lung tissue sample

  • Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)

  • Tissue homogenizer

  • Reaction buffer (e.g., potassium phosphate buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide)

  • Spectrophotometer

Procedure:

  • Weigh a portion of the lung tissue (e.g., 50-100 mg) and place it in ice-cold homogenization buffer.

  • Homogenize the tissue thoroughly.

  • Sonicate the homogenate and subject it to freeze-thaw cycles (typically 3 times) to ensure complete cell lysis.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant for the assay.

  • In a 96-well plate or cuvette, mix a small volume of the supernatant with the reaction buffer.

  • Measure the change in absorbance over time at 460 nm.

  • Calculate MPO activity based on a standard curve and normalize to the total protein content of the supernatant.

Application to Other ALI Models

While detailed quantitative data for this compound in LPS or sepsis-induced ALI models were not prominently found in the reviewed literature, the established anti-inflammatory and anti-platelet aggregation effects of this compound suggest its potential utility in these models as well. Researchers can adapt the protocols above for these models.

  • LPS-Induced ALI: This model is induced by intratracheal or intranasal administration of lipopolysaccharide.[4] this compound could be administered systemically (i.v. or i.p.) prior to or following the LPS challenge. Endpoints would include BALF analysis, lung W/D ratio, MPO activity, and cytokine measurements (e.g., TNF-α, IL-1β, IL-6).[5]

  • Sepsis-Induced ALI (Cecal Ligation and Puncture - CLP): This model mimics the polymicrobial infection of human sepsis.[6] The CLP procedure involves laparotomy, ligation of the cecum, and puncture with a needle to induce peritonitis.[6] this compound would likely be administered post-surgery as a therapeutic intervention. Key endpoints include survival rates, bacterial clearance, and markers of systemic and pulmonary inflammation.

Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for this compound in these models.

References

Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, which plays a critical role in platelet aggregation and vasoconstriction. By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2, a key mediator in thrombosis and other ischemic disorders.[1][2][3][4][5] This mechanism of action makes this compound a compound of significant interest for therapeutic applications in conditions such as cerebral thrombosis and other ischemic events.[2][4] Understanding the pharmacokinetic profile of this compound in preclinical species is essential for its development as a therapeutic agent. These application notes provide a detailed overview of the pharmacokinetic analysis of this compound in various preclinical models, including comprehensive data summaries and experimental protocols.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound have been evaluated in several preclinical species. The following tables summarize the key quantitative data from these studies, providing a comparative overview of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Terminal Half-life (t½) (h)Bioavailability (%)
Intravenous15---0.173-
Intravenous45---0.160-
OralData not availableData not availableData not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.[6]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

Administration RouteDoseCmax (µg/mL)Tmax (min)AUCBioavailability (%)
Intravenous Infusion-32.8 ± 5.4---
Oral-9.9 ± 1.2---
Rectal (Powder Suppository)-50.3 ± 6.726.3 ± 7.5Similar to Tablet Suppository-
Rectal (Tablet Suppository)-Less rapid absorption than powder-Similar to Powder Suppository-
Rectal--20-100

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.[7][8]

Table 3: Pharmacokinetic Parameters of this compound in Dogs

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Terminal Half-life (t½) (h)Bioavailability (%)
Data not availableData not availableData not availableData not availableData not availableData not availableData not available

No specific pharmacokinetic data for this compound in dogs was identified in the searched literature. Preclinical studies often utilize beagle dogs for pharmacokinetic assessments.[9][10][11][12][13][14]

Signaling Pathway of this compound

This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, this compound reduces the levels of TXA2, leading to decreased platelet aggregation and vasodilation. Furthermore, the inhibition of TXA2 synthase can lead to an accumulation of PGH2, which can then be shunted towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, thereby augmenting the therapeutic effect.[5]

Ozagrel_Signaling_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction This compound This compound This compound->TXA2_Synthase Inhibits PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasodilation Vasodilation PGI2->Vasodilation Inhibit_Platelet_Aggregation Inhibition of Platelet Aggregation PGI2->Inhibit_Platelet_Aggregation

Caption: Mechanism of action of this compound.

Experimental Protocols

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

PK_Workflow Start Start: Preclinical PK Study Animal_Prep Animal Model Preparation (e.g., Rats, Rabbits) Start->Animal_Prep Dosing This compound Administration (IV, Oral, etc.) Animal_Prep->Dosing Sample_Collection Serial Blood Sample Collection Dosing->Sample_Collection Plasma_Prep Plasma Preparation (Centrifugation) Sample_Collection->Plasma_Prep Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Report Data Reporting and Interpretation PK_Analysis->Report

Caption: Workflow for a preclinical pharmacokinetic study.

Detailed Methodologies

1. Animal Models and Husbandry

  • Species: Male Sprague-Dawley rats (250-300 g) or New Zealand White rabbits (2.5-3.0 kg).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Fasting: For oral administration studies, animals should be fasted overnight with free access to water.

2. Drug Formulation and Administration

  • Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of polyethylene (B3416737) glycol 400 (PEG400) and saline. The final concentration should be adjusted based on the dosing volume.

  • Intravenous (IV) Administration: this compound solution is administered as a bolus injection via the tail vein in rats or the marginal ear vein in rabbits.

  • Oral (PO) Administration: this compound solution is administered via oral gavage.

3. Blood Sample Collection

  • Method: Blood samples (approximately 0.2-0.3 mL for rats, 1-2 mL for rabbits) are collected from the jugular vein or orbital sinus (rats) or marginal ear vein (rabbits) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at approximately 3000-4000 x g for 10-15 minutes at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound).

    • Vortex mix for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Illustrative Example):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

5. Pharmacokinetic Data Analysis

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, terminal half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Metabolism of this compound

In rats, this compound is metabolized to its M1 and M2 metabolites.[6] The primary site of metabolism is believed to be the liver, although some metabolism may also occur in the intestinal mucosa.[6] The metabolic pathway involves the conversion of the parent drug to M2 and M1, and further conversion of M2 to M1.[6] It has also been noted that this compound and its metabolites can inhibit hepatic microsomal drug metabolism.[15]

Excretion Studies

Protocol for Excretion Study in Rats:

  • Animal Housing: House rats individually in metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: Administer a single dose of radiolabeled ([¹⁴C] or [³H]) this compound either intravenously or orally.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

  • Sample Processing:

    • Urine: Measure the total volume of urine collected at each interval.

    • Feces: Homogenize the fecal samples with water.

  • Radioactivity Measurement: Determine the amount of radioactivity in aliquots of urine and fecal homogenates using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the administered radioactive dose excreted in urine and feces at each time interval and cumulatively.

Conclusion

This document provides a comprehensive overview of the preclinical pharmacokinetic analysis of this compound, including available quantitative data, its mechanism of action, and detailed experimental protocols. The provided information serves as a valuable resource for researchers and scientists involved in the development of this compound and related compounds. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound, particularly in dogs, and to obtain more detailed information on its tissue distribution and excretion.

References

Troubleshooting & Optimization

Ozagrel in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ozagrel when working with dimethyl sulfoxide (B87167) (DMSO). Find answers to frequently asked questions and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade.[1] By inhibiting TXA2 production, this compound effectively reduces platelet aggregation and vasoconstriction.[1] This makes it a significant compound for research in areas like thromboembolic diseases, ischemic stroke, and asthma.[1] Its selectivity for TXA2 synthase over other enzymes like cyclooxygenase (COX) allows for targeted investigation of the TXA2 pathway.[2]

Q2: What is the solubility of this compound hydrochloride in DMSO?

This compound hydrochloride is highly soluble in DMSO.[1] However, reported values can vary slightly due to differences in experimental conditions, as well as the purity of both the compound and the solvent.[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as its hygroscopic nature means it can absorb moisture, which may reduce solubility.[1][2]

Quantitative Solubility Data for this compound in DMSO

ParameterValueUnitSource
Solubility in DMSO53mg/mL[1]
Molar Concentration~200.21mM[1]
Solubility in DMSO65mg/mL[1]
Molar Concentration~245.55mM[1]
Solubility in DMSO5mg/mL[3][4]

Q3: How should I prepare an this compound stock solution in DMSO?

Proper preparation of stock solutions is critical for reproducible results. Always handle this compound powder in a chemical fume hood and wear appropriate personal protective equipment (PPE).

To prepare a 10 mM stock solution in 1 mL of DMSO, you would need approximately 2.65 mg of this compound hydrochloride (Molecular Weight: 264.71 g/mol ).[2] Carefully weigh the powder, transfer it to a sterile vial, and then add 1 mL of anhydrous DMSO.[2] Ensure the solution is fully dissolved, using methods like vortexing or sonication if necessary.

Q4: What are the recommended storage conditions for this compound in DMSO?

To maintain the integrity and biological activity of this compound in DMSO, proper storage is essential. Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1][2]

Recommended Storage Conditions for this compound-DMSO Solutions

Storage TemperatureRecommended DurationKey RecommendationsSource(s)
-20°C1 monthAliquot to avoid freeze-thaw cycles. Seal tightly.[1][5]
-80°C6 monthsPreferred for long-term storage. Protect from moisture.[1][5]

The solid powder form of this compound hydrochloride should be stored at -20°C, where it can be stable for up to 3 years.[1]

Q5: What factors can affect the stability of this compound in DMSO?

Several factors can impact the stability of your this compound solution:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air.[6] This can lead to compound precipitation and degradation over time. Using anhydrous DMSO and tightly sealed containers is crucial.[1][7]

  • Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to come out of solution and may degrade it. Aliquoting stock solutions is the best practice to avoid this.[1]

  • Light Exposure: Like many chemical compounds, prolonged exposure to light can lead to degradation. It is advisable to store solutions in amber vials or otherwise protected from light.[7]

  • Temperature: Storing at temperatures warmer than recommended can accelerate degradation.[6][7]

Troubleshooting Guide

Problem: My this compound has precipitated out of the DMSO solution.

This is a common issue that can arise from several factors. Follow this decision tree to troubleshoot the problem.

G start Precipitate observed in This compound-DMSO solution check_temp Was the solution stored properly (e.g., at -20°C)? start->check_temp check_conc Is the concentration too high? check_solvent Was anhydrous DMSO used and the vial tightly sealed? check_conc->check_solvent No action_dilute Dilute the solution to a lower concentration known to be stable. check_conc->action_dilute Yes check_temp->check_conc Yes action_warm Gently warm the solution (e.g., 37°C) and vortex/sonicate to redissolve. check_temp->action_warm No, it froze check_solvent->action_warm Yes action_prepare_fresh Prepare a fresh solution using anhydrous DMSO and proper technique. check_solvent->action_prepare_fresh No action_aliquot Consider aliquoting to avoid future freeze-thaw issues. action_warm->action_aliquot

Troubleshooting workflow for this compound precipitation.

Problem: I'm seeing inconsistent results in my experiments.

Inconsistent results can often be traced back to the stability of your compound stock.

  • Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh working solutions from your frozen stock on the day of use.[5]

  • Verify Stock Integrity: If you suspect your main stock solution has degraded, it may be necessary to prepare a new stock from solid powder.

  • Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO, as water absorption is a primary cause of compound degradation and precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

This protocol outlines the steps for preparing a standard stock solution.

Workflow for preparing and storing this compound stock solution.

Protocol 2: Shake-Flask Method for Solubility Determination

This is a standard method for experimentally determining the equilibrium solubility of a compound.[1]

  • Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of anhydrous DMSO in a sealed vial.[1]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should still be visible.[1]

  • Separation: Centrifuge the vial at high speed to pellet the excess solid.[1]

  • Sampling: Carefully collect an aliquot of the clear supernatant.[1]

  • Quantification: Dilute the supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV, to determine the amount of dissolved this compound.

This compound's Mechanism of Action

This compound selectively inhibits the enzyme Thromboxane A2 (TXA2) Synthase. This action blocks the conversion of Prostaglandin H2 (PGH2) into TXA2. By reducing TXA2 levels, this compound mitigates platelet aggregation and vasoconstriction. An additional effect of inhibiting TXA2 synthase is that the substrate PGH2 can be shunted towards the production of Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2]

G AA Arachidonic Acid COX COX Enzyme AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase This compound This compound This compound->TXA2_Synthase Inhibits TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Agg Platelet Aggregation Vasoconstriction TXA2->Platelet_Agg PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Inhib Inhibition of Aggregation Vasodilation PGI2->Platelet_Inhib

References

Ozagrel Impurity Profiling by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of Ozagrel using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that I should be aware of?

A1: During the synthesis and storage of this compound, several process-related and degradation impurities can form. Commonly monitored impurities include this compound (Z)-Isomer, Impurity 15, Impurity 42, and this compound Impurity III.[1][2] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[2]

Q2: Which HPLC method is most suitable for this compound impurity profiling?

A2: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for separating this compound from its polar and non-polar impurities.[1][3] A C18 column is frequently used as the stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2][4]

Q3: What are the typical chromatographic conditions for this compound analysis?

A3: While specific conditions can vary, a common starting point for a validated RP-HPLC method is outlined in the table below.[1][2][4][5][6][7]

ParameterRecommended Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient A time-based gradient is typically employed for optimal separation.
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Q4: How can I demonstrate the stability-indicating nature of my HPLC method?

A4: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[5][8] This involves subjecting an this compound solution to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[1][5][9][10] The HPLC method must be able to separate the intact this compound peak from all the degradation product peaks.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its impurities.

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Decrease the percentage of the organic modifier (e.g., acetonitrile) to increase retention.- Switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.- Adjust the mobile phase pH.- Try a column with a different selectivity (e.g., phenyl-hexyl).[3]
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the pKa of this compound.- Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase.- Use a base-deactivated (end-capped) column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[3]
Peak Fronting - Column overload.- Dilute the sample.[3]
Variable Retention Times - Inadequate column equilibration.- Fluctuations in column temperature.- Unstable mobile phase composition.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[3]
Split Peaks - Issue with the injection port (e.g., bad rotor).- Air bubbles in the system.- Partial blockage in the tubing or column.- Service the injector.- Degas the mobile phase thoroughly.- Systematically check for blockages by removing components (detector to pump) to identify the source of high pressure.[11]
Baseline Noise - Issues with the column, pump, or detector.- Contaminated or old solvents.- Isolate the source by removing the column and running the mobile phase to check the pump and detector.- If the noise persists, check pump seals and check valves.- Use fresh, HPLC-grade solvents.[11]
No Peaks or Loss of Sensitivity - Leak in the system.- Faulty injector.- Failing detector lamp.- Incorrect detector for the analyte.- Check for leaks throughout the system.- Inspect the injector rotor.- Check the detector lamp's energy and replace if necessary.- Ensure the detector is appropriate for the chromophore of this compound and its impurities.[11]

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound and Its Impurities

This protocol is based on validated methods for the analysis of this compound.[1][2][4]

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program A suitable gradient program should be developed to ensure separation of all impurities. A typical starting point could be a linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a concentration of 100 µg/mL.[2][5]

  • Impurity Stock Solution: Prepare individual stock solutions of known impurities in the diluent.

  • Spiked Sample Solution: Spike the working standard solution with the impurity stock solution to a final impurity concentration of a specified level (e.g., 1 µg/mL).[1]

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the this compound bulk drug in the diluent to obtain a final concentration of approximately 100 µg/mL.[2]

  • Sample Preparation (Formulation): Weigh and finely powder at least 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm membrane filter.[2]

Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the HPLC method, perform the following forced degradation studies.[1][5][9][10]

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of this compound stock solution (1000 µg/mL) with 1 mL of 0.1 N HCl and heat at 80°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH before injection.[1]
Base Hydrolysis Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 N HCl before injection.[1]
Oxidative Degradation Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 4 hours before injection.[1]
Thermal Degradation Keep the solid this compound drug substance at 105°C for 24 hours, then dissolve in the diluent for analysis.[1]
Photolytic Degradation Expose the this compound drug substance to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines.[5]

Data Presentation

Method Validation Summary

The following table summarizes typical validation parameters for a robust stability-indicating HPLC method for this compound, in accordance with ICH guidelines.[1]

ParameterTypical Specification
Linearity (r²) > 0.999
Accuracy (%) 98.0 - 102.0
Precision (%RSD) < 2.0
Limit of Detection (LOD) Method-dependent, typically at ng/mL level.
Limit of Quantitation (LOQ) Method-dependent, typically at ng/mL to low µg/mL level.
Specificity No interference from degradants or excipients at the retention time of this compound and its impurities.[5]

Visualizations

Signaling Pathway of this compound

This compound is a selective inhibitor of thromboxane (B8750289) A2 synthase. By blocking this enzyme, it prevents the conversion of prostaglandin (B15479496) H2 to thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[2][9]

Ozagrel_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation This compound This compound This compound->TXA2_Synthase Inhibits Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Bulk_Drug This compound Bulk Drug HPLC HPLC Analysis Bulk_Drug->HPLC Formulation This compound Formulation Formulation->HPLC Quantification Quantification of Impurities HPLC->Quantification Identification Identification of Unknowns HPLC->Identification Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC Reporting Reporting & Documentation Quantification->Reporting Identification->Reporting

References

Technical Support Center: Forced Degradation Studies of Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Ozagrel.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing forced degradation studies on this compound?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] The data obtained is crucial for establishing appropriate storage conditions, determining the shelf life of the drug product, and for regulatory submissions.[1][3]

Q2: Under which stress conditions is this compound known to degrade?

A2: this compound has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.[2][4] It is also recommended to investigate photolytic degradation to ensure all potential degradation pathways are explored.[2]

Q3: What is the typical extent of degradation observed for this compound under stress conditions?

A3: The extent of degradation for this compound under various stress conditions has been reported to be in the range of 5-20%.[2][4][5] This level of degradation is generally considered suitable for identifying degradation products and validating stability-indicating methods.[6]

Q4: What is the recommended analytical technique for analyzing this compound and its degradation products?

A4: A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[2][4][5]

Q5: Are the chemical structures of this compound's degradation products well-established?

A5: While forced degradation studies confirm the formation of degradation products, there is a lack of comprehensive public information detailing the precise chemical structures and formation pathways of these products.[2] Further investigation using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is recommended for structural elucidation.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation or minimal degradation (<5%) is observed after applying stress conditions. Stress conditions are not harsh enough (e.g., temperature is too low, duration is too short, reagent concentration is too weak).- Increase the temperature, extend the duration of stress, or use a higher concentration of the stress agent (e.g., acid, base, oxidizing agent). - For thermal degradation, consider increasing the temperature in increments. - For photolytic degradation, ensure the light source provides sufficient UV and visible light exposure as per ICH guidelines.
Excessive degradation (>20%) or complete loss of the this compound peak is observed. Stress conditions are too severe.- Reduce the duration of stress, lower the temperature, or use a lower concentration of the stress agent. - For hydrolytic studies, consider performing the reaction at room temperature instead of refluxing.
Poor resolution between the this compound peak and degradation product peaks in the chromatogram. The analytical method is not optimized to be stability-indicating.- Modify the mobile phase composition (e.g., change the ratio of organic solvent to buffer, alter the pH). - Consider a different stationary phase (column). - Optimize the gradient elution program if one is being used.
Extraneous peaks are observed in the chromatogram of the stressed sample. Impurities in the reagents or solvents; contamination of the sample or glassware.- Use high-purity (HPLC grade) reagents and solvents. - Ensure all glassware is thoroughly cleaned. - Run a blank injection of the diluent to check for solvent-related peaks.
The retention time of the this compound peak is shifting between injections. Fluctuation in column temperature; mobile phase composition is not stable; column is not properly equilibrated.- Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.

Data Presentation

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagents and ConditionsReported Degradation (%)Observation
Acid Hydrolysis0.1 N HCl, Reflux at 60°C for 30 minutes - 2 hours5-20%Degradation peaks are well-resolved from the parent drug peak.[4][5][7]
Base Hydrolysis0.1 N NaOH, Reflux at 60°C for 30 minutes - 2 hours5-20%Degradation peaks are well-resolved from the parent drug peak.[4][5]
Oxidative Degradation3% H₂O₂, Room Temperature for up to 7 days5-20%Degradation peaks are well-resolved from the parent drug peak.[1][5]
Thermal DegradationSolid-state, 80°C - 105°C for 24 - 48 hours5-20%Degradation observed.[1][4][5][7]
Photolytic DegradationSolid-state, exposure to sunlight or photostability chamber for 7 days-Recommended to explore potential degradation.[1][2]

Note: The percentage of degradation represents the overall degradation of the parent this compound drug substance. The specific identities and quantities of individual degradation products are not detailed in the cited literature.[4]

Experimental Protocols

Acid Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Reflux the solution at 60°C for 2 hours.[1]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the solution to the final concentration with the mobile phase.

  • Inject the sample into the HPLC system.

Base Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent.

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

  • Reflux the solution at 60°C for 2 hours.[1]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the solution to the final concentration with the mobile phase.

  • Inject the sample into the HPLC system.

Oxidative Degradation
  • Prepare a stock solution of this compound in a suitable solvent.

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add an appropriate volume of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.[1]

  • Dilute the solution to the final concentration with the mobile phase.

  • Inject the sample into the HPLC system.

Thermal Degradation
  • Place a known quantity of solid this compound in a petri dish.

  • Expose the solid drug to a high temperature in a hot air oven (e.g., 80°C) for 48 hours.[1]

  • After the exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at a known concentration.

  • Inject the sample into the HPLC system.

Photolytic Degradation
  • Place a known quantity of solid this compound in a transparent container.

  • Expose the sample to direct sunlight or a photostability chamber that provides exposure to both UV and visible light for 7 days.[1]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure, prepare a solution of the light-exposed sample in the mobile phase at a known concentration.

  • Inject the sample into the HPLC system.

Mandatory Visualizations

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI2 Synthase Vasoconstriction Vasoconstriction & Platelet Aggregation TXA2->Vasoconstriction Vasodilation Vasodilation & Inhibition of Platelet Aggregation PGI2->Vasodilation This compound This compound TXA2_Synthase TXA2 Synthase This compound->TXA2_Synthase Inhibits COX COX PGI2_Synthase PGI2 Synthase

Caption: Signaling pathway of this compound.

Forced_Degradation_Workflow Start This compound Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Stressed_Sample Generate Stressed Samples and Control Sample Stress->Stressed_Sample Analysis Analyze by Stability-Indicating RP-HPLC Method Stressed_Sample->Analysis Data Data Acquisition (Chromatograms) Analysis->Data Evaluation Evaluate Peak Purity, Identify Degradation Products, and Quantify Degradation Data->Evaluation End Elucidate Degradation Pathway & Method Validation Evaluation->End

Caption: Experimental workflow for forced degradation.

References

Troubleshooting Ozagrel variability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ozagrel hydrochloride animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of using this compound in preclinical research. Our goal is to help you minimize variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into TXA2, which is a powerful mediator of platelet aggregation and vasoconstriction.[1][2][3] This inhibition leads to reduced platelet aggregation and vasodilation.[4] A secondary effect is the shunting of PGH2 towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, which complements the primary effect.[2][5]

Q2: In which animal models is this compound typically used? A2: this compound has been effectively used in a variety of animal models, including mice, rats, rabbits, guinea pigs, and cats.[6] It is frequently employed in studies of cerebral ischemia (stroke), thromboembolic diseases, asthma, and acetaminophen-induced liver injury.[6][7]

Q3: How should I prepare and store this compound hydrochloride for animal administration? A3: this compound hydrochloride is soluble in water.[6] For intravenous (IV), intraperitoneal (IP), or oral administration, it can be dissolved in sterile saline.[6] It is highly recommended to prepare fresh solutions for each experiment to avoid degradation and ensure consistent results.[6] If a stock solution must be made, store it at 2-8°C and use it promptly.[8]

Q4: What are the potential adverse effects of this compound in animal models? A4: Given its antiplatelet mechanism, the most significant potential adverse effect is an increased risk of bleeding.[6] Researchers should monitor animals closely for any signs of hemorrhage. In clinical settings, digestive hemorrhage has been reported.[6] Other potential side effects noted in humans, which might manifest as behavioral changes in animals, include gastrointestinal discomfort.[4][6]

Troubleshooting Guides

This section addresses common problems encountered during this compound experiments in a question-and-answer format.

Problem 1: High variability or inconsistent results between animals or experimental groups.

  • Q: My results are inconsistent. What are the most likely causes?

    • A: Inconsistency often stems from three main areas: drug preparation and administration, animal-related factors, or the experimental model itself.[6][9] Ensure your this compound solution is freshly prepared and completely dissolved for each experiment, as degraded compound will have lower efficacy.[6] Verify that your administration technique (e.g., IV, IP, oral gavage) is consistent and accurate for every animal.[6] Even minor variations in dosing volume or procedure can lead to significant differences in plasma concentration.[9]

  • Q: Could the species or strain of my animal model be the source of variability?

    • A: Yes, species differences are a critical factor. The inhibitory effect of this compound on TXA2 synthase is known to be more potent in humans and rabbits compared to other species.[10] Furthermore, drug metabolism and pharmacokinetics can vary significantly between different species and even between different strains of the same species due to genetic differences.[11][12] Using genetically uniform inbred strains can help reduce this biological variability.[9]

  • Q: How do I perform a dose-response study to find the optimal dose?

    • A: To determine the optimal dose for your specific model and desired effect, you should test a range of doses. Start with a dose reported in the literature for a similar model (see tables below). Select at least 3-4 dose levels (e.g., low, medium, high) and include a vehicle control group. Administer the doses and measure your primary pharmacodynamic marker (e.g., ex vivo platelet aggregation or TXB2 levels) or therapeutic endpoint (e.g., infarct volume). Plot the response against the dose to determine the concentration that gives the desired level of effect.[6]

Problem 2: Lack of expected efficacy in my disease model.

  • Q: I'm not observing the expected therapeutic effect. Is my dose too low?

    • A: An incorrect or suboptimal dose is a common cause of apparent lack of efficacy.[6] Dosing requirements can vary significantly based on the animal species, the disease model, and the route of administration.[5][13] For example, a dose of 3 mg/kg (IV) has been used in rat stroke models, while 200 mg/kg (IP) was used in a mouse model of liver injury.[2][14] Refer to the dosage tables below and consider performing a dose-response study.

  • Q: Could the timing of this compound administration be the issue?

    • A: Yes, the pharmacokinetic profile of this compound is important. In rats, it has a very rapid terminal decay, with a half-life of around 0.16-0.17 hours.[15] This means the drug is cleared quickly. Therefore, the timing of administration relative to the disease induction or measurement endpoint is critical. For acute models, administration shortly before or after the insult is common.[13][14]

  • Q: Are there known issues with this compound's bioavailability?

    • A: Oral bioavailability can be a concern and may be influenced by factors like food intake.[4] Studies in rats have shown that after oral dosing, there is significant first-pass metabolism in the intestine and liver.[15] If you are administering this compound orally and not seeing an effect, consider a parenteral route like IV or IP injection to ensure more direct and consistent systemic exposure.

Data Presentation

Table 1: Recommended this compound Dosages in Various Animal Models
Animal ModelSpeciesRoute of AdministrationDosageReference
Cerebral Ischemia (MCAO)RatIntravenous (i.v.)3 mg/kg[2][13]
Thrombosis (FeCl₃-Induced)RatIntravenous (i.v.)0.066 mg/kg[13]
Thrombosis (FeCl₃-Induced)RatOral (p.o.)13.7 mg/kg[13]
Acetaminophen-Induced Liver InjuryMouseIntraperitoneal (i.p.)200 mg/kg[7][14]
Oleic Acid-Induced Lung InjuryGuinea PigIntravenous (i.v.)3 mg/kg[16]
Table 2: Pharmacokinetic & Pharmacodynamic Parameters of this compound
ParameterSpeciesValueRoute of AdministrationReference
IC₅₀ (TXA2 Synthase Inhibition)Rabbit (Platelets)11 nMIn Vitro[16]
IC₅₀ (TXA2 Synthase Inhibition)Rabbit56.0 ng/mLEx Vivo[17]
Terminal Half-life (t½) Rat0.160 - 0.173 hIntravenous (i.v.)[15]
Bioavailability Rabbit~100%Rectal[17]
Eₘₐₓ (TXB2 Reduction)Rabbit94%Ex Vivo[17]

Mandatory Visualizations

Ozagrel_Signaling_Pathway AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PGI_Synthase Prostacyclin Synthase PGH2->PGI_Synthase Shunt Pathway TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor TXA2 Receptor (TP) TXA2->TP_Receptor Platelet_Activation Platelet Aggregation & Vasoconstriction TP_Receptor->Platelet_Activation PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 IP_Receptor PGI2 Receptor (IP) PGI2->IP_Receptor Platelet_Inhibition Platelet Inhibition & Vasodilation IP_Receptor->Platelet_Inhibition This compound This compound This compound->TXAS

Caption: this compound inhibits TXA2 synthase, blocking platelet activation and shunting PGH2 to PGI2.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Species, Strain, Sex, Age) Dose_Selection Dose-Response Study (or Literature Review) Animal_Acclimation->Dose_Selection Drug_Prep Fresh this compound Solution Preparation Dose_Selection->Drug_Prep Disease_Induction Disease Model Induction (e.g., MCAO, FeCl₃) Drug_Prep->Disease_Induction Ozagrel_Admin This compound Administration (Route, Timing) Disease_Induction->Ozagrel_Admin Monitoring Animal Monitoring (Adverse Events) Ozagrel_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Endpoint_Analysis Endpoint Analysis (e.g., Infarct Volume, TXB2 levels) Sample_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies using this compound.

Troubleshooting_Logic Start High Variability or Lack of Efficacy Observed Check_Drug Review Drug Preparation & Administration Start->Check_Drug Is_Fresh Solution Freshly Prepared? Check_Drug->Is_Fresh Is_Dose_Correct Dosage & Route Appropriate for Model/Species? Is_Fresh->Is_Dose_Correct Yes Sol_Fresh Action: Use freshly prepared solutions. Is_Fresh->Sol_Fresh No Check_Animal Review Animal Factors Is_Dose_Correct->Check_Animal Yes Sol_Dose Action: Perform dose-ranging study or switch route (e.g., IV). Is_Dose_Correct->Sol_Dose No Is_Species_Right Species Known to be Responsive? Check_Animal->Is_Species_Right Check_Protocol Review Experimental Protocol Is_Species_Right->Check_Protocol Yes Sol_Species Action: Consider rabbit model or confirm literature precedent. Is_Species_Right->Sol_Species No Is_Timing_Right Administration Timed with PK/PD Profile? Check_Protocol->Is_Timing_Right Sol_Timing Action: Adjust timing based on short half-life. Is_Timing_Right->Sol_Timing No

References

Preventing Ozagrel degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Ozagrel Technical Support Center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of my this compound solution?

A1: this compound is susceptible to degradation through several mechanisms in aqueous environments. The primary pathways are:

  • Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of this compound.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation. The imidazole (B134444) moiety and the acrylic acid double bond in this compound's structure are potential sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation, including the isomerization of the E/Z-alkene structure.[1][2]

Q2: I'm observing a loss of potency in my this compound stock solution. What are the likely causes and how can I prevent this?

A2: A loss of potency is a direct consequence of this compound degradation. To mitigate this, consider the following:

  • pH of the Solution: Extreme pH values accelerate hydrolysis. Ensure your solvent system is buffered to a pH that confers maximal stability. A neutral to slightly alkaline pH range is generally recommended for similar compounds.

  • Dissolved Oxygen: Oxygen in your solvent can lead to oxidative degradation. Preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.[3]

  • Light Exposure: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.[4][5]

  • Storage Temperature: Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) to slow down the rate of all chemical degradation reactions.[6] For aqueous solutions, consider lyophilization for long-term storage.

Q3: What are the visible signs of this compound degradation in my solution?

A3: While chemical degradation is often not visible, you might observe:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: Changes in the solution's pH or the formation of insoluble degradation products can lead to precipitation.

  • Inconsistent Experimental Results: High variability in your experimental outcomes can be a sign of inconsistent concentrations of the active this compound due to degradation.

Q4: Are there any specific excipients that can help stabilize this compound in an aqueous formulation?

A4: Yes, several types of excipients can enhance the stability of this compound in solution:

  • Buffering Agents: To control the pH and prevent hydrolysis, buffers are crucial. Tromethamine has been shown to be an effective buffering agent for weak acid drugs and has been used to create a more stable salt of this compound.[7][8][9] Sodium carbonate has also been used in injectable formulations to maintain a pH between 7.7 and 8.7.[10]

  • Antioxidants: To inhibit oxidative degradation, antioxidants can be added. These can be free-radical scavengers. For drugs with conjugated double bonds, compounds like ascorbic acid or sodium metabisulfite (B1197395) can be effective.[11][12]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent degradation.[11][13][14]

  • Bulking Agents: For lyophilized formulations, a bulking agent like mannitol (B672) can provide a stable cake structure. Mannitol is used in some this compound sodium injection formulations.[10]

Troubleshooting Guides

Problem 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in this compound concentration over a short period, confirmed by HPLC analysis.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate pH Measure the pH of your solution. Adjust to a neutral or slightly alkaline range using a suitable buffer system (e.g., phosphate (B84403) buffer, tromethamine).[9][15]
Presence of Oxidizing Agents Use high-purity, de-gassed solvents. Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).[16] Store the solution under an inert gas like nitrogen or argon.[3]
Contamination with Metal Ions Use high-purity water and glassware. Consider adding a chelating agent such as EDTA to your formulation.[14]
Exposure to Light Prepare and store the solution in a dark environment. Use amber-colored glassware or wrap containers with aluminum foil.[4]
Elevated Temperature Prepare and store solutions at the lowest feasible temperature to slow degradation kinetics. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.[6]
Problem 2: Appearance of Unknown Peaks in Chromatogram
  • Symptom: New peaks appear in the HPLC chromatogram of your this compound solution over time.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrolytic Degradation If the mobile phase or sample solvent is highly acidic or basic, this can cause on-column or in-sample degradation. Ensure the pH of your analytical and sample solutions is controlled.
Oxidative Degradation The new peaks may correspond to oxidation products. Implement strategies to prevent oxidation as described in Problem 1.
Photodegradation If the solution was exposed to light, the new peaks could be photo-isomers or other photodegradation products. Protect your samples from light at all stages of handling and analysis.[1]

Quantitative Data on this compound Degradation

Forced degradation studies have shown that this compound is susceptible to degradation under various stress conditions. The following table summarizes typical degradation percentages observed in these studies.

Stress ConditionReagents and ConditionsPercentage of DegradationReference
Acid Hydrolysis 0.1 N HCl, Reflux at 60°C for 30 minutes5-20%[17]
Base Hydrolysis 0.1 N NaOH, Reflux at 60°C for 30 minutes5-20%[17]
Oxidative Degradation 3% H₂O₂, Room Temperature, 7 days5-20%[17]
Thermal Degradation 100°C, 48 hours5-20%[17]

Note: The percentage of degradation represents the overall degradation of the parent this compound drug substance. The specific identities and quantities of individual degradation products were not detailed in the cited studies.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

ParameterSpecificationReference
Stationary Phase Brownlee ODS C-18 column (250×4.6 mm i.d)[17]
Mobile Phase Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 6.5 with 0.1 M NaOH) (10:90 v/v)[17]
Flow Rate 1.0 mL/min[17]
Detection Wavelength 272 nm[17]
Injection Volume 20 µL[17]
Run Time Approximately 10 minutes[17]
Retention Time of this compound Approximately 9.946 ± 0.039 min[17]
  • Procedure for Forced Degradation Studies:

    • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for 30 minutes.[17]

    • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for 30 minutes.[17]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 7 days.[17]

    • Thermal Degradation: Heat the solid drug at 100°C in a hot air oven for 48 hours.[17]

    • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.

    • After exposure to the stress conditions, neutralize the acid and base hydrolysis samples and dilute all samples to the target concentration with the mobile phase before injection into the HPLC system.

Visualizations

Ozagrel_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydrolysis_Product Hydrolysis Product(s) (e.g., cleavage of acrylic acid moiety) This compound->Hydrolysis_Product  Acid/Base (H+/OH-) Oxidation_Product Oxidation Product(s) (e.g., epoxide formation at double bond, N-oxide at imidazole) This compound->Oxidation_Product  Oxygen/ROS Photoisomer Z-Isomer This compound->Photoisomer  Light (hν)

Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare this compound Solution (with and without stabilizers) stress_hydrolysis Acid/Base Hydrolysis prep_solution->stress_hydrolysis stress_oxidation Oxidative Stress (H2O2) prep_solution->stress_oxidation stress_photo Photolytic Stress (Light) prep_solution->stress_photo stress_thermal Thermal Stress (Heat) prep_solution->stress_thermal hplc_analysis Stability-Indicating HPLC Analysis stress_hydrolysis->hplc_analysis stress_oxidation->hplc_analysis stress_photo->hplc_analysis stress_thermal->hplc_analysis quantify Quantify this compound and Degradation Products hplc_analysis->quantify evaluate Evaluate Effectiveness of Stabilizers quantify->evaluate

Workflow for evaluating this compound stability.

Stabilization_Strategy cluster_degradation Degradation Pathways cluster_stabilizers Stabilization Strategies ozagrel_solution This compound Aqueous Solution hydrolysis Hydrolysis oxidation Oxidation photodegradation Photodegradation stable_solution Stable this compound Solution hydrolysis->ozagrel_solution oxidation->ozagrel_solution photodegradation->ozagrel_solution buffers pH Control (Buffers) e.g., Tromethamine buffers->hydrolysis Prevents antioxidants Antioxidants e.g., Ascorbic Acid antioxidants->oxidation Prevents chelators Chelating Agents e.g., EDTA chelators->oxidation Prevents light_protection Light Protection (Amber Vials) light_protection->photodegradation Prevents inert_atm Inert Atmosphere (Nitrogen/Argon) inert_atm->oxidation Prevents

Logical approach to stabilizing this compound solutions.

References

Off-target effects of Ozagrel in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ozagrel in cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues and questions that may arise during experiments involving this compound.

Q1: My experimental results with this compound are inconsistent. What are the common causes?

A1: Inconsistent results can stem from several factors related to drug preparation, dosage, and experimental technique.[1]

  • Drug Preparation and Storage: this compound hydrochloride is soluble in water.[1] Always use freshly prepared solutions for each experiment to prevent degradation. Ensure the compound is fully dissolved before use. If you must prepare a stock solution, store it in aliquots at -20°C or -80°C for long-term stability, though fresh preparation is ideal.[1]

  • Dosage Accuracy: Verify your dose calculations. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions, as efficacy can vary.[1]

  • Cell Culture Conditions: Standard cell culture issues can affect results. Ensure your cell lines are not misidentified or cross-contaminated, and regularly test for mycoplasma.[2][3] Maintain a stable pH, temperature, and CO2 environment in your incubator.[4]

Below is a troubleshooting workflow for addressing inconsistent results.

G start Inconsistent Results Observed prep Review Drug Preparation start->prep Check First dose Verify Dosage Calculation start->dose tech Check Experimental Technique start->tech sol_prep Use fresh solution, confirm solubility. prep->sol_prep sol_dose Run dose-response curve to find optimal concentration. dose->sol_dose sol_tech Review protocol, ensure consistent cell handling & passage number. tech->sol_tech

Caption: Troubleshooting logic for inconsistent experimental results.[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, the enzyme that converts prostaglandin (B15479496) H2 (PGH2) into TXA2.[5] TXA2 is a strong promoter of platelet aggregation and vasoconstriction.[6][7] By inhibiting TXA2 synthase, this compound reduces these effects. A key consequence of this inhibition is the accumulation of PGH2, which is then redirected and metabolized into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][8][6] This dual action is central to its therapeutic effects.[5]

Q3: Beyond TXA2 synthase inhibition, what are the known off-target effects of this compound?

A3: this compound is considered highly selective for TXA2 synthase.[8] Studies have shown it does not significantly affect other enzymes in the arachidonic acid pathway, such as cyclooxygenase or prostacyclin synthase.[8] While direct, high-affinity binding to other receptors or enzymes is not well-documented, its use can lead to broader cellular effects downstream of its primary mechanism:

  • PGI2 Pathway Activation: The shunting of PGH2 to produce more PGI2 is a significant indirect effect that influences cellular signaling.[9][10]

  • Gene Expression: In a mouse model of acetaminophen-induced liver injury, this compound was found to inhibit the expression of certain cell death-related mRNAs, including jun, fos, and chop.[11] This suggests that the effects of TXA2 modulation can propagate to changes in gene transcription.

  • P450 Inhibition: Some databases classify this compound as a P450 inhibitor (e.g., CYP17), though its potency in this regard is less characterized than its primary activity.[12]

Q4: I am observing higher-than-expected cytotoxicity or apoptosis in my cell culture after this compound treatment. Is this a known effect?

A4: While this compound has shown cytoprotective effects in some models, such as protecting rat hepatocytes from NAPQI-induced injury, unexpected cell death could be due to several factors.[11]

  • High Concentrations: Off-target effects and general cellular stress can occur at very high concentrations. Confirm that your working concentration is in the appropriate range (typically nM to low µM) by performing a dose-response viability assay (e.g., CCK-8, WST-1, or MTT).[11][13]

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities to any compound. What is non-toxic in one cell line may be cytotoxic in another.

  • Secondary Effects: The antiplatelet action of this compound can lead to bleeding complications in in vivo models, which is an important consideration for animal studies.[1] In cell culture, ensure the observed effect is not an artifact of the experimental conditions.

Q5: Does this compound directly affect cAMP or cGMP signaling pathways?

A5: The available literature does not indicate that this compound acts as a direct inhibitor of phosphodiesterases (PDEs) or directly modulates adenylyl or guanylyl cyclase to alter cAMP or cGMP levels.[14][15] Its primary effects are centered on the prostaglandin pathway.[5] While changes in prostaglandins (B1171923) like PGI2 can ultimately influence intracellular cyclic nucleotide levels in some biological systems, this is a downstream consequence of TXA2 synthase inhibition, not a direct off-target interaction.[16]

Quantitative Data Summary

This table summarizes key quantitative data for this compound from preclinical studies.

ParameterSpecies/SystemValueReference(s)
IC₅₀ (TXA2 Synthase) Rabbit Platelets11 nM[12]
IC₅₀ (TXA2 Synthase) Not Specified4 nM[17][18]
Inhibition of Blood TXA2 Generation (Oral ID₅₀) Rat0.3 mg/kg[19]
Inhibition of Arachidonic Acid-Induced Platelet Aggregation ex vivo (Oral ID₅₀) Rat1.1 mg/kg[19]
Inhibition of Collagen-Induced Thrombosis in vivo (Oral ID₅₀) Rat2.0 mg/kg[19]

Key Experimental Protocols

Below are detailed methodologies for common experiments used to characterize the effects of this compound.

Protocol 1: Cell Viability Assay (CCK-8 / WST-1)

This protocol is adapted from methods used to assess the cytoprotective effects of this compound.[11][13]

  • Cell Seeding: Seed cells (e.g., PC12 or RLC-16) in a 96-well plate at a density of 1 x 10⁵ cells per well.[13]

  • Incubation: Culture the cells for 24 hours at 37°C with 5% CO₂.[13]

  • Treatment: Treat the cells with various concentrations of this compound. Include appropriate vehicle controls.

  • Induce Injury (Optional): If studying cytoprotection, introduce the toxic agent (e.g., NAPQI for hepatocytes) at a predetermined concentration.[11]

  • Re-incubation: Incubate the cells for another 24 hours.[13]

  • Assay: Add 10 µL of CCK-8 or WST-1 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[13] Cell viability is proportional to the absorbance value.

Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is for evaluating the antiplatelet properties of this compound.[16]

  • Blood Collection: Collect fresh human whole blood in tubes containing sodium citrate (B86180) as an anticoagulant.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% transmission).

  • Incubation with this compound: Pre-incubate PRP samples with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Set the baseline with PRP (0% transmission) and the reference with PPP.

  • Add Agonist: Add a platelet agonist, such as arachidonic acid (AA) or adenosine (B11128) diphosphate (B83284) (ADP), to induce aggregation.[16]

  • Data Recording: Record the change in light transmission over time. The percentage of aggregation inhibition is calculated relative to the vehicle control.

Signaling Pathway & Workflow Diagrams

The following diagrams illustrate key pathways and workflows related to this compound experiments.

G cluster_this compound This compound's Primary Action AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS TXA2 Synthase PGH2->TXAS PIS Prostacyclin Synthase PGH2->PIS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 This compound This compound This compound->TXAS Inhibits PGI2 Prostacyclin (PGI2) PIS->PGI2 Aggregation Platelet Aggregation Vasoconstriction TXA2->Aggregation AntiAggregation Anti-Aggregation Vasodilation PGI2->AntiAggregation

Caption: this compound's mechanism in the arachidonic acid cascade.[5][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_blood 1. Prepare Platelet-Rich Plasma (PRP) prep_this compound 2. Prepare this compound dilutions and controls prep_blood->prep_this compound incubate 3. Pre-incubate PRP with this compound prep_this compound->incubate measure 4. Add agonist (e.g., AA, ADP) to induce aggregation incubate->measure record 5. Record light transmission in aggregometer measure->record calc 6. Calculate % inhibition vs. control record->calc ic50 7. Determine IC50 value calc->ic50

Caption: A generalized workflow for platelet aggregation studies.[16]

References

Technical Support Center: Ozagrel Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Ozagrel.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound bioanalysis?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[2][3] The primary culprits for matrix effects in biological samples are often phospholipids (B1166683) and other endogenous components.[2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess the presence of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps to identify at what points in the chromatogram ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected. Any deviation from a stable baseline in the this compound signal indicates the retention time of interfering matrix components.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The matrix factor (MF) is calculated to determine the extent of ion suppression or enhancement.[2][4]

Q3: What are the main strategies to minimize or compensate for matrix effects in this compound bioanalysis?

A3: Strategies can be broadly categorized into three areas:

  • Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences than simple Protein Precipitation (PPT).[5]

  • Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.[6]

  • Compensation: When matrix effects cannot be eliminated, their impact can be compensated for by using a suitable internal standard (IS), preferably a stable isotope-labeled (SIL) version of this compound. Other approaches include using matrix-matched calibration curves or the standard addition method.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound bioanalysis.

Issue 1: Poor Reproducibility and Inaccurate Results

Possible Cause: Significant and variable matrix effects between different sample lots.

Troubleshooting Workflow:

start Inaccurate/Irreproducible Results quant_assessment Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike) start->quant_assessment me_present Significant Matrix Effect Detected? (e.g., CV% > 15% for IS-normalized MF) quant_assessment->me_present optimize_cleanup Optimize Sample Cleanup (e.g., switch from PPT to SPE or LLE) me_present->optimize_cleanup Yes revalidate Re-validate Method me_present->revalidate No optimize_lc Optimize Chromatography (e.g., modify gradient, change column) optimize_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->revalidate

Caption: Troubleshooting workflow for inaccurate results.

Issue 2: Low Signal Intensity for this compound

Possible Cause: Ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of this compound.

  • Improve sample preparation: As detailed in the experimental protocols below, switching from a simple protein precipitation to a more rigorous method like solid-phase extraction can significantly reduce interfering phospholipids.

  • Adjust chromatographic conditions:

    • Modify the gradient to better separate this compound from the suppression zone.

    • Experiment with different mobile phase additives.

    • Consider a different column chemistry that may provide better retention and separation from matrix components.

  • Optimize MS source parameters: Adjust settings like capillary voltage, gas flows, and source temperature to maximize this compound ionization.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol describes how to quantitatively measure the matrix effect for this compound in human plasma.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase at low and high concentrations.

  • Set B (Post-Extraction Spike): Extract blank human plasma from at least six different sources. After the final extraction step, spike the extracts with this compound and IS to the same low and high concentrations as Set A.

  • Set C (Spiked Sample): Spike this compound and IS into human plasma (from the same six sources) before extraction at the same low and high concentrations.

2. Analyze all samples using the validated LC-MS/MS method.

3. Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor:

  • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

  • IS-Normalized Matrix Factor: (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

Acceptance Criteria (based on FDA guidelines): The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of plasma should not be greater than 15%.

Protocol 2: Sample Preparation Methods to Mitigate Matrix Effects

Below are three common sample preparation methods with their relative effectiveness in reducing matrix effects.

Method A: Protein Precipitation (PPT) - High Throughput, Less Clean

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Inject a portion of the supernatant.

Method B: Liquid-Liquid Extraction (LLE) - More Selective

  • To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).

  • Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute in mobile phase.

Method C: Solid-Phase Extraction (SPE) - Most Effective Cleanup

  • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample (pre-treated with an acid).

  • Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

  • Elute this compound and the IS with a basic organic solvent.

  • Evaporate the eluent and reconstitute in mobile phase.

Data Presentation

Table 1: Example Matrix Effect Data for this compound in Human Plasma

Sample Preparation MethodAnalyteConcentration (ng/mL)Mean Matrix Factor (%) (n=6 lots)CV% of IS-Normalized Matrix FactorAssessment
Protein PrecipitationThis compound1065.2 (Suppression)21.3%Fails
This compound50070.1 (Suppression)18.5%Fails
Liquid-Liquid ExtractionThis compound1092.88.7%Passes
This compound50095.16.2%Passes
Solid-Phase ExtractionThis compound10101.54.5%Passes
This compound50099.83.1%Passes

Note: Data is illustrative and will vary based on specific experimental conditions.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System UPLC/HPLC
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)To be determined experimentally
MRM Transition (IS)To be determined experimentally
Capillary Voltage3.5 kV
Source Temperature150 °C

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (MTBE) plasma->lle spe Solid-Phase Extraction plasma->spe lc LC Separation ppt->lc lle->lc spe->lc ms MS/MS Detection lc->ms quant Quantification ms->quant me_eval Matrix Effect Evaluation quant->me_eval

Caption: General workflow for this compound bioanalysis.

Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane A2 Synthase Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation This compound This compound Thromboxane_Synthase Thromboxane A2 Synthase This compound->Thromboxane_Synthase Inhibits

References

Technical Support Center: Synthesis of Ozagrel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ozagrel and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound synthesis?

A1: Impurities in the synthesis of this compound and its derivatives can arise from several sources:

  • Starting Materials and Reagents: Residual impurities in the initial reactants can be carried through the synthesis.[1]

  • Intermediates and By-products: Incomplete reactions can leave unreacted starting materials or intermediates in the final product. Side reactions can also generate unwanted by-products.[1]

  • Degradation: The final this compound product can degrade under certain conditions, such as exposure to acid, base, heat, light, or oxidizing agents.[1]

  • Solvents and Catalysts: The solvents and catalysts used in the synthesis can also introduce impurities.[1]

Q2: How can the formation of process-related impurities be minimized during this compound synthesis?

A2: To minimize the formation of process-related impurities, careful optimization of reaction conditions is crucial. Key parameters to control include:

  • Temperature: For the formation of the this compound tromethamine salt, a reaction temperature of 25-50 °C is recommended, with 35-45 °C being ideal.[1]

  • Stoichiometry: A slight excess of tromethamine is suggested for the salt formation, with a preferred molar ratio of this compound to tromethamine of 1:1.05.

  • Solvent: A mixed solvent system, such as 30%-60% ethanol (B145695) in water, can be beneficial for the tromethamine salt formation.

  • Reaction Time: A reaction time of approximately 2 hours is generally sufficient for the completion of the salt formation.[1]

Q3: What is "this compound Impurity III" and how can its formation be controlled?

A3: "this compound Impurity III" can refer to at least two different chemical structures, with (E)-ethyl 3-(p-tolyl)acrylate being a notable example.[2] This impurity can form if a precursor that has not yet been functionalized with the imidazole (B134444) group is used in the final condensation step.[3]

To control its formation, the following strategies are recommended:

  • Stringent Quality Control of Starting Materials: Ensure the purity of the starting aldehyde to limit the presence of precursors that could lead to this impurity.[2]

  • Purification of Intermediates: Implement effective purification methods, such as recrystallization or column chromatography, for key intermediates.[2]

  • In-Process Monitoring: Utilize analytical techniques like GC-MS to monitor the reaction and detect the formation of the impurity in real-time.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Poor reaction kinetics or product degradation.- Optimize catalyst concentration if one is used.- Ensure efficient stirring and mixing.- Carefully control the reaction temperature to prevent product degradation.[1]
Inconsistent Purity Between Batches Variability in raw materials or process parameters.- Implement strict quality control for all starting materials.- Maintain precise control over all reaction parameters (temperature, time, stoichiometry).[1]
Formation of Unknown Impurities Suboptimal reaction conditions leading to side reactions.- Experiment with alternative solvents.- Use high-purity starting materials and reagents.- Investigate the effect of pH on the reaction mixture.[1]
Poor Peak Shape in HPLC Analysis (Tailing or Fronting) Column overload, incompatible sample solvent, or column degradation.- Reduce the sample concentration or injection volume.- Ensure the sample is dissolved in the mobile phase.- Replace the HPLC column if it is degraded.[1]
Ghost Peaks in HPLC Chromatogram Contamination in the injector or column, or impurities in the mobile phase.- Flush the injector and column with a strong solvent.- Use freshly prepared, high-purity mobile phase.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Hydrochloride

Parameter Value Species/System
IC₅₀ (Thromboxane A₂ Synthase Inhibition)11 nMRabbit Platelets
IC₅₀ (Thromboxane A₂ Synthase Inhibition)4 nMNot Specified
IC₅₀ (Platelet Aggregation Inhibition - Arachidonic Acid-induced)53.12 µMNot Specified
IC₅₀ (Platelet Aggregation Inhibition - ADP-induced)52.46–692.40 µMNot Specified
IC₅₀ (Other Enzymes - PGI₂ Synthetase, Cyclooxygenase, PGE₂ Isomerase)> 1 mMNot Specified

Table 2: In Vivo Efficacy of this compound in Rats

Parameter Route of Administration Value Model
ID₅₀ (Inhibition of Blood TXA₂ Generation)Oral0.3 mg/kgNot specified

Experimental Protocols

Synthesis of this compound Tromethamine Salt

This protocol is adapted from a patented method for the preparation of this compound tromethamine salt.[1][4]

  • Preparation of Tromethamine Solution: Dissolve 12.7 g (0.105 mol) of Tromethamine in 32 ml of distilled water.[1]

  • Reaction: While stirring, add 22.8 g (0.1 mol) of this compound to the tromethamine solution. The temperature should be maintained at 40 °C. Continue stirring at this temperature for 2 hours to ensure the reaction goes to completion.[1]

  • Crystallization and Filtration: Cool the reaction mixture to induce the crystallization of the product. Collect the crude product by suction filtration.[1]

  • Purification: Add the crude product to 80 ml of acetone (B3395972). Stir the resulting suspension at 50-60 °C for 5 hours. Afterwards, cool the mixture to below 10 °C to promote further crystallization.[1][4]

  • Final Product: Collect the purified product by suction filtration. Wash the filter cake with a small amount of acetone and then dry to obtain the final this compound tromethamine salt.[1]

HPLC Analysis of this compound Purity

This method is a standard approach for assessing the purity of this compound.[1][3]

  • Column: Brownlee ODS C18 (250 x 4.6 mm, 5 µm) or an equivalent C18 reversed-phase column.[3]

  • Mobile Phase: A mixture of methanol (B129727) and 0.02 M KH₂PO₄ buffer (80:20, v/v), with the final pH adjusted to 4.0 using phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 272 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.[1]

Visualizations

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane (B8750289) A2 Synthase PGH2->TXA2_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation This compound This compound This compound->TXA2_Synthase Inhibits

Caption: Mechanism of action of this compound as a thromboxane A2 synthase inhibitor.

Ozagrel_Synthesis_Workflow p_Tolualdehyde p-Tolualdehyde Bromination Bromination (e.g., NBS) p_Tolualdehyde->Bromination Intermediate_1 4-(Bromomethyl)benzaldehyde Bromination->Intermediate_1 Substitution Substitution with Imidazole Intermediate_1->Substitution Intermediate_2 4-(1H-Imidazol-1-ylmethyl)benzaldehyde Substitution->Intermediate_2 Condensation Condensation (e.g., Malonic Acid) Intermediate_2->Condensation Ozagrel_Base This compound (free acid) Condensation->Ozagrel_Base Salt_Formation Salt Formation (e.g., Tromethamine) Ozagrel_Base->Salt_Formation Final_Product This compound Derivative (e.g., Tromethamine Salt) Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound derivatives.

References

Validation & Comparative

Ozagrel's Efficacy Profile: A Comparative Analysis Against Other Thromboxane Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antithrombotic therapies, selective inhibition of thromboxane (B8750289) A2 (TXA2) synthase presents a targeted approach to mitigating platelet aggregation and vasoconstriction, key events in thromboembolic disorders. Ozagrel, a potent and selective TXA2 synthase inhibitor, has been a subject of significant research. This guide provides a comparative analysis of this compound's efficacy against other thromboxane inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Benefit

This compound's primary therapeutic action lies in its selective inhibition of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2.[1] This inhibition leads to a significant reduction in TXA2 levels, a potent mediator of platelet aggregation and vasoconstriction.[2] Concurrently, the unutilized PGH2 substrate is redirected towards the prostacyclin (PGI2) synthesis pathway, resulting in an increase in PGI2, a powerful vasodilator and inhibitor of platelet aggregation.[1][3] This dual action of decreasing pro-thrombotic signals while increasing anti-thrombotic signals is a cornerstone of this compound's therapeutic efficacy.[1]

dot

cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PGI2S Prostacyclin Synthase PGH2->PGI2S TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Pro-aggregation Vasoconstriction PGI2 Prostacyclin (PGI2) PGI2S->PGI2 Anti-aggregation Vasodilation This compound This compound This compound->TXAS Inhibits Aspirin (B1665792) Aspirin Aspirin->COX1 Inhibits

Caption: Mechanism of this compound vs. Aspirin in the arachidonic acid pathway.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other thromboxane inhibitors and antiplatelet agents. A lower ID50 or IC50 value indicates higher potency.

Table 1: In Vivo Efficacy of Thromboxane A2 Synthase Inhibitors in Rats [4]

CompoundInhibition of TXA2 Generation (Oral ID50)Inhibition of Ex Vivo Arachidonic Acid-Induced Platelet Aggregation (Oral ID50)
This compound 0.3 mg/kg0.92 mg/kg
Isbogrel (CV-4151)0.04 mg/kg0.06 mg/kg
Aspirin6.4 mg/kg7.0 mg/kg

Data from a study comparing the antithrombotic effects of various agents in rats.[4]

Table 2: In Vitro Potency of this compound [3]

ParameterValueSpecies/System
IC50 (Thromboxane A2 Synthase Inhibition)4-11 nMRabbit Platelets / Not Specified
IC50 (Arachidonic Acid-induced Platelet Aggregation)53.12 µMNot Specified
IC50 (ADP-induced Platelet Aggregation)52.46–692.40 µMNot Specified

Clinical Insights in Ischemic Stroke

This compound has been extensively studied for its potential therapeutic benefits in acute ischemic stroke.[5] Its mechanism of action is thought to counteract the pathological processes occurring in the acute phase of stroke, where platelet activation and the release of neurotoxic and thrombogenic agents can exacerbate brain damage.[5] A meta-analysis of randomized controlled trials indicated that this compound is effective in improving neurological impairment in patients with acute ischemic stroke.[5] However, evidence regarding its long-term efficacy in reducing the risk of recurrent stroke, disability, or death is limited, highlighting an area for further large-scale clinical trials.[5][6] When combined with aspirin, this compound has shown better clinical outcomes in patients with acute cerebral infarction compared to aspirin alone, without a significant increase in bleeding tendency.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of drug efficacy. Below are representative protocols for key experiments used to characterize thromboxane inhibitors.

Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of thromboxane A2 synthase.[8]

Protocol:

  • Preparation of Platelet Microsomes: Fresh human or animal blood is collected with an anticoagulant. Platelet-rich plasma (PRP) is obtained through low-speed centrifugation, followed by isolation of platelets and preparation of a microsomal fraction via ultracentrifugation.[8]

  • Enzyme Reaction: The platelet microsome preparation is combined with a buffer solution. Various concentrations of the test compound (e.g., this compound) or a vehicle control are added. The enzymatic reaction is initiated by adding the substrate, Prostaglandin H2 (PGH2), and incubated at 37°C for a defined period.[8]

  • Quantification of Thromboxane B2 (TXB2): The reaction is stopped, and the concentration of TXB2, the stable metabolite of TXA2, is quantified using methods like ELISA or mass spectrometry.[8][9]

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control, and the IC50 value is determined.[9]

dot

cluster_workflow Thromboxane B2 Inhibition Assay Workflow Start Start: Obtain Platelet-Rich Plasma (PRP) Incubate Pre-incubate PRP with Inhibitor or Vehicle Start->Incubate Stimulate Induce TXB2 Production (e.g., with Arachidonic Acid) Incubate->Stimulate Stop Terminate Reaction Stimulate->Stop Centrifuge Centrifuge to Obtain Platelet-Free Plasma Stop->Centrifuge Measure Quantify TXB2 Concentration (ELISA) Centrifuge->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for an in vitro thromboxane B2 inhibition assay.

Ex Vivo Platelet Aggregation Assay

Objective: To assess the effect of an orally administered compound on platelet aggregation.[10]

Protocol:

  • Compound Administration: The test compound (e.g., this compound) or a vehicle is administered orally to animals (e.g., rats).[11]

  • Blood Collection and PRP Preparation: After a specified time, blood is collected into an anticoagulant solution. Platelet-rich plasma (PRP) is prepared by low-speed centrifugation.[11]

  • Platelet Aggregation Measurement: The PRP is placed in an aggregometer. A baseline light transmission is established. A platelet aggregation-inducing agent (e.g., arachidonic acid) is added to the PRP.[10][11] The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.[10]

  • Data Analysis: The maximum platelet aggregation for each sample is determined. The percentage inhibition of platelet aggregation at each dose of the test compound is calculated relative to the vehicle control group, and the ID50 value is determined.[10]

dot

cluster_workflow Ex Vivo Platelet Aggregation Workflow Start Start: Administer Compound Orally to Animal CollectBlood Collect Blood and Prepare PRP Start->CollectBlood Aggregometer Place PRP in Aggregometer CollectBlood->Aggregometer Induce Induce Aggregation (e.g., with Arachidonic Acid) Aggregometer->Induce Record Record Change in Light Transmission Induce->Record Analyze Calculate % Inhibition and ID50 Record->Analyze End End Analyze->End

Caption: Experimental workflow for ex vivo platelet aggregation studies.

Conclusion

This compound stands out as a selective TXA2 synthase inhibitor with a dual mechanism of action that reduces pro-thrombotic factors while enhancing anti-thrombotic and vasodilatory pathways.[1] Comparative data, particularly from preclinical studies, indicates that while other inhibitors like Isbogrel may exhibit higher potency in animal models, this compound has a well-documented efficacy profile.[4] Its demonstrated benefit in improving neurological outcomes in acute ischemic stroke patients underscores its clinical relevance.[5] The provided experimental protocols offer a foundational framework for the continued evaluation and comparison of this compound and other thromboxane inhibitors in the development of novel antithrombotic therapies.

References

Validating Ozagrel's Neuroprotective Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the neuroprotective effects of Ozagrel, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in ischemic stroke and other neurodegenerative conditions. This document presents a comparative overview of this compound's performance against other neuroprotective agents, supported by preclinical and clinical experimental data.

Abstract

This compound has demonstrated significant neuroprotective properties, primarily through its well-defined mechanism of inhibiting thromboxane A2 synthesis, which leads to improved cerebral microcirculation.[1] Its multifaceted action, which includes anti-platelet, vasodilatory, anti-inflammatory, and anti-oxidative effects, establishes it as a noteworthy agent in the management of acute ischemic stroke.[1] This guide synthesizes available data to validate these effects, offering a clear comparison with other therapeutic options and providing detailed experimental methodologies to support further research.

Core Mechanism of Action: Inhibition of Thromboxane A2 Synthase

This compound's primary therapeutic effect stems from its selective inhibition of thromboxane A2 (TXA2) synthase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2, leading to vasodilation and decreased platelet aggregation. This action helps to improve blood flow and reduce the formation of microthrombi in the ischemic brain.[1]

Furthermore, the inhibition of TXA2 synthase can redirect the metabolism of prostaglandin endoperoxides toward the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual mechanism contributes significantly to this compound's neuroprotective capabilities.[1]

This compound's Core Mechanism of Action Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasoconstriction Vasoconstriction & Platelet Aggregation TXA2->Vasoconstriction Vasodilation Vasodilation & Inhibition of Aggregation PGI2->Vasodilation This compound This compound This compound->TXA2_Synthase Inhibits

This compound's primary mechanism of action.

Downstream Signaling: Anti-Inflammatory and Anti-Oxidative Effects

Beyond its primary mechanism, this compound exerts neuroprotective effects by modulating downstream signaling pathways involved in inflammation and oxidative stress. Ischemic events trigger a cascade of inflammatory responses, including the activation of microglia and astrocytes and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] Studies have shown that this compound can attenuate the rise in these inflammatory markers in the brain following ischemia.[3]

Furthermore, cerebral ischemia leads to a surge in oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of endogenous antioxidants like reduced glutathione. This compound has been shown to mitigate this oxidative stress.[3] By reducing the production of pro-inflammatory and oxidative molecules, this compound helps to protect neurons from secondary damage.

Downstream Signaling Pathways Ischemia Cerebral Ischemia Inflammation Neuroinflammation Ischemia->Inflammation Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress This compound This compound TXA2_Synthase TXA2 Synthase Inhibition This compound->TXA2_Synthase TXA2_Synthase->Inflammation Reduces TXA2_Synthase->Oxidative_Stress Reduces Cytokines ↑ TNF-α, IL-6 Inflammation->Cytokines ROS ↑ ROS ↓ Glutathione Oxidative_Stress->ROS Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage ROS->Neuronal_Damage

This compound's anti-inflammatory and anti-oxidative pathways.

Comparative Performance Data

Preclinical Studies

This compound has been extensively evaluated in animal models of cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model in rats. These studies consistently demonstrate a reduction in infarct volume and improvement in neurological deficits.

Alternative Agent Animal Model Key Findings Reference
Norphenazone MCAO in ratsThis compound (3 mg/kg) significantly decreased the area and volume of cortical infarction. Norphenazone (1 and 3 mg/kg) showed no clear effects.[4][5]
Placebo/Control MCAO in ratsThis compound (3 mg/kg) decreased cortical infarction area and volume.[1]
Placebo/Control MCAO in miceThis compound (30 mg/kg, i.p.) significantly reduced cerebral infarction.[1]
Clinical Studies

Clinical trials have primarily compared this compound with the free radical scavenger Edaravone in patients with acute noncardioembolic ischemic stroke.

Alternative Agent Study Population Primary Endpoint Key Findings Reference
Edaravone Acute noncardioembolic ischemic strokeModified Rankin Scale (mRS) at 3 monthsEdaravone was not inferior to this compound. The rate of 'grade 0-1' on the mRS was 57.1% for Edaravone and 50.3% for this compound.[3]
Control Acute ischemic strokeImprovement in neurological impairment (MESSS)This compound showed a significant improvement in neurological impairment (Mean Difference = -4.17).[6][7][8]
Edaravone (Combination) Acute noncardioembolic ischemic stroke (Lacunar Infarction)Improvement in NIHSSThis compound monotherapy improved NIHSS by -1.4. Combination with Edaravone showed an improvement of -1.2. No significant difference.[9]
Edaravone (Combination) Acute noncardioembolic ischemic stroke (Atherothrombotic Infarction)Improvement in NIHSSThis compound monotherapy improved NIHSS by -2.4. Combination with Edaravone showed a non-significant improvement of -0.8.[9]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds like this compound.

Objective: To induce a reproducible ischemic brain injury in the territory of the middle cerebral artery.

Materials:

  • Male Sprague-Dawley rats (270-320 g)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • 4-0 nylon monofilament with a blunted, silicon-coated tip

  • Surgical microscope or loupes

  • Microvascular clips

Procedure:

  • Anesthesia and Incision: Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[4]

  • Vessel Ligation: Ligate the distal ECA and the CCA proximally. Place a temporary microvascular clip on the ICA.[4]

  • Filament Insertion: Make a small incision in the ECA stump and introduce the 4-0 monofilament through the ECA into the ICA. Advance the filament to occlude the origin of the middle cerebral artery.[4]

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.[5]

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., modified Neurological Severity Score).[4]

  • Infarct Volume Measurement: Euthanize the animal and slice the brain. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[4]

MCAO Experimental Workflow Anesthesia Anesthesia Incision Midline Neck Incision Anesthesia->Incision Ligation Vessel Ligation (ECA, CCA) Incision->Ligation Insertion Filament Insertion into ICA Ligation->Insertion Occlusion MCA Occlusion (e.g., 2h) Insertion->Occlusion Reperfusion Filament Withdrawal (Reperfusion) Occlusion->Reperfusion Assessment Neurological Assessment (24h) Reperfusion->Assessment Measurement Infarct Volume Measurement (TTC Staining) Assessment->Measurement

A typical MCAO experimental workflow.
Randomized Clinical Trial for Acute Ischemic Stroke

This protocol outlines a representative design for a clinical trial evaluating the efficacy and safety of this compound.

Objective: To compare the efficacy and safety of this compound with a control or alternative therapy in patients with acute ischemic stroke.

Study Design: A multicenter, randomized, controlled trial.[6][9]

Patient Population:

  • Inclusion Criteria: Patients aged 20 years or older with a diagnosis of acute noncardioembolic ischemic stroke, onset of symptoms within 24 hours, and motor dysfunction of upper and/or lower extremities.[9]

  • Exclusion Criteria: Intracranial hemorrhage, embolic infarction, transient ischemic attack, severe complications (e.g., cirrhosis, heart failure), or treatment with other specific medications post-stroke onset.[9]

Treatment Regimen:

  • This compound Group: Intravenous administration of 80 mg sodium this compound, twice daily for 14 days.[9]

  • Control/Alternative Group: Administration of placebo or an active comparator (e.g., Edaravone) following a similar regimen.[9]

Outcome Measures:

  • Primary Endpoint: Proportion of patients with a favorable outcome (e.g., modified Rankin Scale score of 0-1) at 3 months post-treatment.[9]

  • Secondary Endpoints: Change in neurological deficit scores (e.g., NIHSS) from baseline to various time points.[9]

  • Safety Endpoint: Incidence of adverse events, particularly hemorrhagic events.[6][7][8]

Conclusion

This compound demonstrates significant neuroprotective effects through its well-defined mechanism of inhibiting thromboxane A2 synthase, leading to improved cerebral microcirculation.[1] Preclinical studies consistently support its efficacy in reducing ischemic brain injury.[1] Clinical data, primarily from comparisons with Edaravone, indicate that this compound is an effective option for improving neurological outcomes in patients with acute noncardioembolic ischemic stroke.[3][9] However, a meta-analysis of randomized controlled trials suggests that while this compound is effective for improving neurological impairment during the treatment period, evidence for its effect on long-term death or disability is limited, warranting further large-scale, high-quality trials.[6][7][8] The multifaceted actions of this compound, encompassing anti-platelet, vasodilatory, anti-inflammatory, and anti-oxidative properties, make it a valuable agent for further investigation and a promising candidate for the management of acute ischemic stroke.[1]

References

A Comparative Study of Ozagrel and Ticlopidine in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet and antithrombotic effects of Ozagrel and ticlopidine (B1205844), two distinct antiplatelet agents, based on experimental data from rat models. The information presented herein is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.

Executive Summary

This compound, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, and ticlopidine, a P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor antagonist, both demonstrate efficacy in inhibiting platelet aggregation and thrombosis in rat models.[1] While both compounds are effective, their mechanisms of action, potency, and specific effects on different thrombotic pathways differ significantly. This guide synthesizes available preclinical data to facilitate a direct comparison of their pharmacological activities in rats.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and ticlopidine in various rat models.

Table 1: Comparative Efficacy in Inhibition of Platelet Aggregation and Thromboxane A2 Generation in Rats [1]

ParameterThis compound (Oral ID50, mg/kg)Ticlopidine (Oral ID50, mg/kg)
Inhibition of Blood TXA2 Generation0.3-
Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo)0.92-
Inhibition of ADP-Induced Platelet Aggregation (ex vivo)-Not specified

ID50: The dose required to produce 50% of the maximum inhibitory effect. '-': Data not available in the cited study.

Table 2: Comparative Efficacy in a Rat Model of Venous Thrombosis

ParameterThis compoundTiclopidine
Animal ModelRat Femoral Vein Thrombosis (Endothelial Injury)[2]Rat Jugular Vein Thrombosis (Endothelial Damage)
EfficacyID50: 13.7 mg/kg (p.o.)[2]Potent antithrombotic effect

ID50: The dose required to inhibit thrombosis by 50%. 'p.o.': Per os (by mouth).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure a clear understanding and facilitate reproducibility.

Rat Femoral Vein Thrombosis Model (for this compound)

This in vivo model is utilized to assess the antithrombotic effects of a compound following endothelial injury.[2]

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral vein is surgically exposed.[2]

Induction of Thrombosis: Endothelial injury is induced by applying a filter paper saturated with ferric chloride to the surface of the vein for a specific duration. This chemical injury initiates thrombus formation.[2]

Drug Administration: this compound or a vehicle is administered orally (p.o.) or intravenously (i.v.) at various doses prior to the induction of injury.[2]

Measurement of Thrombosis: The formation of an occlusive thrombus is monitored, and the dose-dependent inhibition of thrombus formation is determined. The dose required to inhibit thrombosis by 50% (ID50) is then calculated.[2]

Rat Jugular Vein Thrombosis Model (for Ticlopidine)

This model assesses the antithrombotic effect of a compound in a scenario of venous thrombosis induced by endothelial damage.

Animal Preparation: Rats are anesthetized, and the jugular vein is exposed.

Induction of Thrombosis: Vessel wall damage is generated by freezing a small segment of the jugular vein, leading to de-endothelialization. Upon re-establishing blood flow, platelets adhere to the subendothelium, leading to aggregation and fibrin (B1330869) net formation, ultimately resulting in a thrombus.

Drug Administration: Ticlopidine is administered to the rats prior to the procedure.

Evaluation of Antithrombotic Effect: The effect of ticlopidine on thrombus formation is evaluated by observing the reduction in the number and size of platelet aggregates and the inhibition of platelet degranulation.

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of an agonist to induce platelet aggregation in platelet-rich plasma (PRP) obtained from treated animals.

PRP Preparation: Whole blood is collected from rats treated with the test compound or vehicle. The blood is centrifuged at a low speed to obtain PRP.[3]

Aggregation Measurement: The PRP is placed in an aggregometer, which measures light transmittance. A baseline is established before adding an agonist (e.g., arachidonic acid for this compound, ADP for ticlopidine) to induce aggregation. As platelets aggregate, the light transmittance through the PRP increases, and this change is recorded over time.[3]

Data Analysis: The maximum percentage of platelet aggregation is determined, and the inhibitory effect of the compound is calculated relative to the control group. The dose that inhibits aggregation by 50% (ID50) is then determined.[3]

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_this compound This compound Pathway cluster_Ticlopidine Ticlopidine Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1 TXA2 Thromboxane A2 PGH2->TXA2 TXA2 Synthase Platelet_Aggregation_Vaso Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation_Vaso This compound This compound This compound->PGH2 Inhibits TXA2 Synthase ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Ticlopidine Ticlopidine (Active Metabolite) Ticlopidine->P2Y12 Irreversibly Blocks

Caption: Mechanisms of action for this compound and Ticlopidine.

Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Thrombosis Model cluster_ExVivo Ex Vivo Platelet Aggregation Animal_Prep Animal Preparation (Rat) Drug_Admin Drug Administration (this compound or Ticlopidine) Animal_Prep->Drug_Admin Thrombosis_Induction Induce Thrombosis (e.g., Ferric Chloride) Drug_Admin->Thrombosis_Induction Data_Collection Monitor Thrombus Formation Thrombosis_Induction->Data_Collection Analysis_InVivo Calculate ID50 Data_Collection->Analysis_InVivo Blood_Collection Blood Collection from Treated Rats PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Aggregation_Assay Induce Aggregation (Arachidonic Acid or ADP) PRP_Prep->Aggregation_Assay Measure_Aggregation Measure Aggregation (Aggregometer) Aggregation_Assay->Measure_Aggregation Analysis_ExVivo Calculate ID50 Measure_Aggregation->Analysis_ExVivo

Caption: Generalized experimental workflow for evaluation.

References

Ozagrel in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of clinical trial data on Ozagrel for the treatment of acute ischemic stroke. It offers an objective comparison with alternative therapies, supported by quantitative data from meta-analyses and individual clinical trials. Detailed experimental protocols and visualizations of key biological pathways and clinical trial workflows are presented to facilitate a deeper understanding of this compound's role in stroke management.

Comparative Efficacy and Safety of this compound

This compound, a selective thromboxane (B8750289) A2 synthase inhibitor, has been investigated for its potential to improve neurological outcomes after an acute ischemic stroke. A meta-analysis of randomized controlled trials provides insight into its efficacy and safety profile when compared to control treatments.

Table 1: Summary of this compound vs. Control in Acute Ischemic Stroke (Meta-Analysis Data)

Outcome MeasureThis compound GroupControl GroupMetricValue (95% CI)SignificanceReference
Neurological Improvement (MESSS)--Mean Difference-4.17 (-4.95 to -3.40)P < 0.00001[1]
Death at Follow-up--Relative Risk0.67 (0.11 to 4.04)P = 0.67[1]
Severe Adverse Events (Digestive Hemorrhage, Hemorrhagic Stroke)---No Significant Difference-[1]

MESSS: Modified Edinburgh-Scandinavian Stroke Scale. A negative mean difference indicates a greater improvement in the this compound group.

Comparison with Other Stroke Therapies

Direct head-to-head trials of this compound against other standard antiplatelet agents like aspirin (B1665792) and clopidogrel (B1663587) are limited. However, studies involving combination therapy and comparisons with other neuroprotective agents provide some context for its performance.

A study comparing this compound in combination with aspirin versus aspirin alone in patients with acute cerebral infarction who were beyond the thrombolytic time window showed a significantly better clinical outcome for the combination therapy group at 14 days, as measured by the National Institutes of Health Stroke Scale (NIHSS) and a motor strength scale.

Table 2: this compound + Aspirin vs. Aspirin Alone

Outcome MeasureThis compound + Aspirin GroupAspirin Alone GroupMetricP-valueReference
NIHSS Score at 14 days---0.007[2]
Motor Strength Scale Score at 14 days---<0.001[2]

Furthermore, a clinical trial compared this compound with Edaravone, a free radical scavenger, in patients with acute noncardioembolic ischemic stroke. The study found no significant difference in the improvement of neurological symptoms between the two treatments, suggesting this compound's comparable efficacy in this patient population.[3] A retrospective study also indicated that this compound monotherapy was effective in improving NIHSS scores in patients with lacunar and atherothrombotic infarctions.[4]

It is important to note that while this compound shows promise in the acute phase of ischemic stroke, its long-term efficacy in preventing recurrent strokes, disability, or death has not been extensively studied.[5][6] Established antiplatelet agents like aspirin and clopidogrel remain the standard for long-term secondary stroke prevention.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating clinical research. Below are representative protocols for clinical trials evaluating this compound in acute ischemic stroke.

Protocol 1: this compound vs. Placebo in Acute Ischemic Stroke (Representative)
  • Objective: To assess the efficacy and safety of this compound in patients who have experienced an acute ischemic stroke.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.

  • Patient Population:

    • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of acute ischemic stroke, typically within 48-72 hours of symptom onset. Neurological deficit assessed by a standardized scale (e.g., NIHSS).

    • Exclusion Criteria: Patients with hemorrhagic stroke, rapidly improving symptoms, severe stroke with a very poor prognosis, contraindications to antiplatelet therapy, or significant comorbidities that could interfere with the study.

  • Treatment Regimen:

    • This compound Group: Intravenous infusion of this compound (e.g., 80 mg) administered over a specified period (e.g., 2 hours), twice daily for 14 days.[7]

    • Placebo Group: Intravenous infusion of a matching placebo on the same schedule as the this compound group.[7]

    • Standard Care: All patients receive the best local standard of care for acute stroke, including management of blood pressure, blood glucose, and other supportive measures.

  • Outcome Measures:

    • Primary Endpoint: Change in a neurological score (e.g., NIHSS or MESSS) from baseline to the end of the treatment period (e.g., day 14).

    • Secondary Endpoints: Proportion of patients with a favorable outcome on a disability scale (e.g., modified Rankin Scale), incidence of adverse events, and mortality rate at a specified follow-up time (e.g., 3 months).

Protocol 2: this compound + Aspirin vs. Aspirin Alone
  • Objective: To determine if the combination of this compound and aspirin is more effective than aspirin alone for acute ischemic stroke.

  • Study Design: A randomized, controlled clinical trial.

  • Patient Population: Patients with non-cardiogenic acute ischemic stroke who are not eligible for thrombolytic therapy.

  • Treatment Regimen:

    • Combination Group: this compound sodium administered intravenously (e.g., 80 mg twice daily) plus a low dose of aspirin (e.g., 100 mg daily).[2]

    • Monotherapy Group: Aspirin alone (e.g., 100 mg daily).[2]

  • Outcome Measures: Clinical outcomes were assessed at 14 days using the NIHSS and a motor strength scale.[2]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase. In the arachidonic acid cascade, cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is then metabolized by different enzymes to produce various prostanoids. Thromboxane A2 synthase converts PGH2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces the production of TXA2, leading to vasodilation and decreased platelet aggregation, which is beneficial in the context of ischemic stroke.

Ozagrel_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction This compound This compound This compound->TXA2_Synthase Inhibits

This compound's inhibitory action on the Thromboxane A2 pathway.
Typical Clinical Trial Workflow for this compound in Acute Stroke

The workflow for a randomized controlled trial of this compound in acute ischemic stroke follows a structured process from patient recruitment to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Ozagrel_Arm This compound Treatment Group Randomization->Ozagrel_Arm Control_Arm Control/Alternative Treatment Group Randomization->Control_Arm Treatment_Period Treatment Period (e.g., 14 days) Ozagrel_Arm->Treatment_Period Control_Arm->Treatment_Period Follow_Up Follow-Up (e.g., 90 days) Treatment_Period->Follow_Up Data_Collection Data Collection (Efficacy and Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Publication Analysis->Results

A typical workflow for an acute stroke clinical trial.

References

Ozagrel in Combination with Other Antiplatelet Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ozagrel, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, presents a targeted approach to antiplatelet therapy. By blocking the synthesis of TXA2, a potent mediator of platelet aggregation and vasoconstriction, this compound offers a distinct mechanism of action compared to other antiplatelet agents such as aspirin (B1665792) (a cyclooxygenase-1 inhibitor) and P2Y12 receptor antagonists (e.g., clopidogrel (B1663587), ticagrelor).[1][2] This guide provides a comparative analysis of this compound in combination with other antiplatelet agents, supported by available experimental data, to inform preclinical and clinical research in the development of novel antithrombotic strategies.

Mechanism of Action: A Synergistic Approach

Combining antiplatelet agents with different mechanisms of action is a common strategy to enhance efficacy. This compound's selective inhibition of TXA2 synthase complements the mechanisms of other antiplatelet drugs. For instance, while aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), preventing the formation of prostaglandin (B15479496) H2 (PGH2), the precursor for TXA2, this compound acts downstream by specifically inhibiting the conversion of PGH2 to TXA2.[1] P2Y12 inhibitors, on the other hand, block the binding of adenosine (B11128) diphosphate (B83284) (ADP) to its receptor on platelets, a key step in platelet activation and aggregation. The concurrent use of this compound with these agents can therefore target multiple pathways involved in thrombosis.

Comparative Performance Data

Direct head-to-head comparative studies of this compound in combination with various antiplatelet agents are limited in publicly available literature. However, preclinical and clinical studies provide insights into the potential efficacy and safety of such combinations.

Preclinical Data

A study in a rat model of femoral vein thrombosis induced by endothelial injury demonstrated the antithrombotic effects of this compound. While this study did not directly compare combination therapies, it provided dose-dependent efficacy data for this compound alone. In a separate study, a novel codrug of this compound and paeonol (B1678282) (a bioactive ingredient with antiplatelet properties) was synthesized and evaluated for its antiplatelet aggregation activity. The IC50 values for this codrug against arachidonic acid (AA) and ADP-induced platelet aggregation were determined, showcasing a potent inhibitory effect.[2] Although this is not a direct combination study, it highlights the potential for synergistic effects when this compound's mechanism is combined with other antiplatelet actions.

Therapy/CompoundAgonistIC50 (µM)Animal Model/System
This compound-Paeonol Codrug (PNC3)Arachidonic Acid (AA)52.46–692.40In vitro (Rat Platelets)[2]
This compound-Paeonol Codrug (PNC3)Adenosine Diphosphate (ADP)485–1,000In vitro (Rat Platelets)[2]
Clinical Data

A clinical study investigating the combination of this compound with low-dose aspirin in patients with acute ischemic stroke suggested a favorable outcome compared to aspirin monotherapy.[3] Patients receiving the combination therapy showed better neurological improvement. However, this study did not provide quantitative data on platelet aggregation inhibition.

It is important to note that the combination of any antiplatelet agents has the potential to increase the risk of bleeding.[4] Careful consideration of the benefit-risk profile is crucial in the development and clinical application of combination therapies.

Signaling Pathways and Experimental Workflows

To understand the interplay between this compound and other antiplatelet agents, it is essential to visualize the targeted signaling pathways and the typical experimental workflows used to evaluate their efficacy.

Platelet Activation Pathways Signaling Pathways of Antiplatelet Agents cluster_0 Arachidonic Acid Pathway cluster_1 ADP Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 TXA2 Synthase TXA2 Synthase Prostaglandin H2->TXA2 Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) TXA2 Synthase->Thromboxane A2 (TXA2) Platelet Activation Platelet Activation Thromboxane A2 (TXA2)->Platelet Activation Aspirin Aspirin Aspirin->COX-1 Inhibits This compound This compound This compound->TXA2 Synthase Inhibits ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor P2Y12 Receptor->Platelet Activation Activation Clopidogrel/Ticagrelor Clopidogrel/Ticagrelor Clopidogrel/Ticagrelor->P2Y12 Receptor Inhibits Platelet Aggregation Platelet Aggregation Platelet Activation->Platelet Aggregation

Caption: Targeted signaling pathways of this compound and other antiplatelet agents.

Experimental Workflow Experimental Workflow for Evaluating Antiplatelet Combinations cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Blood Collection Blood Collection Platelet-Rich Plasma (PRP) Preparation Platelet-Rich Plasma (PRP) Preparation Blood Collection->Platelet-Rich Plasma (PRP) Preparation Incubation with Antiplatelet Agents Incubation with Antiplatelet Agents Platelet-Rich Plasma (PRP) Preparation->Incubation with Antiplatelet Agents Platelet Aggregometry Platelet Aggregometry Incubation with Antiplatelet Agents->Platelet Aggregometry Data Analysis (e.g., % Inhibition, IC50) Data Analysis (e.g., % Inhibition, IC50) Platelet Aggregometry->Data Analysis (e.g., % Inhibition, IC50) Animal Model of Thrombosis Animal Model of Thrombosis Drug Administration (Combination Therapy) Drug Administration (Combination Therapy) Animal Model of Thrombosis->Drug Administration (Combination Therapy) Measurement of Thrombus Formation Measurement of Thrombus Formation Drug Administration (Combination Therapy)->Measurement of Thrombus Formation Bleeding Time Assay Bleeding Time Assay Drug Administration (Combination Therapy)->Bleeding Time Assay Efficacy and Safety Assessment Efficacy and Safety Assessment Measurement of Thrombus Formation->Efficacy and Safety Assessment Bleeding Time Assay->Efficacy and Safety Assessment

Caption: A typical experimental workflow for preclinical evaluation.

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

Objective: To measure the in vitro effect of this compound in combination with other antiplatelet agents on platelet aggregation induced by various agonists.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy human donors or experimental animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Incubation with Antiplatelet Agents:

    • Pre-incubate aliquots of PRP with this compound alone, another antiplatelet agent alone (e.g., aspirin, clopidogrel metabolite, ticagrelor), or a combination of this compound and another agent at various concentrations. A vehicle control is also included.

    • Incubation is typically performed at 37°C for a specified time (e.g., 10-30 minutes).

  • Induction and Measurement of Aggregation:

    • Place the PRP samples in an aggregometer cuvette with a stir bar at 37°C.

    • Add a platelet agonist, such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen, to induce platelet aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined for each condition.

    • The percentage inhibition of aggregation for each drug or combination is calculated relative to the vehicle control.

    • IC50 values (the concentration of an inhibitor that causes 50% inhibition of the maximal response) can be calculated from dose-response curves.

Thromboxane A2 (TXA2) Synthase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of TXA2 synthase, which can be performed in the presence or absence of other antiplatelet agents to assess for any interaction at the enzyme level.

Methodology:

  • Preparation of Platelet Microsomes:

    • Isolate platelets from PRP by centrifugation.

    • Lyse the platelets and prepare a microsomal fraction, which contains the TXA2 synthase enzyme, by ultracentrifugation.

  • Enzyme Reaction:

    • In a reaction tube, combine the platelet microsome preparation with a buffer solution.

    • Add various concentrations of this compound or a vehicle control.

    • Initiate the enzymatic reaction by adding the substrate, Prostaglandin H2 (PGH2).

    • Incubate the mixture at 37°C for a defined period (e.g., 1-2 minutes).

  • Quantification of Thromboxane B2 (TXB2):

    • Stop the reaction.

    • Measure the concentration of TXB2, the stable metabolite of TXA2, using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound's selective mechanism of action as a TXA2 synthase inhibitor makes it a compelling candidate for combination therapy with other antiplatelet agents. While direct comparative data is still emerging, the available evidence suggests that such combinations could offer enhanced antithrombotic efficacy. Further preclinical and clinical studies are warranted to fully elucidate the synergistic potential and the safety profile of this compound in combination with agents like aspirin, clopidogrel, and ticagrelor. The detailed experimental protocols provided in this guide offer a framework for conducting such vital research.

References

Ozagrel's Selective Inhibition Profile: A Comparative Analysis of Cross-Reactivity with Other Synthases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the pharmacological profile of Ozagrel, a potent antiplatelet agent, reveals a high degree of selectivity for its primary target, thromboxane (B8750289) A2 (TXA2) synthase, with minimal cross-reactivity with other key synthases in the arachidonic acid cascade. This guide provides an objective comparison of this compound's performance against alternative enzymatic pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a selective inhibitor of thromboxane A2 synthase, an enzyme crucial for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[1][2] By specifically targeting this enzyme, this compound effectively reduces the levels of TXA2, thereby mitigating its pro-thrombotic effects.[3][4] This targeted mechanism of action is central to its therapeutic applications in conditions such as cerebral ischemia and thrombosis.[4][5]

Comparative Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against various synthases. The data clearly demonstrates this compound's high affinity for thromboxane A2 synthase, with significantly lower activity against other related enzymes, highlighting its remarkable selectivity.

EnzymeIC50 ValueSpecies/SystemReference
Thromboxane A2 Synthase 4 nM - 11 nM Rabbit Platelets / Not Specified[1][2][3][6]
Cyclooxygenase (COX)> 1 mMNot Specified[2][3]
Prostacyclin (PGI2) Synthase> 1 mMNot Specified[2][3]
Prostaglandin (B15479496) E2 (PGE2) Isomerase> 1 mMNot Specified[3][6]
5-LipoxygenaseNot affectedNot Specified[3][5]

Data Interpretation: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data illustrates that this compound is over 100,000-fold more selective for thromboxane A2 synthase compared to other key enzymes in the prostanoid synthesis pathway, such as cyclooxygenase and prostacyclin synthase.[3] This high selectivity minimizes the potential for off-target effects that could arise from the inhibition of other essential enzymes.

Signaling Pathway of Prostanoid Synthesis and this compound's Point of Inhibition

The following diagram illustrates the arachidonic acid cascade and the specific point of action for this compound. By inhibiting thromboxane A2 synthase, this compound blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2, without significantly impacting the synthesis of other prostanoids like prostacyclin (PGI2) and prostaglandins (B1171923).

Arachidonic Acid Cascade and this compound's Mechanism of Action AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase PGE2_Isomerase PGE2 Isomerase PGH2->PGE2_Isomerase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 PGE2 Prostaglandin E2 (PGE2) PGE2_Isomerase->PGE2 This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->TXA2_Synthase

Caption: this compound selectively inhibits Thromboxane A2 Synthase.

Experimental Protocols

The determination of this compound's selectivity involves a series of in vitro enzymatic assays. The following provides a detailed methodology for the key experiments cited.

Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for thromboxane A2 synthase.

Materials:

  • Purified or microsomal preparation of thromboxane A2 synthase (e.g., from rabbit platelets).[6][7]

  • Prostaglandin H2 (PGH2) substrate.[6]

  • This compound hydrochloride.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).[6]

  • Stopping solution (e.g., citric acid).[6]

  • Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2).[6]

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction: In a microplate, combine the thromboxane A2 synthase preparation with varying concentrations of this compound or a vehicle control. Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.[6]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the PGH2 substrate.[6][7]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C.[6][7]

  • Reaction Termination: Stop the reaction by adding the stopping solution.[6][7]

  • Quantification of TXB2: Measure the concentration of TXB2, the stable metabolite of TXA2, using a competitive ELISA kit.[6][7]

  • Data Analysis: Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration to determine the IC50 value.[6]

Selectivity Assays

Objective: To assess the inhibitory activity of this compound against other synthases.

Methodology: To determine the selectivity of this compound, similar enzymatic assays are conducted using purified or recombinant cyclooxygenase (COX-1 and COX-2), prostacyclin (PGI2) synthase, and prostaglandin E2 (PGE2) isomerase.[3] The respective products of these enzymes (e.g., prostaglandins for COX, 6-keto-PGF1α for PGI2 synthase) are measured to assess the inhibitory activity of this compound.[3] The IC50 values are then determined and compared to that obtained for thromboxane A2 synthase.

Experimental Workflow for Determining Enzyme Inhibition

The following diagram outlines the general workflow for assessing the inhibitory effect of a compound like this compound on synthase activity.

Workflow for Synthase Inhibition Assay Start Start Prep_Enzyme Prepare Enzyme Solution (e.g., TXA2 Synthase) Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Incubate Pre-incubate Enzyme with this compound Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Add_Substrate Add Substrate (e.g., PGH2) Incubate->Add_Substrate Reaction Enzymatic Reaction (37°C) Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_Product Measure Product Formation (e.g., TXB2 via ELISA) Stop_Reaction->Measure_Product Analyze Data Analysis (Calculate IC50) Measure_Product->Analyze End End Analyze->End

References

A Comparative Benchmark: Ozagrel Versus Novel Thromboxane A2 Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet and antithrombotic therapies, the selective inhibition of thromboxane (B8750289) A2 (TXA2) synthase represents a targeted approach to mitigating pathological vasoconstriction and platelet aggregation.[1][2][3] Ozagrel, a well-established and highly selective TXA2 synthase inhibitor, has been a cornerstone in the treatment of conditions like cerebral vasospasm and ischemic stroke.[2][3][4] This guide provides an objective comparison of this compound against other TXA2 synthase inhibitors, including novel compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.

Mechanism of Action: A Targeted Approach

This compound's primary mechanism of action is the potent and selective inhibition of TXA2 synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 (PGH2) into TXA2.[2][5] This targeted inhibition leads to a significant reduction in TXA2 levels, a potent mediator of platelet aggregation and vasoconstriction.[1][5] An important consequence of this action is the potential redirection of PGH2 metabolism towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which is a vasodilator and an inhibitor of platelet aggregation.[2][6] This dual effect of reducing a pro-thrombotic agent while potentially increasing an anti-thrombotic one makes TXA2 synthase inhibitors a compelling class of drugs.[2]

In Vitro and In Vivo Efficacy: A Comparative Analysis

The potency and selectivity of this compound have been demonstrated in numerous preclinical studies. When compared to other antiplatelet agents, this compound exhibits a high degree of selectivity for TXA2 synthase. For instance, its inhibitory activity against cyclooxygenase (COX) is negligible, highlighting its targeted mechanism compared to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[1]

More recent research has brought forward novel TXA2 synthase inhibitors, such as Pyragrel, which have shown promising safety and efficacy profiles in early-phase clinical trials.[7] The following tables summarize the available quantitative data to facilitate a direct comparison between this compound and other relevant inhibitors.

Table 1: In Vitro Potency of TXA2 Synthase Inhibitors
Compound Target IC50 Species
This compoundTXA2 Synthase4 nM - 11 nM[1][8]Human, Rabbit[6][8]
Isbogrel (CV-4151)TXA2 Synthase--
PyragrelTXA2 Synthase--
AspirinCOX-1/COX-2--
Table 2: In Vivo Efficacy of TXA2 Synthase Inhibitors in Rats
Compound Inhibition of TXA2 Generation (Oral ID50) Inhibition of Ex Vivo Arachidonic Acid-Induced Platelet Aggregation (Oral ID50)
This compound0.3 mg/kg[9][10]0.92 mg/kg[9][10]
Isbogrel (CV-4151)0.04 mg/kg[9][10]0.06 mg/kg[9][10]
Aspirin6.4 mg/kg[10]7.0 mg/kg[10]

ID50: The dose required to achieve 50% inhibition of the biological response. A lower ID50 indicates higher potency.

Clinical Insights and Safety Profile

Clinical studies have demonstrated the efficacy of this compound in improving neurological outcomes in patients with acute ischemic stroke.[4][11] A meta-analysis of randomized controlled trials indicated that this compound is effective in improving neurological impairment in these patients.[4] The most common severe adverse events associated with this compound are bleeding-related, such as digestive hemorrhage and hemorrhagic stroke; however, the incidence is not significantly different from control groups in some studies.[4]

A Phase I trial of a novel inhibitor, Pyragrel, demonstrated that it was safe and well-tolerated in healthy volunteers at various doses.[7] Long-term toxicity studies in animal models suggested that Pyragrel may have a superior safety profile compared to this compound, with a higher maximum safe dose.[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the TXA2 signaling pathway and a general workflow for assessing inhibitor efficacy.

TXA2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) PGI2 Prostacyclin (PGI2) COX->PGH2 TXA2_Synthase->TXA2 PGI2_Synthase->PGI2 This compound This compound & Novel TXA2 Synthase Inhibitors This compound->TXA2_Synthase Inhibits

Caption: TXA2 Synthesis Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (e.g., Rats) Enzyme_Assay TXA2 Synthase Inhibition Assay (IC50) Platelet_Aggregation Platelet Aggregation Assay (IC50) Drug_Admin Oral Administration of This compound or Novel Inhibitor Platelet_Aggregation->Drug_Admin Blood_Sampling Blood Sample Collection Drug_Admin->Blood_Sampling TXA2_Measurement Ex Vivo Measurement of TXA2 Generation (ID50) Blood_Sampling->TXA2_Measurement Aggregation_ExVivo Ex Vivo Platelet Aggregation Assay (ID50) Blood_Sampling->Aggregation_ExVivo End Efficacy Comparison TXA2_Measurement->End Aggregation_ExVivo->End Start Compound Screening Start->Enzyme_Assay

Caption: Experimental Workflow for Inhibitor Comparison.

Detailed Experimental Protocols

1. Thromboxane A2 Synthase Inhibition Assay (In Vitro)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TXA2 synthase.

  • Methodology:

    • Enzyme Preparation: Microsomes containing TXA2 synthase are prepared from platelets (e.g., human or rabbit) through differential centrifugation.

    • Reaction Mixture: The reaction is initiated by adding the substrate, PGH2, to a mixture containing the platelet microsomes and varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

    • Incubation: The mixture is incubated at 37°C for a specified period.

    • Quantification: The reaction is stopped, and the amount of TXA2 produced is quantified by measuring its stable metabolite, thromboxane B2 (TXB2), using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.[5]

2. Platelet Aggregation Assay (Ex Vivo)

  • Objective: To assess the effect of a test compound on platelet aggregation induced by an agonist.

  • Methodology:

    • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from animals previously treated with the test compound or vehicle.

    • Aggregation Measurement: The PRP is placed in an aggregometer, and platelet aggregation is induced by adding an agonist such as arachidonic acid.

    • Data Recording: The change in light transmittance, which correlates with the degree of platelet aggregation, is recorded over time.

    • Data Analysis: The maximum percentage of platelet aggregation is determined for each treatment group, and the ID50 value is calculated.[9]

Conclusion

This compound remains a potent and highly selective inhibitor of TXA2 synthase with proven clinical efficacy.[1][4] The emergence of novel inhibitors like Pyragrel, with potentially improved safety profiles, signifies ongoing progress in this therapeutic area.[7] The comparative data presented, while highlighting the greater in vivo potency of compounds like Isbogrel in preclinical models, underscores the need for further head-to-head clinical trials to definitively establish the relative efficacy and safety of these novel agents in human populations. The detailed experimental protocols provided serve as a foundation for future research aimed at discovering and characterizing the next generation of TXA2 synthase inhibitors.

References

Ozagrel's Anti-Inflammatory Properties: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ozagrel, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, has demonstrated anti-inflammatory effects in various in vivo models, primarily attributed to its modulation of the arachidonic acid cascade. This guide provides a comparative analysis of this compound's anti-inflammatory properties, supported by experimental data from preclinical studies, and contrasts its efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Beyond Platelet Aggregation

This compound's primary mechanism of action is the inhibition of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane A2.[1] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking TXA2 production, this compound not only exerts its well-known anti-platelet effects but also influences inflammatory pathways. The accumulation of PGH2, due to the inhibition of TXA2 synthase, can lead to its preferential conversion into other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-inflammatory properties. This shunting of the arachidonic acid pathway is believed to contribute significantly to this compound's anti-inflammatory actions.

In Vivo Validation of Anti-Inflammatory Efficacy

While extensively studied for its role in thrombosis and cerebral ischemia, the direct anti-inflammatory effects of this compound have been investigated in specific in vivo models.

Acetaminophen-Induced Liver Injury Model

In a mouse model of acetaminophen-induced liver injury, a condition with a significant inflammatory component, this compound treatment demonstrated protective effects. Administration of this compound (200 mg/kg) 30 minutes after acetaminophen (B1664979) overdose significantly attenuated the increase in serum alanine (B10760859) aminotransferase (ALT) levels, a key marker of liver damage. Furthermore, this compound treatment reduced the severity of hepatic centrilobular necrosis and hemorrhaging.[2]

Table 1: Effect of this compound on Acetaminophen-Induced Hepatotoxicity in Mice

Treatment GroupDoseKey Findings
This compound200 mg/kg (i.p.)Significantly attenuated the increase in serum ALT levels and reduced the severity of hepatic centrilobular necrosis and hemorrhaging.[2]

Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

To provide a comprehensive perspective, it is essential to compare this compound's anti-inflammatory activity with that of conventional NSAIDs, such as Indomethacin and Ibuprofen, in established animal models of inflammation. Although direct comparative studies with this compound in these specific models are limited in the public domain, data on the effects of these NSAIDs provide a benchmark for anti-inflammatory efficacy.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate acute inflammation. Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.

Indomethacin, a potent cyclooxygenase (COX) inhibitor, has been shown to significantly inhibit carrageenan-induced paw edema. For instance, at a dose of 10 mg/kg, Indomethacin demonstrated a 54% inhibition of edema development at 3 and 4 hours post-carrageenan injection.[3]

Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point% Inhibition of Edema
Indomethacin10 mg/kgp.o.3 hours54%[3]
Indomethacin10 mg/kgp.o.4 hours54%[3]
Naproxen15 mg/kgp.o.3 hours73%[3]
Naproxen15 mg/kgp.o.4 hours60%[3]
Arachidonic Acid-Induced Ear Edema

Topical application of arachidonic acid to the mouse ear induces a rapid and intense inflammatory response, primarily mediated by the metabolic products of the cyclooxygenase and lipoxygenase pathways. This model is particularly useful for evaluating inhibitors of these pathways.[4]

Orally administered 5-lipoxygenase inhibitors and dual COX/lipoxygenase inhibitors have been shown to dose-dependently inhibit both edema formation and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in this compound's mechanism of action and a general workflow for evaluating anti-inflammatory agents in the carrageenan-induced paw edema model.

Mechanism of Action of this compound in the Arachidonic Acid Cascade MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI Synthase Inflammation Inflammation TXA2->Inflammation PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction AntiInflammation Anti-inflammation PGI2->AntiInflammation Vasodilation Vasodilation PGI2->Vasodilation This compound This compound TXA2Synthase Thromboxane A2 Synthase This compound->TXA2Synthase Inhibits COX Cyclooxygenase (COX) PGISynthase Prostacyclin Synthase

Caption: this compound inhibits Thromboxane A2 synthase, shunting the pathway towards anti-inflammatory prostacyclin.

Experimental Workflow: Carrageenan-Induced Paw Edema Start Start AnimalAcclimatization Animal Acclimatization (e.g., Wistar Rats) Start->AnimalAcclimatization Grouping Grouping of Animals (Control, Vehicle, Test Drug) AnimalAcclimatization->Grouping DrugAdministration Drug Administration (e.g., this compound, Indomethacin) Grouping->DrugAdministration CarrageenanInjection Subplantar Injection of Carrageenan (1%) DrugAdministration->CarrageenanInjection 30-60 min prior PawVolumeMeasurement Measure Paw Volume at Different Time Intervals (e.g., 1, 2, 3, 4, 5 hours) CarrageenanInjection->PawVolumeMeasurement DataAnalysis Data Analysis (% Inhibition of Edema) PawVolumeMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing anti-inflammatory drugs in the carrageenan-induced paw edema model.

Experimental Protocols

Acetaminophen-Induced Liver Injury in Mice
  • Animal Model: Male ICR mice.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of acetaminophen (330 mg/kg).

  • Drug Administration: this compound (200 mg/kg) is administered i.p. 30 minutes after the acetaminophen injection.

  • Parameters Measured:

    • Serum ALT levels: Blood samples are collected at various time points (e.g., 6, 12, 24 hours) after acetaminophen administration, and serum ALT levels are measured using a standard biochemical analyzer.

    • Histopathology: Liver tissues are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of necrosis and inflammation.[2]

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (150-200 g).

  • Drug Administration: Test compounds (e.g., Indomethacin 10 mg/kg) or vehicle are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[3]

Conclusion

The available in vivo data suggests that this compound possesses anti-inflammatory properties, likely stemming from its primary mechanism of inhibiting thromboxane A2 synthesis and redirecting the arachidonic acid cascade towards the production of anti-inflammatory prostaglandins. While its efficacy has been demonstrated in a model of acetaminophen-induced liver injury, further studies are warranted to comprehensively evaluate its anti-inflammatory potential in classical models of acute and chronic inflammation and to establish a clear dose-response relationship. Direct comparative studies with standard NSAIDs in these models would be invaluable for positioning this compound within the landscape of anti-inflammatory therapeutics.

References

Ozagrel vs. Edaravone: A Comparative Guide in Acute Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent neuroprotective agents, Ozagrel and Edaravone, in the context of acute ischemic stroke models. While direct head-to-head preclinical studies are limited, this document synthesizes available experimental data to offer an objective comparison of their mechanisms, efficacy, and the protocols used in their evaluation.

At a Glance: this compound vs. Edaravone

FeatureThis compoundEdaravone
Primary Mechanism Thromboxane (B8750289) A2 Synthase InhibitorFree Radical Scavenger
Key Therapeutic Actions Anti-platelet aggregation, VasodilationAntioxidant, Anti-inflammatory
Primary Target Arachidonic Acid CascadeReactive Oxygen Species (ROS)
Preclinical Efficacy Reduces infarct volume and improves neurological deficitsReduces infarct volume and improves functional outcomes

Mechanisms of Action

This compound and Edaravone exert their neuroprotective effects through distinct but complementary pathways.

This compound , a selective thromboxane A2 (TXA2) synthase inhibitor, targets the arachidonic acid cascade.[1][2] During an ischemic event, platelet activation leads to the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[2] By inhibiting TXA2 synthase, this compound reduces TXA2 levels, thereby decreasing vasoconstriction and platelet aggregation, which helps to improve cerebral blood flow.[2] Furthermore, this inhibition can redirect the metabolic pathway towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[2]

Edaravone is a potent free radical scavenger.[3] Following an ischemic stroke, a surge in reactive oxygen species (ROS) causes significant oxidative stress, leading to lipid peroxidation, endothelial cell injury, and neuronal death.[3][4] Edaravone effectively neutralizes these free radicals, thereby mitigating oxidative damage.[3][4] Additionally, Edaravone has been shown to possess anti-inflammatory properties and can modulate signaling pathways such as NF-κB.

Signaling Pathway Diagrams

Ozagrel_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 This compound This compound This compound->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation Neuroprotection Neuroprotection Platelet_Inhibition->Neuroprotection Vasodilation->Neuroprotection Ischemia Ischemia Ischemia->AA

This compound's Mechanism of Action

Edaravone_Pathway Ischemia Ischemia/Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Endothelial_Damage Endothelial Damage Oxidative_Stress->Endothelial_Damage Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death

Edaravone's Mechanism of Action

Preclinical Efficacy Data

The following tables summarize quantitative data from key preclinical studies in rodent models of acute ischemic stroke.

Table 1: Efficacy of this compound in Rodent Stroke Models

Animal ModelSpeciesThis compound DoseKey Findings
MCAORat3 mg/kgDecreased cortical infarction area and volume.
MCAOMouse30 mg/kg i.p.Significantly reduced cerebral infarction.
BCCAoRat10 & 20 mg/kg, p.o.Ameliorated endothelial dysfunction, memory deficits, and biochemical changes.
Hyperhomocysteinemia-induced Vascular Cognitive ImpairmentRat10 & 20 mg/kg, p.o.Improved endothelial dysfunction, learning, and memory.

MCAO: Middle Cerebral Artery Occlusion; BCCAo: Bilateral Common Carotid Artery Occlusion; i.p.: intraperitoneal; p.o.: oral administration.

Table 2: Efficacy of Edaravone in Rodent Stroke Models

Animal ModelSpeciesEdaravone DoseKey Findings
MCAORat3 mg/kg (two doses)Reduced infarct volume and brain swelling; decreased plasma levels of IL-1β and MMP-9.[3]
MCAORat3 mg/kg (single dose)Limited efficacy on neurological symptoms and motor function impairment.[3]
MCAORat10, 20, 30 mg/kg (oral)Dose-dependently improved behavioral data and reduced cerebral infarction area.[5]
Photothrombotic distal MCA occlusionRatNot specifiedSignificantly reduced infarct volume and ameliorated neurological symptoms.[6]

MCAO: Middle Cerebral Artery Occlusion; IL-1β: Interleukin-1 beta; MMP-9: Matrix metallopeptidase 9.

Experimental Protocols

A widely used preclinical model for inducing focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model.

Middle Cerebral Artery Occlusion (MCAO) Protocol in Rats
  • Anesthesia: The animal is anesthetized, typically with an inhalant like isoflurane (B1672236) or an injectable cocktail.

  • Surgical Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: The ECA is ligated distally, and a temporary clip is placed on the ICA.

  • Filament Insertion: A nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • Reperfusion: For transient MCAO models, the filament is withdrawn after a specific period (e.g., 60-120 minutes) to allow reperfusion. For permanent MCAO, the filament remains in place.

  • Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover from anesthesia.

Assessment of Outcomes
  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a scoring system. A common scale is the 5-point scale:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forelimb fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.[3]

  • Infarct Volume Measurement (TTC Staining):

    • At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), the animal is euthanized, and the brain is removed.

    • The brain is sliced into coronal sections.

    • The sections are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution.

    • Viable tissue stains red, while the infarcted tissue remains white.

    • The infarct area on each slice is measured using image analysis software, and the total infarct volume is calculated.

Experimental Workflow Diagram

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization, Anesthesia) MCAO MCAO Surgery (Occlusion/Reperfusion) Animal_Prep->MCAO Drug_Admin Drug Administration (this compound or Edaravone) MCAO->Drug_Admin Neuro_Assess Neurological Assessment (Scoring at various time points) Drug_Admin->Neuro_Assess Euthanasia Euthanasia and Brain Extraction Neuro_Assess->Euthanasia TTC_Staining TTC Staining and Infarct Volume Measurement Euthanasia->TTC_Staining Data_Analysis Data Analysis TTC_Staining->Data_Analysis

Typical Experimental Workflow

Comparative Discussion

While direct comparative preclinical data is scarce, a synthesis of the available evidence suggests that both this compound and Edaravone are effective in reducing ischemic brain injury in animal models.

  • This compound's strength lies in its targeted approach to improving cerebral microcirculation by inhibiting platelet aggregation and inducing vasodilation. This makes it particularly relevant in thrombotic and vasospastic components of ischemic stroke.

  • Edaravone's broad-spectrum antioxidant activity addresses the downstream cellular damage caused by oxidative stress, a key pathological feature of ischemia-reperfusion injury.

The choice between these agents in a research context may depend on the specific aspects of ischemic injury being investigated. For studies focusing on the thrombo-inflammatory cascade, this compound is a logical choice. In contrast, for research centered on oxidative stress-mediated neuronal death, Edaravone is a more direct interventional tool.

It is noteworthy that in a clinical setting, the EDO trial, a multicenter randomized study, concluded that Edaravone was not inferior to this compound for treating acute noncardioembolic ischemic stroke, with both showing efficacy.[4] Some clinical observations also suggest that a combination of this compound and Edaravone may be more effective than monotherapy in certain stroke subtypes. This highlights the potential for synergistic effects by targeting different pathological pathways.

Conclusion

Both this compound and Edaravone have demonstrated significant neuroprotective effects in preclinical models of acute ischemic stroke, albeit through different mechanisms. This compound's anti-platelet and vasodilatory actions and Edaravone's potent free radical scavenging capabilities make them valuable tools for stroke research. Future preclinical studies directly comparing these two agents in standardized models are warranted to further elucidate their relative efficacy and potential for combination therapy.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Ozagrel is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for waste management minimizes health risks and ensures regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a selective thromboxane (B8750289) A2 synthase inhibitor.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure. The minimum recommended PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A laboratory coat

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols. In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water and remove any contaminated clothing.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

This compound Waste Classification and Segregation

This compound and its impurities should generally be treated as non-hazardous pharmaceutical waste.[1] However, it is crucial to consider if it has been mixed with a listed hazardous solvent or exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity. If so, it must be managed as hazardous waste.

Proper segregation of waste is the first step in the disposal process:

  • Solid Waste: Collect all solid forms of this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a designated and clearly labeled, sealed container.[1]

  • Liquid Waste: Any solutions containing this compound should not be poured down the drain.[1] Collect this liquid waste in a sealed, leak-proof container that is chemically compatible with the solvent used.[1]

Step-by-Step Disposal Procedure

  • Containment: Place segregated this compound waste into appropriate containers. For general guidance on pharmaceutical waste, color-coded containers are often used to distinguish different waste streams. For instance, black containers are typically for hazardous pharmaceutical waste, while other colors like blue or purple may be used for non-hazardous pharmaceutical waste.[2][3] Ensure containers are sealed to prevent leaks or spills.[1]

  • Labeling: All waste containers must be clearly labeled. The label should identify the contents as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials.[1] This storage area should be clearly marked as a waste accumulation point.

  • Transfer and Final Disposal: The final disposal of this compound waste must be handled by a licensed professional waste disposal company.[1][4] The most common and recommended method for disposing of non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure its complete destruction.[1] Never dispose of this compound in the regular trash or down the sewer system.[1]

  • Documentation: Complete any required waste manifest forms accurately.[1][2] These documents track the waste from its point of generation to its final disposal and are essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ozagrel_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Waste (Solid vs. Liquid) ppe->segregate contain Place in Labeled, Sealed Containers segregate->contain storage Store in Designated Secure Area contain->storage manifest Complete Waste Manifest storage->manifest transfer Transfer to Licensed Waste Disposal Company manifest->transfer incinerate Incineration at Permitted Facility transfer->incinerate end End: Disposal Complete incinerate->end

Workflow for the proper disposal of this compound.

Regulatory Context

The disposal of all pharmaceutical waste, including this compound, is governed by a framework of local, regional, national, and international regulations.[5] In the United States, the Environmental Protection Agency (EPA) and the Department of Transportation (DOT) have specific requirements for the management of hazardous waste, which includes proper documentation like the hazardous waste manifest.[2] It is the responsibility of the waste generator to ensure that all disposal activities are compliant with these regulations. Always consult your institution's EHS department for specific guidance and procedures.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ozagrel

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Ozagrel, a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Immediate Safety Protocols

Prior to handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following minimum PPE[1]:

PPE CategorySpecification
Eye/Face Protection Safety glasses or goggles, tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] A face-shield may also be appropriate.
Skin Protection Chemical-resistant gloves (nitrile or neoprene).[1] Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[2] A protective suit or laboratory coat is also required.[1][3]
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2][4] In general, respiratory protection is not required if handled in a well-ventilated area.[2]
Emergency Procedures

In the event of exposure, follow these procedures immediately[1]:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks.

Engineering Controls

Handle this compound in a well-ventilated area.[1][6] Whenever possible, use a chemical fume hood to prevent the inhalation of dust or aerosols.[1] Ensure safety showers and eye wash stations are readily accessible.[3]

Handling and Storage

Avoid contact with skin, eyes, and clothing.[3] Prevent the formation and dispersion of dust.[3][7] Wash hands and face thoroughly after handling.[3] Store this compound in a tightly closed container in a cool, shaded, and dry area.[3] It is incompatible with strong oxidizing agents.[2][3]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Characterize & Segregate Characterize & Segregate Containerize & Label Containerize & Label Characterize & Segregate->Containerize & Label Store Securely Store Securely Containerize & Label->Store Securely Consult EHS Consult EHS Store Securely->Consult EHS Professional Disposal Professional Disposal Consult EHS->Professional Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel
Reactant of Route 2
Reactant of Route 2
Ozagrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.